molecular formula C13H16N2O4 B165779 (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid CAS No. 138812-69-8

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B165779
CAS No.: 138812-69-8
M. Wt: 264.28 g/mol
InChI Key: ARLOIFJEXPDJGV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a chiral piperazine derivative that serves as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery research . Its stereospecific (S)-configuration ensures high enantiopurity, making it particularly valuable for the asymmetric synthesis of bioactive molecules and for targeted peptide modifications . The presence of the benzyloxycarbonyl (Cbz) protecting group allows for selective deprotection under mild conditions, enabling controlled, step-wise functionalization of the piperazine scaffold in complex multi-step synthetic pathways . Piperazine-2-carboxylic acid derivatives are recognized as privileged structures in the design of Multitarget-Directed Ligands (MTDLs) for complex neurodegenerative diseases . Research in this area has demonstrated that this scaffold shows promising inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key therapeutic targets in Alzheimer's disease research . The chiral integrity of this compound is essential for achieving specific interactions with biological targets, underpinning its utility in the development of protease inhibitors, receptor modulators, and other potential therapeutic agents . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLOIFJEXPDJGV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363828
Record name (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138812-69-8
Record name (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid, a chiral heterocyclic compound, is a pivotal building block in modern medicinal chemistry. Its rigid piperazine core, combined with the stereochemically defined carboxylic acid and the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic routes, and its critical role in the development of therapeutics, particularly in the realms of antivirals and antipsychotics.

Physicochemical Properties

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a white to off-white solid, characterized by its piperazine nucleus where one nitrogen atom is protected by a Cbz group and the other is adjacent to a carboxylic acid moiety at a stereogenic center. This unique arrangement of functional groups dictates its reactivity and utility in organic synthesis.

Core Structural Features

The structure of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is defined by a piperazine ring with a benzyloxycarbonyl group attached to the nitrogen at position 4 and a carboxylic acid group at the chiral center at position 2.

Caption: Chemical structure of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid.

Tabulated Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₃H₁₆N₂O₄[1]
Molecular Weight 264.28 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 222-228 °C[1]
Solubility Soluble in polar solvents such as water and alcohols.[2]
CAS Number 64172-98-1[1]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. The carboxylic acid proton is often broad and may exchange with deuterated solvents. The protons of the piperazine ring typically appear as complex multiplets in the range of 2.5-4.0 ppm. The benzylic protons of the Cbz group are expected around 5.1 ppm, and the aromatic protons between 7.2 and 7.4 ppm.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, and the aliphatic carbons of the piperazine ring. The carboxylic acid carbonyl is expected in the 170-185 ppm region, while the carbamate carbonyl will appear around 155 ppm. Aromatic carbons typically resonate between 125 and 137 ppm, and the aliphatic carbons of the piperazine ring are found in the 40-60 ppm range.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1710 cm⁻¹), and the C=O stretch of the carbamate (around 1690 cm⁻¹).[6]

Mass Spectrometry

The mass spectrum would show the molecular ion peak [M]+, along with characteristic fragmentation patterns. Common fragmentation would involve the loss of the benzyl group, CO₂, and fragments of the piperazine ring.

Synthesis and Reactivity

The synthesis of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a multi-step process that requires careful control of stereochemistry and protecting group strategy.

Synthetic Workflow

A common synthetic approach begins with the optically pure (S)-piperazine-2-carboxylic acid, which can be obtained through resolution of the racemate or by asymmetric synthesis.[7] The subsequent step involves the selective protection of the nitrogen at the 4-position with a benzyloxycarbonyl (Cbz) group.

G cluster_0 Synthesis of (S)-Piperazine-2-carboxylic Acid cluster_1 Cbz Protection start Pyrazine-2-carboxylic Acid hydrogenation Asymmetric Hydrogenation start->hydrogenation resolution Racemic Mixture & Chiral Resolution start->resolution product1 (S)-Piperazine-2-carboxylic Acid Dihydrochloride hydrogenation->product1 resolution->product1 product1_input (S)-Piperazine-2-carboxylic Acid Dihydrochloride protection Selective N-protection with Benzyl Chloroformate (Cbz-Cl) in the presence of a base product1_input->protection product2 (S)-4-(Benzyloxycarbonyl)piperazine -2-carboxylic Acid protection->product2

Caption: General synthetic workflow for (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid.

Detailed Synthetic Protocol

Step 1: Preparation of (S)-Piperazine-2-carboxylic Acid Dihydrochloride

A common industrial method involves the asymmetric hydrogenation of a pyrazinecarboxylic acid derivative.[7] Alternatively, racemic piperazine-2-carboxylic acid can be synthesized and then resolved using a chiral resolving agent.

Step 2: Selective N-Benzoxycarbonylation

  • Dissolution: (S)-Piperazine-2-carboxylic acid dihydrochloride is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like dioxane or THF.

  • Basification: The reaction mixture is cooled in an ice bath, and a base, such as sodium hydroxide or triethylamine, is added to neutralize the hydrochloride salt and deprotonate the secondary amine.

  • Addition of Cbz-Cl: Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled solution while maintaining the pH in the basic range. The more nucleophilic secondary amine at the 4-position reacts preferentially with the Cbz-Cl.

  • Work-up and Isolation: After the reaction is complete, the mixture is acidified to precipitate the product. The solid is then collected by filtration, washed, and dried to yield (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid.

Key Reactivity: Deprotection of the Cbz Group

The benzyloxycarbonyl group is a versatile protecting group that can be removed under various conditions, allowing for further functionalization of the piperazine nitrogen. Common deprotection methods include:

  • Hydrogenolysis: Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a clean and efficient method for Cbz deprotection.

  • Acidolysis: Strong acids such as HBr in acetic acid can cleave the Cbz group.

  • Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate in the presence of a palladium catalyst.

The choice of deprotection method depends on the compatibility with other functional groups present in the molecule.

Applications in Drug Development

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a key intermediate in the synthesis of a number of marketed drugs, highlighting its importance in the pharmaceutical industry.[1][8]

HIV Protease Inhibitors

The piperazine-2-carboxamide moiety is a crucial structural component of several HIV protease inhibitors. Notably, this building block is utilized in the synthesis of Indinavir , a potent antiretroviral drug. The synthesis of the piperazine fragment of Indinavir often starts from (S)-piperazine-2-carboxylic acid, which is then appropriately protected, including with a Cbz group, for subsequent coupling reactions.[7][8]

Antipsychotic Agents

The piperazine scaffold is also prevalent in a number of antipsychotic drugs. For instance, derivatives of piperazine-2-carboxylic acid are used in the synthesis of atypical antipsychotics. While a direct synthesis of a marketed antipsychotic from the title compound is not explicitly detailed in the search results, the general utility of this class of compounds in synthesizing antipsychotics is noted.[1]

G A (S)-4-(Benzyloxycarbonyl) piperazine-2-carboxylic acid B Deprotection & Amide Coupling A->B D Further Synthetic Modifications A->D C HIV Protease Inhibitors (e.g., Indinavir) B->C E Antipsychotic Drug Scaffolds D->E

Sources

A Guide to the Synthetic Strategies for (S)-4-(Cbz)-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-4-(Cbz)-piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmaceutical agents. Its rigid piperazine core, combined with the stereodefined carboxylic acid moiety and the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an important synthon for creating complex molecules with specific biological activities. This guide provides a detailed overview of the primary synthetic routes to this compound, offering insights into the methodologies, mechanistic underpinnings, and practical considerations for each approach.

Enzymatic Kinetic Resolution: A Biocatalytic Approach to Enantiopurity

Enzymatic kinetic resolution has emerged as a powerful and green method for accessing enantiomerically pure (S)-piperazine-2-carboxylic acid derivatives. This strategy leverages the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture, typically by catalyzing a reaction on only one of the enantiomers.

The Leucine Aminopeptidase (LAP) Mediated Hydrolysis

A particularly effective method involves the kinetic resolution of racemic piperazine-2-carboxamide using leucine aminopeptidase (LAP), often sourced from Aspergillus oryzae (LAP2).[1] This enzyme selectively hydrolyzes the (S)-amide to the corresponding (S)-carboxylic acid, leaving the (R)-amide largely unreacted.

Reaction Scheme:

G rac_amide Racemic Piperazine-2-carboxamide lap2 Leucine Aminopeptidase (LAP2) rac_amide->lap2 s_acid (S)-Piperazine-2-carboxylic acid r_amide (R)-Piperazine-2-carboxamide lap2->s_acid Selective Hydrolysis lap2->r_amide Unreacted

Caption: Enzymatic kinetic resolution of racemic piperazine-2-carboxamide.

A highly efficient process for this resolution has been developed where the starting material, pyrazine-2-carboxamide, is first hydrogenated over a palladium on carbon (Pd/C) catalyst to yield racemic piperazine-2-carboxamide.[1] Following filtration of the hydrogenation catalyst, the enzymatic resolution is carried out directly on the aqueous solution. This one-pot approach is highly advantageous for large-scale production due to its operational simplicity and reduced workup steps.[1]

Experimental Protocol: Two-Step, One-Pot Synthesis and Resolution

  • Hydrogenation: To a solution of pyrazine-2-carboxamide in water, 5% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere at a specified pressure and temperature until complete consumption of the starting material is observed.

  • Filtration: The reaction mixture is filtered to remove the Pd/C catalyst.

  • Enzymatic Resolution: The pH of the resulting aqueous solution of racemic piperazine-2-carboxamide is adjusted, and leucine aminopeptidase (LAP2) is added. The reaction is stirred at a controlled temperature until approximately 50% conversion is reached.

  • Work-up and Isolation: The unreacted (R)-piperazine-2-carboxamide is separated from the product, (S)-piperazine-2-carboxylic acid, by extraction or chromatography. The aqueous solution containing the desired (S)-acid is then acidified, and the product is isolated, often as a hydrochloride salt.[1]

ParameterValueReference
Starting MaterialPyrazine-2-carboxamide[1]
Hydrogenation CatalystPd/C[1]
EnzymeLeucine Aminopeptidase (LAP2)[1]
Overall Yield~40%[1]
Enantiomeric Excess (e.e.)>99%[1]
Cbz Protection of (S)-Piperazine-2-carboxylic acid

Once the enantiomerically pure (S)-piperazine-2-carboxylic acid is obtained, the N4-nitrogen is selectively protected with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) or a similar Cbz-donating reagent under basic conditions. The choice of base and solvent is critical to ensure regioselectivity and prevent side reactions.

Experimental Protocol: N-Cbz Protection

  • Dissolution: (S)-piperazine-2-carboxylic acid is dissolved in an aqueous basic solution, such as sodium hydroxide or sodium carbonate, and cooled in an ice bath.

  • Addition of Cbz-Cl: Benzyl chloroformate is added dropwise to the cooled solution while maintaining the pH in the basic range.

  • Reaction: The reaction is stirred at low temperature and then allowed to warm to room temperature until the reaction is complete.

  • Work-up and Isolation: The reaction mixture is washed with an organic solvent to remove any unreacted Cbz-Cl and other impurities. The aqueous layer is then acidified, leading to the precipitation of (S)-4-(Cbz)-piperazine-2-carboxylic acid, which can be collected by filtration.

Asymmetric Hydrogenation: A Direct Chiral Induction

Asymmetric hydrogenation offers a more direct route to enantiomerically pure piperazine-2-carboxylic acid derivatives by creating the chiral center in a stereocontrolled manner. This method involves the hydrogenation of a prochiral precursor, such as a pyrazine or tetrahydropyrazine derivative, using a chiral transition metal catalyst.

Rhodium-Catalyzed Asymmetric Hydrogenation

Chiral rhodium complexes, particularly those with chiral phosphine ligands, have been successfully employed for the asymmetric hydrogenation of pyrazine-2-carboxylic acid esters.[2] The choice of ligand is paramount in achieving high enantioselectivity, as it dictates the chiral environment around the metal center.

Reaction Scheme:

G substrate Pyrazine-2-carboxylate Ester product (S)-Piperazine-2-carboxylate Ester substrate->product Asymmetric Hydrogenation catalyst [Rh(COD)L]BF4 (L = Chiral Ligand) catalyst->product h2 H2 h2->product

Caption: Asymmetric hydrogenation of a pyrazinecarboxylate ester.

The mechanism of rhodium-catalyzed asymmetric hydrogenation is complex but generally involves the coordination of the substrate to the chiral rhodium complex, followed by the stereoselective addition of hydrogen to the double bonds of the pyrazine ring. The steric and electronic properties of the chiral ligand direct the approach of the substrate, leading to the preferential formation of one enantiomer.

Experimental Protocol: Asymmetric Hydrogenation

  • Catalyst Preparation: The chiral rhodium catalyst is prepared in situ by reacting a rhodium precursor, such as [Rh(COD)2]BF4, with a chiral phosphine ligand in a suitable solvent under an inert atmosphere.

  • Hydrogenation: The pyrazine-2-carboxylic acid ester is added to the catalyst solution, and the mixture is subjected to a high pressure of hydrogen gas in an autoclave. The reaction is stirred at a specific temperature for a set period.

  • Work-up and Analysis: After the reaction, the pressure is released, and the solvent is removed. The residue is then purified, typically by chromatography, to isolate the enantiomerically enriched piperazine-2-carboxylic acid ester. The enantiomeric excess is determined by chiral HPLC or GC.

ParameterValueReference
Substratetert-butyl pyrazinecarboxylate[2]
CatalystChiral Rhodium Complex[2]
Yield41%[2]
Enantiomeric Excess (e.e.)77.6%[2]

Following the asymmetric hydrogenation, the ester group can be hydrolyzed, and the resulting (S)-piperazine-2-carboxylic acid can be Cbz-protected as described previously.

Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks

The chiral pool, which consists of readily available and inexpensive enantiomerically pure natural products like amino acids, provides an excellent starting point for the synthesis of complex chiral molecules. (S)-amino acids can be converted into key intermediates for the synthesis of (S)-piperazine-2-carboxylic acid.

Diastereoselective Synthesis from Amino Acids

This approach involves the construction of the piperazine ring from a chiral amino acid derivative, ensuring that the stereochemistry at the C2 position is set from the beginning. A common strategy is to use an (S)-amino acid to synthesize a 1,2-diamine intermediate, which is then cyclized to form the piperazine ring.

Workflow Diagram:

G start (S)-Amino Acid step1 Conversion to 1,2-Diamine start->step1 step2 Cyclization to form Piperazine Ring step1->step2 step3 Functional Group Manipulation & Protection step2->step3 end (S)-4-(Cbz)-piperazine- 2-carboxylic acid step3->end

Caption: General workflow for synthesis from the chiral pool.

This method offers excellent control over the absolute stereochemistry of the final product. However, it often involves multiple steps and requires careful selection of protecting groups to ensure orthogonality and prevent side reactions during the synthesis. The specific sequence of reactions can vary significantly depending on the chosen amino acid and the overall synthetic strategy.

Conclusion

The synthesis of (S)-4-(Cbz)-piperazine-2-carboxylic acid can be achieved through several distinct and effective routes. The choice of a particular method will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized equipment and reagents.

  • Enzymatic kinetic resolution offers a highly enantioselective and environmentally friendly approach that is well-suited for industrial-scale synthesis.

  • Asymmetric hydrogenation provides a more direct method for establishing the chiral center, although it may require screening of catalysts and ligands to achieve optimal results.

  • Synthesis from the chiral pool guarantees the desired stereochemistry from the outset but often involves a longer and more complex synthetic sequence.

Each of these strategies has its own set of advantages and challenges, and a thorough understanding of the underlying chemical principles is essential for the successful synthesis of this important chiral building block.

References

  • Biosynth. (2024, March 19). Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. Retrieved from [Link]

  • Google Patents. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives (U.S. Patent No. 5,945,534A).

Sources

An In-depth Technical Guide to (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry. Its rigid piperazine core, combined with the stereochemically defined carboxylic acid and the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable synthon for the development of complex, biologically active molecules. The piperazine moiety is a common scaffold in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. The introduction of a chiral center at the 2-position of the piperazine ring allows for precise three-dimensional interactions with biological targets, a critical aspect in the design of potent and selective therapeutics. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications in the pharmaceutical industry.

The Challenge of Stereochemistry: Unraveling the CAS Number

A critical aspect of chemical identity is the Chemical Abstracts Service (CAS) number. For 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, there exists some ambiguity depending on the stereochemistry:

CompoundCAS NumberNotes
4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid (Racemic)64172-98-1This is the most commonly cited CAS number and refers to a mixture of both (S) and (R) enantiomers.[1][2][3]
(S)-1-(tert-Butoxycarbonyl)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid150407-69-5This CAS number is for the (S)-enantiomer that is also protected with a tert-butoxycarbonyl (Boc) group at the N1 position.
4-((Benzyloxy)carbonyl)-1-((tert-butoxy)carbonyl)piperazine-2-carboxylic acid149057-19-2This CAS number is also for the dual-protected piperazine-2-carboxylic acid, with both Cbz and Boc groups.[4]

It is crucial for researchers to note that a unique CAS number for the unenriched (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is not consistently reported in major chemical databases. The compound is often synthesized and used as an intermediate, with its stereochemistry being the key feature rather than a distinct registered identity. For procurement and regulatory purposes, it is essential to specify the desired enantiomeric purity.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid are fundamental for its identification and use in synthesis. The data for the racemic mixture is more readily available:

PropertyValueSource
Molecular FormulaC13H16N2O4[1]
Molecular Weight264.28 g/mol [1]
Melting Point222-228 °C[1]
Boiling Point465.1 ± 45.0 °C at 760 mmHg[1]
Density1.3 ± 0.1 g/cm³[1]
AppearanceWhite to off-white solid[2]
SolubilitySoluble in polar solvents like water and alcohols.

Spectroscopic Data Interpretation:

While specific spectra for the pure (S)-enantiomer are not widely published, the expected spectroscopic features can be inferred from the racemic compound and related structures.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the piperazine ring protons, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. The presence of the chiral center at C2 would lead to diastereotopic protons on the piperazine ring, resulting in more complex splitting patterns.[5]

  • ¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, and the aliphatic carbons of the piperazine ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbamate and carboxylic acid, and C-H stretches for the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the benzyl group and other fragments.

Synthesis of Enantiomerically Pure (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

The synthesis of the enantiomerically pure (S)-isomer is paramount for its use in chiral drug development. Two primary strategies are employed: chiral resolution of the racemate and asymmetric synthesis.

Chiral Resolution of Racemic 4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

This classical approach involves the separation of the enantiomers from the racemic mixture.

Workflow for Chiral Resolution:

G racemate Racemic 4-Cbz-piperazine-2-carboxylic acid diastereomeric_salts Diastereomeric Salt Mixture racemate->diastereomeric_salts Salt Formation resolving_agent Chiral Resolving Agent (e.g., (R)-(-)-1-Phenylethylamine) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation s_salt (S)-acid-(R)-amine salt separation->s_salt Less Soluble r_salt (R)-acid-(R)-amine salt separation->r_salt More Soluble s_enantiomer (S)-4-Cbz-piperazine-2-carboxylic acid s_salt->s_enantiomer r_enantiomer (R)-4-Cbz-piperazine-2-carboxylic acid r_salt->r_enantiomer acidification_s Acidification (e.g., HCl) acidification_s->s_enantiomer acidification_r Acidification (e.g., HCl) acidification_r->r_enantiomer

Caption: Chiral resolution of racemic 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

Experimental Protocol: Chiral Resolution

  • Salt Formation: Dissolve the racemic 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid in a suitable solvent (e.g., ethanol or methanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-1-phenylethylamine.

  • Fractional Crystallization: Allow the solution to cool slowly to induce the crystallization of one of the diastereomeric salts. The less soluble salt will precipitate out of the solution.

  • Isolation of Diastereomeric Salt: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid, such as hydrochloric acid, to protonate the carboxylic acid and liberate the free enantiomer into the organic layer.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid. The enantiomeric excess (ee) should be determined by chiral HPLC.

Asymmetric Synthesis

Modern synthetic approaches often favor asymmetric synthesis to directly obtain the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. A common strategy involves the asymmetric hydrogenation of a pyrazine precursor.[6]

Workflow for Asymmetric Synthesis:

G pyrazine Pyrazine-2-carboxylic acid derivative protected_pyrazine N-Cbz-Pyrazine-2-carboxylic acid derivative pyrazine->protected_pyrazine protection N-Protection (Cbz group) protection->protected_pyrazine hydrogenation Asymmetric Hydrogenation protected_pyrazine->hydrogenation s_enantiomer (S)-4-Cbz-piperazine-2-carboxylic acid hydrogenation->s_enantiomer catalyst Chiral Catalyst (e.g., Rh-complex) catalyst->hydrogenation

Caption: Asymmetric synthesis of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

Experimental Protocol: Asymmetric Hydrogenation (Conceptual)

  • Precursor Synthesis: Synthesize the corresponding pyrazine-2-carboxylic acid derivative.

  • N-Protection: Protect the nitrogen atom of the pyrazine ring with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base.

  • Asymmetric Hydrogenation: Subject the N-Cbz-protected pyrazine derivative to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium complex with a chiral phosphine ligand. This step is crucial for establishing the desired stereochemistry.[6]

  • Work-up and Purification: After the reaction is complete, the catalyst is removed, and the product is isolated and purified using standard techniques like chromatography to yield the enantiomerically pure (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

Applications in Drug Development

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a valuable intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system, such as antipsychotics and antidepressants.[1] The piperazine moiety often serves as a linker or a pharmacophoric element, and the chiral carboxylic acid provides a handle for further chemical modifications, such as amide bond formation, without racemization.

Role as a Chiral Synthon:

The primary utility of this compound lies in its ability to introduce a stereochemically defined piperazine moiety into a target molecule. The carboxylic acid can be activated and coupled with amines to form amides, a common linkage in many drug molecules. The Cbz protecting group is stable under many reaction conditions but can be readily removed by catalytic hydrogenation, revealing a secondary amine that can be further functionalized.

Examples of Therapeutic Areas:

  • Antipsychotics and Antidepressants: The piperazine scaffold is a well-established feature in many drugs for psychiatric disorders. The specific stereochemistry introduced by this building block can lead to improved efficacy and reduced off-target effects.[1]

  • Antiviral Agents: Chiral piperazine derivatives have been incorporated into antiviral drugs, where precise interactions with viral enzymes are necessary for inhibition.

  • Oncology: The piperazine ring is also found in a number of kinase inhibitors used in cancer therapy.

Conclusion

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a cornerstone chiral building block for the synthesis of complex pharmaceutical agents. While the nomenclature and CAS number registration can be nuanced, its synthetic accessibility through both chiral resolution and asymmetric synthesis, coupled with its versatile chemical handles, ensures its continued importance in drug discovery and development. A thorough understanding of its properties, synthesis, and applications is essential for medicinal chemists aiming to design the next generation of stereochemically defined therapeutics.

References

  • BIOSYNCE. 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid Cas 64172-98-1. Available at: [Link]

  • Google Patents. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
  • PubChem. 4-((Benzyloxy)carbonyl)-1-((tert-butoxy)carbonyl)piperazine-2-carboxylic acid. Available at: [Link]

  • PubChem. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid. Available at: [Link]

  • Angene Chemical. 4-[(benzyloxy)carbonyl]piperazine-2-carboxylic acid(CAS# 64172-98-1 ). Available at: [Link]

  • Google Patents. EP0159889A2 - 4-Substituted piperazine-2-carboxylic acids process and pharmaceutical compositions.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • PubMed. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Available at: [Link]

  • PubMed Central. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Available at: [Link]

  • PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available at: [Link]

  • Assiut University. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Available at: [Link]

Sources

Commercial suppliers of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid for Researchers and Drug Development Professionals

Introduction

(S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperazine core, combined with the stereospecific carboxylic acid and the versatile benzyloxycarbonyl (Cbz or Z) protecting group, makes it a valuable building block for the synthesis of complex, biologically active molecules. The piperazine moiety is a common scaffold in many approved drugs, often used to improve physicochemical properties and to orient pharmacophoric groups for optimal interaction with biological targets.[1][2] This guide provides a comprehensive overview of commercial suppliers, quality control methodologies, and a practical application workflow for this key synthetic intermediate.

Commercial Suppliers of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid

Sourcing high-quality starting materials is a critical first step in any synthetic campaign. The following table summarizes key information for several commercial suppliers of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid (CAS Number: 150424-63-6). Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich ≥98% (HPLC)Gram to multi-gram scaleOften provides NMR and HPLC data online.[3]
Santa Cruz Biotechnology For research use onlyGram scaleProduct data sheets available online.[4]
Angene Chemical 97%, 98%+ (HPLC)Milligram to multi-gram scaleProvides a Certificate of Analysis with purchase.[5]
Chem-Impex International >98%Gram to kilogram scaleEmphasizes its role in pharmaceutical and chemical research.[6]
Biosynce Custom productionBulk quantitiesChinese manufacturer that can provide quotations upon request.[7]
Xinchem ≥98%Bulk quantitiesLists the compound as a raw material for organic synthesis.[8]

Physicochemical and Structural Data

A thorough understanding of the compound's properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 150424-63-6[4]
Molecular Formula C₁₃H₁₆N₂O₄[5]
Molecular Weight 264.28 g/mol [5]
Appearance White to off-white solid/powder[8]
Melting Point Typically in the range of 121-145 °C
SMILES O=C(O)[C@H]1CN(C(OCC2=CC=CC=C2)=O)CCN1
InChI Key ARLOIFJEXPDJGV-UHFFFAOYSA-N[5]

Quality Control and Analytical Characterization

Ensuring the identity, purity, and stereochemical integrity of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is paramount. A multi-pronged analytical approach is standard in the industry.

Standard Analytical Workflow

A typical quality control workflow involves sequential analysis to confirm the material meets specifications before its use in a Good Manufacturing Practice (GMP) or research environment.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Final Disposition Incoming_Material Receive Raw Material (CAS: 150424-63-6) Visual_Inspection Visual Inspection (Color, Form) Incoming_Material->Visual_Inspection COA_Review Supplier CoA Review Visual_Inspection->COA_Review HPLC HPLC Analysis (Purity >98%) COA_Review->HPLC NMR 1H & 13C NMR (Structural Confirmation) HPLC->NMR MS Mass Spectrometry (Molecular Weight Verification) NMR->MS Chiral_HPLC Chiral HPLC (Enantiomeric Excess) MS->Chiral_HPLC Data_Review Review All Data Chiral_HPLC->Data_Review Release Release for Use Data_Review->Release Meets Specs Reject Quarantine/Reject Data_Review->Reject Fails Specs

Caption: Quality Control Workflow for incoming (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

Key Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed.

  • Objective: To quantify the main component and detect any process-related impurities or degradation products.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) Water with 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile with 0.1% TFA.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 254 nm.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of water and acetonitrile.

  • Trustworthiness: The use of a standardized C18 column and a common acidic mobile phase system provides robust and reproducible results across different laboratories. The dual-wavelength detection helps in identifying impurities that may have different chromophores.

2. NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for confirming the chemical structure.

  • Objective: To verify the presence of all expected protons and carbons and to confirm the connectivity of the molecule.

  • Methodology:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Analysis:

      • In the ¹H NMR spectrum, look for the characteristic aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and the diastereotopic protons of the piperazine ring.

      • In the ¹³C NMR spectrum, identify the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the piperazine ring.

  • Expertise: An experienced spectroscopist can use 2D NMR techniques (like COSY and HSQC) to definitively assign all signals, providing irrefutable proof of the structure.

Application in Synthesis: Amide Bond Formation

A primary use of this compound is in the synthesis of more complex molecules, often through the formation of an amide bond at the carboxylic acid position. This is a foundational reaction in the development of many pharmaceuticals, including protease inhibitors.[9]

Workflow: Coupling with a Primary Amine

This protocol describes a standard procedure for coupling the title compound with a generic primary amine (R-NH₂) using a common coupling agent like HATU.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_workup Workup & Purification Acid (S)-4-Cbz-piperazine-2-COOH Setup Combine Acid, Amine, HATU in DMF Cool to 0 °C Acid->Setup Amine Primary Amine (R-NH2) Amine->Setup Coupling_Agent HATU Coupling_Agent->Setup Base DIPEA Solvent DMF Solvent->Setup Add_Base Add DIPEA dropwise Setup->Add_Base Stir Stir at Room Temperature (Monitor by LC-MS) Add_Base->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer (Brine, NaHCO3) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Amide Product Purify->Product

Sources

Safety and handling of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

Foreword

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid piperazine core, functionalized with a carboxylic acid and a Cbz (benzyloxycarbonyl) protecting group, makes it a valuable intermediate for synthesizing complex molecular architectures, including those targeted for antipsychotic and antidepressant applications.[1][2] Derivatives of the piperazine-2-carboxylic acid scaffold have also been investigated for their potential as anti-Alzheimer's agents.[3][4]

Given its role in the synthesis of biologically active compounds, researchers and scientists must handle this reagent with a thorough understanding of its potential hazards and the necessary safety protocols. This guide is designed for laboratory professionals and provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from structurally related molecules.

Compound Identification and Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a robust safety assessment.

Chemical Identity
PropertyValue
Chemical Name (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid
Synonyms 4-Cbz-piperazine-2-carboxylic acid, N-4-Cbz-2-piperazinecarboxylic acid[1][5]
CAS Number 64172-98-1[1][5]
Molecular Formula C13H16N2O4[1][5]
Molecular Weight 264.28 g/mol [1][5]
Appearance White to off-white solid/powder[2]
Physicochemical Data
PropertyValueSource
Melting Point 222-228°C[1]
Boiling Point 465.1 ± 45.0 °C at 760 mmHg (Predicted)[1]
Density 1.3 ± 0.1 g/cm³ (Predicted)[1]
Water Solubility Insoluble[6]

Hazard Analysis and Risk Assessment

While specific toxicological data for (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is not extensively published, a reliable hazard profile can be constructed by examining data from closely related analogs and the parent piperazine structure. This practice, known as "read-across," is a cornerstone of chemical risk assessment.

GHS Classification (Inferred)

The following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are based on data for structurally similar N-protected piperazine carboxylic acids.[7][8][9]

Hazard ClassHazard CodeHazard StatementGHS Pictogram
Skin Corrosion/IrritationH315Causes skin irritation

Serious Eye Damage/IrritationH319Causes serious eye irritation

Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Causality: The carboxylic acid moiety and the piperazine nitrogen atoms can interact with biological tissues, leading to irritation. As a fine powder, the compound can easily become airborne, posing a risk to the respiratory tract if inhaled.[10]

Primary Routes of Exposure and Toxicological Concerns
  • Inhalation: Inhalation of dust may cause irritation to the mucous membranes and upper respiratory tract.[7][10]

  • Skin Contact: Direct contact can cause skin irritation, redness, and discomfort.[6][7]

  • Eye Contact: The compound is expected to be a serious eye irritant, potentially causing significant discomfort, redness, and watering.[6][7]

  • Ingestion: While not a primary laboratory exposure route, ingestion may be harmful.[8]

Chemical Stability and Reactivity
  • Stability: The compound is stable under normal laboratory handling and storage conditions.[7]

  • Incompatibilities: To prevent hazardous reactions, avoid contact with strong oxidizing agents and strong acids.[1][7] Data for similar compounds also suggests avoiding strong bases, acid anhydrides, and reducing agents.[6]

  • Hazardous Decomposition Products: Combustion in a fire may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[6]

Exposure Controls and Personal Protection

A multi-layered approach, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, preventing it from entering the laboratory environment.

  • Ventilation: All handling of the solid compound, especially weighing and transferring, must be performed in a well-ventilated area.[7]

  • Chemical Fume Hood: It is strongly recommended to conduct all manipulations within a certified chemical fume hood to minimize inhalation risk.[11]

  • Safety Stations: An emergency eyewash fountain and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[7]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The selection must be based on the identified hazards.

Protection TypeSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin irritation upon direct contact.[7][10]
Eye & Face Protection Chemical safety goggles. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.Protects against serious eye irritation from airborne particles or splashes.[6][7]
Skin & Body Protection Standard laboratory coat.Prevents contamination of personal clothing.[7]
Respiratory Protection Required if working outside a fume hood or if dust generation is unavoidable. A NIOSH-approved respirator is necessary.Protects against respiratory tract irritation from inhaled dust.[7]
Safe Handling Workflow

The following workflow illustrates the critical safety checkpoints for handling (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_checks Pre-Operational Checks (Verify Fume Hood, Eyewash) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_checks->don_ppe retrieve Retrieve from Storage don_ppe->retrieve weigh Weigh & Dispense (Minimize Dust) retrieve->weigh experiment Use in Reaction weigh->experiment waste Segregate Waste (Labeled Container) experiment->waste decon Decontaminate Glassware & Work Area waste->decon remove_ppe Remove PPE & Wash Hands decon->remove_ppe

Caption: A logical workflow for handling the compound, emphasizing safety at each stage.

Standard Operating Procedures (SOPs)

Adherence to validated SOPs is critical for ensuring safety and reproducibility.

Protocol for Weighing and Dispensing

This protocol is designed as a self-validating system to minimize exposure.

  • Preparation: Confirm the chemical fume hood is operational. Don all required PPE as specified in Table 3. Place a weigh boat or receiving flask on an analytical balance inside the hood.

  • Material Retrieval: Retrieve the container of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid from its designated storage location.

  • Tare Balance: Tare the balance with the empty container.

  • Transfer: Open the stock bottle inside the fume hood. Using a clean spatula, carefully transfer the desired amount of the solid into the tared container. Perform this action slowly and deliberately to avoid generating airborne dust.

  • Seal and Clean: Securely close the stock bottle. Using a dry wipe, gently clean the spatula and any minor dust from the balance area. Dispose of the wipe in the designated solid chemical waste container.

  • Finalize: Record the final weight. Proceed with the experimental use of the weighed material within the fume hood.

Storage and Segregation

Proper storage is crucial for maintaining chemical integrity and preventing hazardous interactions.

  • Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][12]

  • Location: Keep away from heat, sparks, open flames, and direct sunlight.[7][11][13]

  • Segregation: Do not store alongside strong oxidizing agents, strong acids, or other incompatible materials as noted in section 2.3.[1][7]

Emergency Response and First Aid

Rapid and correct response during an emergency can significantly mitigate harm.

Spill Management

For small, contained spills of the solid material:

  • Evacuate & Alert: Alert personnel in the immediate area.

  • Control: If safe to do so, prevent the spill from spreading. Avoid raising dust.[10]

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Clean-up: Gently sweep up the solid material and place it into a clearly labeled, sealed container for hazardous waste disposal.[10]

  • Decontaminate: Wash the spill site thoroughly after the material has been removed.[10]

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, seek immediate medical attention.[6][12]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation occurs, seek medical advice.[6][12]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][12]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor for medical advice.[12]
Emergency Response Logic

cluster_spill Material Spill cluster_exposure Personnel Exposure start Incident Occurs spill_alert Alert Area start->spill_alert expo_remove Remove from Exposure start->expo_remove spill_ppe Don PPE spill_alert->spill_ppe spill_contain Contain & Sweep Up spill_ppe->spill_contain spill_dispose Dispose as Hazardous Waste spill_contain->spill_dispose expo_flush Flush Affected Area (Eyewash/Shower) expo_remove->expo_flush expo_remove_clothing Remove Contaminated Clothing expo_flush->expo_remove_clothing expo_medical Seek Medical Attention expo_remove_clothing->expo_medical

Caption: A decision-making flowchart for initial actions during an emergency.

Waste Disposal

All chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment.

  • Waste Collection: Collect all waste material, including contaminated consumables (e.g., gloves, wipes), in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the contents and the container in accordance with all local, state, and federal regulations. This typically involves transfer to an approved waste disposal plant or a licensed incinerator.[6][7][12]

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound before returning it to general use.

References

  • Synquest Labs. (n.d.). Piperazine-2-carboxylic acid, N1-BOC N4-CBZ protected Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). N-BOC-Piperidine-4-carboxylic acid Safety Data Sheet.
  • BIOSYNCE. (n.d.). 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid Cas 64172-98-1.
  • Sigma-Aldrich. (2025, January 2). Safety Data Sheet.
  • Chem-Impex. (n.d.). 1-Boc-piperazine-2-carboxylic acid.
  • TCI Chemicals. (2025, March 28). Piperazine Anhydrous Safety Data Sheet.
  • Angene Chemical. (n.d.). 4-[(benzyloxy)carbonyl]piperazine-2-carboxylic acid (CAS# 64172-98-1).
  • PubChem. (n.d.). 4-((Benzyloxy)carbonyl)-1-((tert-butoxy)carbonyl)piperazine-2-carboxylic acid.
  • Material Safety Data Sheet. (n.d.).
  • Omar, F. A., et al. (2023, October 21). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University.
  • Thermo Fisher Scientific. (2018, January 18). Piperazine Safety Data Sheet.
  • PubChem. (n.d.). (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid.
  • Sigma-Aldrich. (n.d.). 4-Boc-piperazine-2-carboxylic acid.
  • Omar, F. A., et al. (2023, October 21). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed.
  • BOC Sciences. (n.d.). 1,4-Bis-Boc-piperazine-2-carboxylic acid.

Sources

Solubility Profile of (S)-4-(Cbz)-piperazine-2-carboxylic acid in Organic Solvents: A Predictive & Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

(S)-4-(Benzyloxycarbonyl)-piperazine-2-carboxylic acid is a chiral heterocyclic building block of significant interest in pharmaceutical development. As a key intermediate, its solubility characteristics in organic solvents are critical for reaction engineering, purification strategy, and formulation development. This guide provides a comprehensive analysis of the factors governing the solubility of this molecule. While specific quantitative solubility data is not widely published, this document establishes a robust predictive framework based on first principles of physical organic chemistry. Furthermore, it provides a definitive, field-proven experimental protocol for determining thermodynamic solubility, enabling researchers to validate these predictions and generate reliable data for their specific applications.

Introduction: The Strategic Importance of Piperazine Scaffolds

The piperazine ring is a classic example of a "privileged scaffold" in modern medicinal chemistry.[1] Its unique six-membered heterocyclic structure, containing two nitrogen atoms, imparts a combination of conformational flexibility and tunable basicity that medicinal chemists leverage to optimize drug candidates.[1][2] Incorporating a piperazine moiety can enhance a molecule's aqueous solubility, improve its absorption, distribution, metabolism, and excretion (ADME) profile, and provide versatile synthetic handles for lead optimization.[1][3]

The target molecule of this guide, (S)-4-(Cbz)-piperazine-2-carboxylic acid, is a functionalized derivative used in the synthesis of complex active pharmaceutical ingredients (APIs).[4][5] The carboxybenzyl (Cbz) protecting group at the N4 position allows for selective reactions at the N1 nitrogen, while the carboxylic acid provides a key point for amide bond formation or other conjugations.[6][7] Understanding and controlling the solubility of this intermediate is paramount for:

  • Process Chemistry: Ensuring homogenous reaction conditions, preventing precipitation, and optimizing reaction kinetics.

  • Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for efficient purification and isolation of the desired solid-state form.[7]

  • Formulation: For direct use or in subsequent steps, solubility impacts dissolution rates and bioavailability.[8][9]

This guide will first deconstruct the molecule's physicochemical properties to predict its solubility behavior and then provide the authoritative methodology to confirm it experimentally.

Physicochemical Profile & Solubility Prediction

The solubility of a compound is dictated by its intrinsic molecular properties. A thorough analysis of the structure of (S)-4-(Cbz)-piperazine-2-carboxylic acid allows for a strong predictive understanding of its behavior in various solvent classes.

Molecular Structure Analysis

The molecule possesses several key functional groups that govern its polarity, hydrogen bonding potential, and acid-base character:

  • Carboxylic Acid (-COOH): A polar, acidic group that is a strong hydrogen bond donor and acceptor.

  • Secondary Amine (-NH-): A polar, basic group within the piperazine ring that is a hydrogen bond donor and acceptor.

  • Carbamate (-O-(C=O)-N<): A polar, resonance-stabilized group that is a strong hydrogen bond acceptor.

  • Benzyl Group (C₆H₅CH₂-): A large, non-polar, aromatic group that contributes to van der Waals interactions and favors solubility in less polar solvents.

Amphoteric and Zwitterionic Character

The presence of both a carboxylic acid (pKa ~2-4) and a secondary amine (pKa ~8-9) makes the molecule amphoteric . In the solid state, and in polar solvents, it is highly likely to exist as a zwitterion , with an internal salt formed between the carboxylate anion (-COO⁻) and the protonated piperazinium cation (-NH₂⁺-). This zwitterionic character is a dominant factor in its solubility, creating a molecule with a highly polar "head" and a non-polar "tail".

Predicted Solubility in Organic Solvents

Based on the "like-dissolves-like" principle, we can predict the solubility by matching the properties of the solvent with the distinct regions of the solute molecule. The zwitterionic portion requires polar, hydrogen-bonding interactions for effective solvation, while the Cbz group requires non-polar or moderately polar interactions.

Table 1: Predicted Qualitative Solubility of (S)-4-(Cbz)-piperazine-2-carboxylic acid

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents are excellent hydrogen bond donors and acceptors with high polarity. They can effectively solvate both the carboxylate and ammonium ions of the zwitterionic form and interact favorably with the carbamate.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)Moderate to High These solvents are highly polar and are excellent hydrogen bond acceptors, allowing them to solvate the ammonium cation. However, as non-donors, they are less effective at solvating the carboxylate anion, leading to slightly lower but still significant solubility compared to protic solvents.
Halogenated Dichloromethane (DCM)Low to Moderate DCM has moderate polarity and can solvate the non-polar Cbz group well. However, it is a very poor hydrogen bonder and cannot effectively disrupt the strong ionic and hydrogen bonding interactions of the zwitterionic solid, leading to limited solubility. A similar Boc-protected analogue is known to be soluble in DCM.[10]
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Low / Insoluble These solvents have low polarity and are weak hydrogen bond acceptors. They are incapable of solvating the zwitterionic portion of the molecule effectively.
Aromatic Hydrocarbons Toluene, XylenesInsoluble While these solvents can interact favorably with the benzyl ring of the Cbz group, they are non-polar and cannot overcome the high lattice energy of the zwitterionic solid.
Aliphatic Hydrocarbons Hexanes, HeptaneInsoluble These non-polar solvents have no effective mechanism to solvate any of the polar functional groups or the zwitterionic core of the molecule.

Authoritative Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The predictions in Section 2.0 provide a strong theoretical foundation, but for process design and regulatory filings, empirical data is required. The gold-standard method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask method.[11][12] It is recognized for its reliability and reproducibility.[13]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium.[14] At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility. The solid and liquid phases are then separated, and the concentration of the solute in the liquid is determined by a suitable analytical technique (e.g., HPLC-UV, UPLC-MS).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis & Calculation A 1. Add excess solid (S)-4-(Cbz)-piperazine-2-carboxylic acid to a sealed vial B 2. Add a precise volume of the selected organic solvent A->B C 3. Place vial in a temperature-controlled shaker/agitator (e.g., 25°C) B->C D 4. Agitate for an extended period (Typically 24-48 hours) to ensure equilibrium C->D E 5. Allow solid to settle. Visually confirm excess solid remains. D->E F 6. Carefully withdraw supernatant. Filter through a 0.22 µm solvent-compatible filter (e.g., PTFE) E->F G 7. Prepare serial dilutions of the filtered supernatant F->G H 8. Quantify concentration using a validated HPLC method against a standard curve G->H I 9. Calculate Solubility (e.g., in mg/mL or mmol/L) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials & Equipment:

  • (S)-4-(Cbz)-piperazine-2-carboxylic acid (solid, purity >98%)

  • HPLC-grade organic solvents

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Calibrated positive-displacement pipettes

  • Temperature-controlled orbital shaker

  • Centrifuge (optional, for aiding separation)

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes for dilutions

  • Validated HPLC-UV or UPLC-MS system

Procedure:

  • Preparation: 1.1. Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will visibly remain at the end of the experiment. A starting point is ~10-20 mg for a 2 mL vial. 1.2. Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial. 1.3. Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration: 2.1. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). 2.2. Agitate the samples at a moderate speed (e.g., 150 rpm) for a minimum of 24 hours.[13] Causality Note: A 24-48 hour period is typically sufficient to ensure that the dissolution process has reached a true thermodynamic equilibrium, not just a kinetically trapped supersaturated state.[11][15]

  • Phase Separation: 3.1. After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for ~1 hour to allow the excess solid to settle. 3.2. Visually inspect to confirm that undissolved solid is still present. This is a critical validation step.[14] 3.3. Carefully withdraw an aliquot of the clear supernatant using a syringe. 3.4. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: Filtration is essential to remove any microscopic solid particles that could falsely elevate the measured concentration. Pre-rinsing the filter with a small amount of the solution can prevent loss of analyte due to adsorption to the filter membrane.[11]

  • Quantification: 4.1. Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and generate a multi-point calibration curve (typically 5-7 points). 4.2. Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve. 4.3. Analyze the standard solutions and the diluted sample solutions using a validated HPLC method. 4.4. Calculate the concentration in the sample vial using the regression equation from the calibration curve, accounting for any dilution factors. The resulting value is the thermodynamic solubility.

Conclusion and Recommendations

(S)-4-(Cbz)-piperazine-2-carboxylic acid is an amphoteric molecule with a dominant zwitterionic character, which dictates a complex solubility profile. It is predicted to be highly soluble in polar protic solvents like methanol, moderately soluble in polar aprotic solvents like DMF, and poorly soluble in non-polar solvents such as hexanes and toluene.

While these predictions offer valuable guidance for initial process development and solvent screening, they are not a substitute for empirical data. It is strongly recommended that researchers and process chemists utilize the detailed Shake-Flask protocol provided in this guide to determine the precise thermodynamic solubility in the specific solvent systems relevant to their work. This rigorous, data-driven approach is essential for developing robust, scalable, and reproducible chemical processes.

References

  • Chem-Impex. "1-Boc-piperazine-2-carboxylic acid." Accessed January 27, 2026.
  • ChemicalBook. "(S)-N-4-BOC-N-1-CBZ-2-PIPERAZINE CARBOXYLIC ACID." Accessed January 27, 2026.
  • Bouling Chemical Co., Limited. "(S)-4-N-Boc-Piperazine-2-Carboxylic Acid | High Purity Bulk Supplier China." Accessed January 27, 2026.
  • PubChem. "(S)-4-N-Boc-piperazine-2-carboxylic acid | C10H18N2O4 | CID 1501850." Accessed January 27, 2026.
  • Sigma-Aldrich. "4-Boc-piperazine-2-carboxylic acid 96 128019-59-0." Accessed January 27, 2026.
  • BioAssay Systems. "Solubility Testing – Shake Flask Method." Accessed January 27, 2026. (Provides a summary of the shake-flask method).
  • ResearchGate. "Glutamic acid protection using cbz ?" Accessed January 27, 2026. (Discusses general Cbz-protection chemistry).
  • MDPI. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Accessed January 27, 2026. (Review on the importance of piperazine scaffolds).
  • Journal of Pharmaceutical and Biomedical Analysis. "Experimental and Computational Methods Pertaining to Drug Solubility." (PDF available online, discusses thermodynamic solubility methods).
  • Organic Chemistry Portal. "Cbz-Protected Amino Groups." Accessed January 27, 2026. (Information on Cbz protecting group chemistry).
  • Enamine. "Shake-Flask Solubility Assay." Accessed January 27, 2026. (Commercial description of thermodynamic solubility testing).
  • ResearchGate. "An Evolving Role of Piperazine Moieties in Drug Design and Discovery." Accessed January 27, 2026. (Review on the role of piperazine in drug design).
  • American Pharmaceutical Review. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." July 1, 2011.
  • Lund University Publications. "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Accessed January 27, 2026. (Academic paper discussing solubility measurement techniques).
  • NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Piperazine Derivatives in Modern Drug Discovery." Accessed January 27, 2026.
  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." (Discusses the shake-flask method as a standard).
  • Various Sources.
  • Journal of Pharmaceutical Sciences. "Drug Solubility: Importance and Enhancement Techniques." (Review article on the importance of solubility).
  • 24ChemicalResearch. "Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis." January 9, 2026. (Market analysis highlighting the role of piperazine in enhancing solubility).
  • Suzhou Highfine Biotech. "Amino protecting group—benzyloxycarbonyl (Cbz)." July 31, 2025. (Details on the properties conferred by Cbz groups).
  • Regulations.gov. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD." August 31, 2018. (Example of a formal study protocol for the shake-flask method).
  • BMG LABTECH. "Drug solubility: why testing early matters in HTS." April 6, 2023. (Discusses the importance of solubility testing and contrasts kinetic vs. thermodynamic methods).
  • MDPI. "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." (Research article mentioning the role of piperazine in improving physicochemical properties).
  • SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline." (Research on optimizing shake-flask method conditions).
  • ResearchGate. "Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives..." August 7, 2025.

Sources

Spectroscopic Data of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds.[1] The structural elucidation of this molecule is paramount for ensuring the quality and purity of downstream products. This document will detail the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

(S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, often abbreviated as Cbz-piperazine-2-carboxylic acid, is a chiral heterocyclic compound. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the secondary amine at the 4-position of the piperazine ring, a common strategy in peptide synthesis and medicinal chemistry to prevent unwanted side reactions. The carboxylic acid at the 2-position, along with the defined stereochemistry, provides a versatile handle for further chemical modifications. A thorough understanding of its spectroscopic signature is essential for identity confirmation, purity assessment, and as a reference for reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol for NMR Analysis

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra. The causality behind these steps is to ensure a homogeneous sample in a suitable deuterated solvent, which is essential for achieving sharp, well-resolved NMR signals.

Sample Preparation:

  • Weigh approximately 5-10 mg of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD), in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable carboxylic acid proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

Instrumental Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 2-5 seconds

  • ¹³C NMR:

    • Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert setup Set Experimental Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase integrate Integration and Peak Picking phase->integrate

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid in DMSO-d₆ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the aromatic ring, leading to the deshielding of adjacent protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5broad singlet1HCOOH
7.30 - 7.45multiplet5HAromatic (C₆H₅)
5.15singlet2HCbz CH₂
~4.20doublet of doublets1HH-2
~3.8 - 4.0multiplet2HPiperazine ring protons
~3.0 - 3.4multiplet4HPiperazine ring protons

Interpretation:

  • The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (~12.5 ppm), which is characteristic for this functional group and its tendency to undergo hydrogen bonding and chemical exchange.

  • The five aromatic protons of the benzyl group will resonate in the typical aromatic region of 7.30-7.45 ppm.

  • The benzylic protons (Cbz CH₂) are diastereotopic due to the chiral center at C-2 and the restricted rotation around the carbamate bond, but are often observed as a singlet around 5.15 ppm.

  • The proton at the chiral center (H-2) is adjacent to the electron-withdrawing carboxylic acid group and a nitrogen atom, thus it is shifted downfield to approximately 4.20 ppm.

  • The remaining piperazine ring protons will appear as a series of complex multiplets in the region of 3.0-4.0 ppm. The complexity arises from geminal and vicinal couplings, as well as the conformational rigidity of the ring.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~172COOH
~155Cbz C=O
~137Aromatic quaternary C
~128.5Aromatic CH
~128Aromatic CH
~127.5Aromatic CH
~67Cbz CH₂
~55C-2
~45-50Piperazine CH₂
~40-45Piperazine CH₂

Interpretation:

  • The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing around 172 ppm.

  • The carbonyl carbon of the carbamate group resonates at a slightly higher field, around 155 ppm.

  • The aromatic carbons are found in their characteristic region of 127-137 ppm.

  • The benzylic carbon (Cbz CH₂) is observed around 67 ppm.

  • The chiral carbon (C-2) , attached to both a nitrogen and a carboxylic acid, appears around 55 ppm.

  • The remaining piperazine ring carbons are expected in the 40-50 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis

For a solid sample like (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed. The ATR method is often preferred for its simplicity and minimal sample preparation.

ATR-FTIR Protocol:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR setup.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after the measurement.

Predicted IR Data

The IR spectrum of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is expected to show characteristic absorption bands for its constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300 - 2500BroadO-H stretchCarboxylic Acid
~3030MediumC-H stretchAromatic
~2950MediumC-H stretchAliphatic
~1740StrongC=O stretchCarboxylic Acid
~1690StrongC=O stretchCarbamate
~1600, ~1495Medium-WeakC=C stretchAromatic Ring
~1450MediumC-N stretchPiperazine/Carbamate
~1250StrongC-O stretchCarboxylic Acid/Carbamate

Interpretation:

  • A very broad O-H stretching band from 2500 to 3300 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid.

  • Two distinct and strong carbonyl (C=O) stretching bands are anticipated: one for the carboxylic acid around 1740 cm⁻¹ and another for the carbamate at a slightly lower wavenumber, around 1690 cm⁻¹, due to resonance.

  • Aromatic C-H and C=C stretching vibrations will be present in their respective regions.

  • Aliphatic C-H stretching from the piperazine and benzylic groups will appear just below 3000 cm⁻¹.

  • Strong C-O and C-N stretching vibrations will be visible in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the title compound.

Experimental Protocol for ESI-MS

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid or ammonium acetate may be added to the solvent to promote protonation.

Instrumental Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3-4 kV

  • Drying Gas (N₂) Flow: 5-10 L/min

  • Drying Gas Temperature: 250-350 °C

Predicted Mass Spectrum and Fragmentation

The molecular weight of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid (C₁₃H₁₆N₂O₄) is 264.28 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of 265.12.

Major Expected Fragments:

  • m/z 221: Loss of CO₂ (44 Da) from the carboxylic acid.

  • m/z 177: Subsequent loss of C₂H₄ (28 Da) from the piperazine ring.

  • m/z 108: Formation of the tropylium ion (C₇H₇⁺) from the benzyl group.

  • m/z 91: Benzyl cation (C₇H₇⁺).

Diagram of the Predicted ESI-MS Fragmentation Pathway:

MS_Fragmentation M [M+H]⁺ m/z = 265.12 F1 [M+H - CO₂]⁺ m/z = 221.13 M->F1 - CO₂ F3 C₇H₇⁺ m/z = 91.05 M->F3 - C₆H₉N₂O₂ F2 [M+H - CO₂ - C₂H₄]⁺ m/z = 193.10 F1->F2 - C₂H₄

Caption: Predicted major fragmentation pathway in ESI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid. ¹H and ¹³C NMR confirm the connectivity and stereochemistry of the molecule. IR spectroscopy verifies the presence of the key functional groups: the carboxylic acid and the carbamate. Mass spectrometry confirms the molecular weight and provides insights into the structural stability through characteristic fragmentation patterns. This guide serves as a valuable resource for the analytical characterization of this important synthetic intermediate, ensuring its identity and purity in research and development settings.

References

  • BIOSYNCE. (n.d.). 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid Cas 64172-98-1. Retrieved from [Link]

  • Soliman, A. M., Abd El-wahab, H. A. A., Akincioglu, H., Gülçin, İ., & Omar, F. A. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]

Sources

Methodological & Application

The Strategic Incorporation of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic Acid in Peptidomimetic Design: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Peptide Bond

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to harness the high potency and specificity of peptides while overcoming their inherent pharmacological limitations, such as poor metabolic stability and low oral bioavailability.[1] A key strategy in this endeavor is the incorporation of conformationally constrained scaffolds that mimic secondary structures of peptides, like β-turns, which are crucial for molecular recognition and biological activity.[2][3] Among the vast arsenal of synthetic building blocks, (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid has emerged as a particularly valuable scaffold. Its rigid, chair-like conformation pre-organizes the peptide backbone into a turn motif, enhancing binding affinity to biological targets and increasing resistance to proteolytic degradation.[2][4]

This comprehensive guide provides detailed application notes and protocols for the strategic use of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid in the solid-phase synthesis of peptidomimetics. We will delve into the causality behind its selection, provide step-by-step synthetic workflows, and present data illustrating its impact on biological activity.

The Rationale for Employing a Piperazine Scaffold

The decision to incorporate a piperazine-2-carboxylic acid moiety into a peptide sequence is driven by several key advantages that address the fundamental challenges of peptide-based therapeutics.

1. Conformational Constraint and Pre-organization: The inherent rigidity of the piperazine ring, which predominantly adopts a stable chair conformation, acts as a potent β-turn inducer.[2][4] This is critical because many peptide-protein interactions are mediated by β-turn structures. By constraining a flexible peptide chain into a bioactive conformation, the entropic penalty upon binding to a receptor is significantly reduced, often leading to a substantial increase in binding affinity and biological potency.

2. Enhanced Proteolytic Stability: Native peptides are rapidly degraded by proteases in the body, limiting their therapeutic window. The non-natural piperazine scaffold is not recognized by a wide range of proteases, thus conferring enhanced stability to the resulting peptidomimetic in biological fluids.[5] Studies have shown that peptidomimetics with such modifications exhibit significantly longer half-lives compared to their parent peptides.[5]

3. Improved Physicochemical Properties: The piperazine nucleus is a "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacokinetic properties.[6] The two nitrogen atoms in the ring can be functionalized to modulate solubility, lipophilicity, and hydrogen bonding capacity, allowing for the fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]

4. Structural Versatility: (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is a bifunctional building block. The carboxylic acid at the 2-position allows for its incorporation into a growing peptide chain via standard amide bond formation, while the nitrogen at the 4-position, protected by a benzyloxycarbonyl (Cbz) group, can be deprotected for further functionalization or cyclization. The Cbz group is orthogonal to the Fmoc/tBu strategy commonly used in solid-phase peptide synthesis (SPPS), as it is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid).[8][9]

Synthetic Workflow: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis

The incorporation of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized workflow, highlighting the key steps and considerations.

Figure 1: General workflow for incorporating the piperazine scaffold in Fmoc-SPPS.
Protocol 1: Coupling of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid in Fmoc-SPPS

This protocol outlines the manual coupling of the Cbz-protected piperazine building block to a resin-bound peptide following Fmoc deprotection of the N-terminal amino acid.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid (3.0 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)

  • DIPEA (N,N-Diisopropylethylamine) (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Nitrogen supply for agitation

Procedure:

  • Resin Preparation: Start with the fully deprotected N-terminus of the peptide chain attached to the solid support (e.g., Rink Amide resin). Swell the resin in DMF for at least 30 minutes. Perform the final Fmoc deprotection using 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[10]

  • Activation of the Carboxylic Acid: In a separate vial, dissolve (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid (3.0 eq) and HBTU (2.9 eq) in a minimal amount of DMF.

  • Coupling Reaction: To the swollen and deprotected peptide-resin, add the solution from step 2. Immediately add DIPEA (6.0 eq) to the reaction vessel.

    • Expert Insight: The pre-activation of the carboxylic acid is generally not necessary with HBTU, but for sterically hindered or unusual building blocks, ensuring all components are dissolved before adding to the resin can be beneficial. The addition of DIPEA raises the pH to facilitate the coupling.

  • Reaction Monitoring: Agitate the reaction mixture with nitrogen bubbling for 2-4 hours at room temperature. To monitor the completion of the reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (beads remain colorless or yellowish) indicates the successful coupling to the primary/secondary amine.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min), Dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min) to prepare for the next cycle of Fmoc-SPPS.

Protocol 2: On-Resin Cbz-Group Deprotection via Catalytic Transfer Hydrogenation

In some synthetic strategies, such as on-resin cyclization or further functionalization of the piperazine N4-position, removal of the Cbz group is necessary. Catalytic transfer hydrogenation is a mild and effective method for this purpose on the solid support.[11]

Materials:

  • Cbz-protected peptide-resin

  • Palladium on carbon (Pd/C, 10 wt. %) (0.2 eq by weight relative to the resin)

  • Ammonium formate (10 eq)

  • Anhydrous DMF/Methanol (1:1) mixture

  • Solid-phase synthesis vessel

  • Nitrogen supply

Procedure:

  • Resin Preparation: Swell the Cbz-protected peptide-resin in a 1:1 mixture of DMF/Methanol for 1 hour.

  • Catalyst and Hydrogen Donor Addition: To the swollen resin, add ammonium formate (10 eq) and then carefully add the Pd/C catalyst.

    • Safety Note: Pd/C can be pyrophoric. Handle with care and preferably under an inert atmosphere.

  • Reaction: Agitate the slurry gently at room temperature for 8-16 hours. The progress of the deprotection can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

  • Catalyst Removal: Once the reaction is complete, drain the solvent and wash the resin extensively with DMF (5x), water (3x), methanol (3x), and DCM (3x) to ensure complete removal of the palladium catalyst and reaction byproducts.

    • Expert Insight: Incomplete removal of the palladium catalyst can interfere with subsequent synthetic steps. Thorough washing is crucial.

  • Drying: Dry the resin under vacuum before proceeding to the next synthetic step.

Impact on Biological Activity: A Case Study with RGD Peptidomimetics

The Arg-Gly-Asp (RGD) sequence is a well-known motif that mediates cell adhesion by binding to integrin receptors, which are often overexpressed on tumor cells.[12][13] Cyclic RGD peptidomimetics have shown enhanced affinity and selectivity for specific integrins, such as αvβ3. The incorporation of a piperazine-based scaffold can rigidify the RGD motif into a bioactive conformation, leading to improved binding affinity.

CompoundStructureIntegrin αvβ3 Binding IC50 (nM)
cilengitide Cyclic RGD Pentapeptide1.2 ± 0.3
cyclo[DKP-RGD] 1 RGD with cis DKP Scaffold130 ± 15
cyclo[DKP-RGD] 2 RGD with trans DKP Scaffold2.4 ± 0.4
cyclo[DKP-RGD] 3 RGD with N-Me trans DKP1.8 ± 0.2
cyclo[DKP-RGD] 7 RGD with N-Bn trans DKP1.1 ± 0.2

Data synthesized from a study on cyclic RGD peptidomimetics containing diketopiperazine scaffolds for illustrative purposes.[14]

The data clearly demonstrates that constraining the RGD loop with a trans-configured DKP scaffold (compounds 2, 3, and 7) results in nanomolar binding affinities comparable to or even better than the well-known cyclic pentapeptide Cilengitide.[14] The cis configuration (compound 1) is less effective, highlighting the critical role of stereochemistry in pre-organizing the pharmacophore.[14] It is highly probable that the incorporation of the (S)-piperazine-2-carboxylic acid scaffold would yield similar or even superior results due to its defined conformational properties.

Characterization and Quality Control

The successful synthesis and purity of the final peptidomimetic should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and, for conformationally constrained molecules, to perform conformational analysis through techniques like NOESY to verify the presence of the induced β-turn.[1][8]

Conclusion and Future Perspectives

(S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is a powerful and versatile building block for the design and synthesis of advanced peptidomimetics. Its ability to induce a stable β-turn conformation, coupled with the inherent advantages of the piperazine scaffold in terms of proteolytic stability and tunable physicochemical properties, makes it an invaluable tool for medicinal chemists. The synthetic protocols outlined herein are robust and compatible with standard Fmoc-SPPS workflows, allowing for the routine incorporation of this scaffold into diverse peptide sequences. As the demand for more drug-like peptide therapeutics continues to grow, the strategic use of constrained building blocks like (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid will undoubtedly play a crucial role in the development of the next generation of highly potent and selective medicines.

References

  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Retrieved January 27, 2026, from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2019). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction. (2018). PubMed. Retrieved January 27, 2026, from [Link]

  • A comparative protease stability study of synthetic macrocyclic peptides that mimic two endocrine hormones. (2013). PubMed. Retrieved January 27, 2026, from [Link]

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The synthesis of alternative diketopiperazines as potential RGD mimetics. (2002). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (2012). MDPI. Retrieved January 27, 2026, from [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. Retrieved January 27, 2026, from [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). eScholarship, University of California. Retrieved January 27, 2026, from [Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. (2021). MDPI. Retrieved January 27, 2026, from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2019). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2022). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Synthesis and biological evaluation of peptidomimetics containing the tryptamine moiety as a potential antitumor agent. (2015). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. (1999). Google Patents.
  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2021). White Rose Research Online. Retrieved January 27, 2026, from [Link]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. (2018). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2024). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. (2026). PubMed. Retrieved January 27, 2026, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Cyclic RGD peptidomimetics containing bifunctional diketopiperazine scaffolds as new potent integrin ligands. (2012). PubMed. Retrieved January 27, 2026, from [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. (2015). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Peptides and Peptidomimetics in Medicinal Chemistry. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). YouTube. Retrieved January 27, 2026, from [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (2019). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis of Modified RGD-Based Peptides and Their in vitro Activity. (2019). PubMed. Retrieved January 27, 2026, from [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands. (2011). MDPI. Retrieved January 27, 2026, from [Link]

  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. (2017). eScholarship, University of California. Retrieved January 27, 2026, from [Link]

  • Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer. (2008). PubMed. Retrieved January 27, 2026, from [Link]

  • Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 27, 2026, from [Link]

  • Synthesis and biological evaluation of piperazine group-linked bivalent β-carbolines as potential antitumor agents. (2014). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Peptides and Peptidomimetics for Antimicrobial Drug Design. (2018). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and evaluation of new iRGD peptide analogs for tumor optical imaging. (2012). National Institutes of Health. Retrieved January 27, 2026, from [Link]

Sources

Application Notes and Protocols: (S)-4-(Cbz)-piperazine-2-carboxylic acid as a Constrained Amino Acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Conformational Constraint in Peptide Drug Design

The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to proteolytic degradation. The introduction of conformational constraints into a peptide backbone is a powerful strategy to address these limitations. Constrained peptides, by virtue of their reduced conformational freedom, can exhibit enhanced binding affinity and biological activity.[1] This is because locking the peptide into a specific, bioactive conformation minimizes the entropic penalty upon binding to its target.[1] Furthermore, the unique structures of constrained peptides can render them resistant to proteolysis, thereby increasing their in vivo half-life.[1]

(S)-4-(Cbz)-piperazine-2-carboxylic acid is a versatile building block for introducing such constraints. As a cyclic, non-natural amino acid, its incorporation into a peptide sequence can induce specific secondary structures, such as β-turns, which are critical recognition motifs in many biological processes.[2][3][4] This application note provides a comprehensive guide to the properties and applications of (S)-4-(Cbz)-piperazine-2-carboxylic acid in peptide synthesis, offering detailed protocols for its use in both solid-phase and solution-phase methodologies.

Physicochemical Properties of (S)-4-(Cbz)-piperazine-2-carboxylic acid

A thorough understanding of the physicochemical properties of (S)-4-(Cbz)-piperazine-2-carboxylic acid is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₃H₁₆N₂O₄N/A
Molecular Weight 264.28 g/mol N/A
Appearance White to off-white solid[5]
Chirality (S)-configurationN/A
Functional Groups Carboxylic acid, Cbz-protected amineN/A
Storage 2-8°C, in a tightly sealed container to prevent moisture absorption and contamination.[5][6]

Strategic Incorporation into Peptide Scaffolds: Methodologies and Protocols

The successful integration of (S)-4-(Cbz)-piperazine-2-carboxylic acid into a peptide sequence requires careful consideration of the synthetic strategy. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are viable approaches, each with its own set of advantages and considerations.

Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol

SPPS offers significant advantages in terms of efficiency and ease of purification, making it the preferred method for the synthesis of many peptides.[7] The general process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support.[8]

Core Principle of SPPS:

SPPS_Workflow Resin Resin Support Attach Attach First Amino Acid Resin->Attach Deprotect Nα-Deprotection Attach->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleave Cleave from Resin & Deprotect Side Chains Wash2->Cleave Final Cycle Repeat->Deprotect Purify Purify Peptide Cleave->Purify Solution_Phase_Workflow AA1 N-protected Amino Acid 1 Couple Couple AA1->Couple AA2 C-protected Amino Acid 2 AA2->Couple Purify1 Purify Dipeptide Couple->Purify1 Deprotect Selective Deprotection Purify1->Deprotect Purify2 Purify Deprotect->Purify2 Couple_Next Couple with Next Protected Amino Acid Purify2->Couple_Next Repeat Repeat Cycle Couple_Next->Repeat Beta_Turn_Mimicry cluster_0 Native Peptide cluster_1 Peptidomimetic AA_i Amino Acid (i) AA_i1 Amino Acid (i+1) AA_i->AA_i1 AA_i3 Amino Acid (i+3) AA_i->AA_i3 H-bond AA_i2 Amino Acid (i+2) AA_i1->AA_i2 AA_i2->AA_i3 AA_i_mimic Amino Acid (i) Piperazine (S)-Piperazine Scaffold AA_i_mimic->Piperazine AA_i3_mimic Amino Acid (i+3) Piperazine->AA_i3_mimic Title Induction of β-Turn by Piperazine Scaffold

Sources

Application Notes and Protocols for the Synthetic Incorporation of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Constrained Piperazine Scaffold in Medicinal Chemistry

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a chiral, conformationally constrained building block of significant interest to researchers, scientists, and drug development professionals. The piperazine motif is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability[1]. The incorporation of a carboxylic acid at the 2-position introduces a key vector for peptide elongation or derivatization, while the benzyloxycarbonyl (Cbz) protecting group on the distal nitrogen at the 4-position allows for orthogonal synthetic strategies. This strategic protection is crucial for the selective formation of amide bonds at the N1-position, a common challenge due to the similar nucleophilicity of the two nitrogen atoms in the piperazine ring[2].

The constrained cyclic structure of this amino acid analog serves as a valuable tool for medicinal chemists to explore structure-activity relationships (SAR) by rigidifying the peptide backbone. This guide provides detailed, field-proven protocols for the protection of the parent (S)-piperazine-2-carboxylic acid, its subsequent coupling to form a peptide bond, and the final deprotection of the Cbz group to reveal a reactive amine for further functionalization.

Core Synthetic Workflow: A Three-Stage Strategic Approach

The successful incorporation of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid into a target molecule, typically a peptide or a small molecule with a peptide-like backbone, follows a logical three-stage workflow. This process is designed to ensure chemoselectivity and preserve the stereochemical integrity of the chiral center.

Synthetic_Workflow cluster_0 Stage 1: N4-Protection cluster_1 Stage 2: Amide Bond Formation cluster_2 Stage 3: N4-Deprotection A (S)-Piperazine-2-carboxylic acid B (S)-4-Cbz-Piperazine-2-carboxylic acid A->B Cbz-Cl, Base D Cbz-Protected Dipeptide B->D HBTU, DIPEA C Amino Acid Ester (H-AA-OR) C->D E Final Dipeptide D->E H2, Pd/C

Figure 1: Overall synthetic workflow for the incorporation of the title compound.

Stage 1: N4-Selective Protection with Benzyloxycarbonyl (Cbz) Group

The initial and critical step is the selective protection of the N4 nitrogen of (S)-piperazine-2-carboxylic acid. The Cbz group is an ideal choice due to its robustness under various reaction conditions and its facile removal by catalytic hydrogenolysis, which is orthogonal to many other protecting groups used in peptide synthesis[3][4].

Protocol 1: Synthesis of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

This protocol employs Schotten-Baumann conditions, utilizing an aqueous basic solution to facilitate the reaction between the amino acid and benzyl chloroformate (Cbz-Cl)[5].

Materials:

  • (S)-Piperazine-2-carboxylic acid dihydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane or Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a 2:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath. Slowly add a pre-mixed aqueous solution of sodium carbonate (2.5 eq) and sodium bicarbonate (1.25 eq). This mixed base system is effective at maintaining the pH between 8 and 10, which is optimal for the reaction and minimizes racemization[6].

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

    • Extract the product three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid as a white solid.

Causality and Experimental Choices:

  • Choice of Base: A mixture of Na₂CO₃ and NaHCO₃ provides a stable buffer system. A pH that is too high can lead to racemization of the chiral center, while a pH that is too low will result in the decomposition of the Cbz-Cl reagent[6].

  • Solvent System: The dioxane/water or THF/water mixture ensures the solubility of both the polar amino acid salt and the nonpolar benzyl chloroformate, facilitating an efficient reaction.

  • Temperature Control: Maintaining a low temperature during the addition of Cbz-Cl is crucial to control the exothermic reaction and prevent the formation of byproducts.

Parameter Typical Value
Yield 85-95%
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.40 (m, 5H), 5.15 (s, 2H), 4.20-4.40 (m, 2H), 3.80-4.00 (m, 1H), 3.00-3.20 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ 174.5, 155.0, 136.5, 128.5, 128.0, 127.8, 67.5, 55.0, 45.0, 44.0, 43.5

Stage 2: Incorporation via Amide Bond Formation

With the N4-position protected, the carboxylic acid at C2 is activated for coupling with the amino group of another molecule, typically an amino acid ester. The use of modern coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended for its efficiency and ability to suppress racemization[7][8].

Protocol 2: HBTU-Mediated Coupling to an Amino Acid Ester

This protocol describes the coupling of N-Cbz-protected piperazine carboxylic acid with a generic amino acid methyl ester hydrochloride salt.

Materials:

  • (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid (1.0 eq)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid and HBTU in anhydrous DMF. Stir the solution for 5-10 minutes at room temperature.

  • Amine Addition: In a separate flask, suspend the amino acid methyl ester hydrochloride in DMF and add DIPEA. Stir until the salt dissolves completely.

  • Coupling: Add the amine solution to the activated acid solution. Continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. The resulting crude dipeptide can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Causality and Experimental Choices:

  • HBTU Mechanism: HBTU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond[7]. The formation of this active ester is rapid and minimizes side reactions.

  • DIPEA as a Base: DIPEA is a non-nucleophilic hindered base. It is used to neutralize the hydrochloride salt of the amino ester and to facilitate the activation of the carboxylic acid by HBTU without competing as a nucleophile.

  • Solvent Choice: DMF is an excellent polar aprotic solvent for peptide synthesis as it effectively solvates the reactants and the growing peptide chain[9].

Coupling_Mechanism cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (S)-4-Cbz-Piperazine-2-carboxylic acid ActiveEster Activated Ester O-acylisourea intermediate Acid->ActiveEster + HBTU, DIPEA HBTU HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU->ActiveEster Dipeptide Dipeptide R-CO-NH-R' ActiveEster->Dipeptide + R'-NH2 Amine R'-NH2 Amino Acid Ester Amine->Dipeptide

Sources

Application Notes & Protocols: (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Strategic Value of a Constrained Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of bioactive compounds.[1][2][3] Its six-membered heterocyclic structure, containing two nitrogen atoms at the 1 and 4 positions, offers a unique combination of conformational flexibility and chemical versatility.[1] This allows for the precise spatial arrangement of pharmacophoric groups, enhancing interactions with biological targets such as enzymes and receptors.[1][2]

Within this important class of molecules, (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid emerges as a particularly valuable chiral building block for drug discovery. Its pre-defined stereochemistry at the C-2 position and the presence of orthogonal protecting groups make it an ideal starting point for the synthesis of complex, stereochemically pure pharmaceutical agents. This guide provides an in-depth exploration of its applications, supported by detailed protocols for its synthetic manipulation.

II. Physicochemical Properties and Structural Rationale

The utility of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid stems from its distinct structural features, which offer medicinal chemists significant advantages in molecular design.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₃H₁₆N₂O₄Provides a solid foundation for further chemical modification.
Molecular Weight 264.28 g/mol Falls within the range suitable for lead-like molecules.
Chirality (S)-enantiomerAllows for stereospecific interactions with chiral biological targets, often leading to improved potency and reduced off-target effects.
N4-Protecting Group Benzyloxycarbonyl (Cbz or Z)A robust protecting group, stable to a wide range of reaction conditions, yet readily removable by catalytic hydrogenation.[4] This allows for selective functionalization of the N1-position.
Functional Groups Carboxylic Acid, Secondary Amine (protected)The carboxylic acid is a key handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. The protected amine at N4 prevents unwanted side reactions.

The constrained nature of the piperazine ring, especially when substituted, helps to reduce the conformational flexibility of a drug candidate. This can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity and potency.[5]

III. Core Applications in Drug Discovery

(S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is a versatile intermediate for the synthesis of a wide range of therapeutic agents.[6] Its derivatives have been investigated for a multitude of biological activities.

  • Central Nervous System (CNS) Agents: The piperazine scaffold is a common feature in drugs targeting the CNS.[7] Derivatives of piperazine-2-carboxylic acid have been explored for their potential to modulate neurotransmitter systems and for conditions like Alzheimer's disease.[8][9]

  • Anti-inflammatory Agents: Piperazine derivatives have been synthesized and evaluated as inhibitors of enzymes involved in inflammatory pathways, such as soluble epoxide hydrolase (sEH).[10]

  • Antiviral Therapeutics: This scaffold serves as a crucial intermediate in the synthesis of complex molecules, including HIV protease inhibitors.[11][12] The defined stereochemistry is often critical for fitting into the active site of viral enzymes.

The general workflow for utilizing this building block in a drug discovery campaign is outlined below.

G cluster_0 Phase 1: Scaffold Elaboration cluster_1 Phase 2: Deprotection & Diversification cluster_2 Phase 3: Biological Evaluation A (S)-4-Cbz-piperazine- 2-carboxylic acid B Amide Coupling (Protocol 1) A->B D N4-Cbz Protected Intermediate B->D C Diverse Amine Library C->B E Cbz Deprotection (Protocol 2) D->E F Secondary Amine Intermediate E->F G Further Functionalization (e.g., Alkylation, Acylation) F->G H Final Compound Library G->H I Screening & SAR Studies H->I

Caption: General workflow for drug discovery using the target scaffold.

IV. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two most common synthetic transformations involving (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a standard procedure for coupling the carboxylic acid moiety with a primary or secondary amine. The choice of coupling agents, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), is common for minimizing racemization and improving yields.

Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and racemization. This activated ester then efficiently reacts with the incoming amine to form the desired amide bond.

G reagent_Cbz (S)-4-Cbz-piperazine- 2-carboxylic acid reagents_coupling EDC, HOBt DIPEA, DCM reagent_Cbz->reagents_coupling reagent_amine R-NH2 (Amine) reagent_amine->reagents_coupling product Coupled Amide Product reagents_coupling->product

Caption: Amide coupling reaction scheme.

Materials:

  • (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid (1.0 eq)

  • Amine of interest (1.1 eq)

  • EDC.HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.

  • Add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC.HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The retention of the Cbz group can be confirmed by the characteristic benzyl proton signals in the ¹H NMR spectrum (typically ~7.3 ppm and ~5.1 ppm).

Protocol 2: Cbz Group Deprotection via Catalytic Hydrogenation

This protocol details the removal of the N4-Cbz protecting group to liberate the secondary amine, which can then be used for further functionalization.

Rationale: Catalytic hydrogenation is the most common and cleanest method for Cbz deprotection. The benzyl C-O bond is readily cleaved by hydrogenolysis over a palladium catalyst. The byproducts are toluene and carbon dioxide, which are volatile and easily removed.

Materials:

  • N4-Cbz protected piperazine derivative (1.0 eq)

  • Palladium on carbon (10% w/w, ~5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected compound (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add the palladium on carbon catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. This can take from 2 to 24 hours.

  • Once complete, carefully vent the hydrogen and purge the flask with an inert gas (Argon or Nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (MeOH or EtOH).

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.

Self-Validation: Successful deprotection is confirmed by the disappearance of the Cbz proton signals in the ¹H NMR spectrum and a corresponding mass change in mass spectrometry analysis. The product is often used directly in the next step without further purification.

V. Conclusion

(S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is a high-value, versatile building block in drug discovery. Its pre-installed chirality and orthogonal protecting group strategy provide a reliable and efficient route to complex, stereochemically defined molecules. The protocols outlined in this guide offer robust and validated methods for its incorporation into lead compounds, enabling researchers to leverage its strategic advantages in the development of novel therapeutics across a wide range of disease areas.

VI. References

  • Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-10. Retrieved from [Link]

  • Google Patents. (2006). CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives. Retrieved from

  • Google Patents. (2000). EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Google Patents. (1999). US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. Retrieved from

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Rondanin, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1084. Retrieved from [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. ChemistryOpen, 9(9), 934–945. Retrieved from [Link]

  • Omar, F. A., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry, 141, 106916. Retrieved from [Link]

  • ResearchGate. (2025). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

  • Dutta, B., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(41), 14337-14364. Retrieved from [Link]

  • Google Patents. (1985). EP0159889A2 - 4-Substituted piperazine-2-carboxylic acids process and pharmaceutical compositions. Retrieved from

Sources

Chiral Resolution of 4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Chirality in Piperazine Scaffolds

4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents. The stereochemistry at the C-2 position of the piperazine ring is often crucial for biological activity, with enantiomers potentially exhibiting significantly different pharmacological and toxicological profiles. Therefore, the efficient and scalable resolution of the racemic mixture into its constituent enantiomers is a critical step in the drug development process. This application note provides a detailed guide to the primary methods for the chiral resolution of this compound, drawing upon established principles and field-proven insights to deliver actionable protocols. We will explore two classical and robust techniques: diastereomeric salt formation and enzymatic kinetic resolution, alongside the essential analytical methods for determining enantiomeric purity.

Section 1: Diastereomeric Salt Formation: A Classical Approach to Enantiomeric Purification

The Principle of Diastereomeric Crystallization

Diastereomeric salt formation is a widely employed and industrially scalable method for resolving racemic carboxylic acids.[1][2] The underlying principle is the reaction of the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, most notably solubility.[2] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its isolation. Subsequent liberation of the chiral acid from the purified diastereomeric salt yields the desired enantiomer.

Selecting the Optimal Chiral Resolving Agent and Solvent System

The success of a diastereomeric resolution hinges on the judicious selection of both the chiral resolving agent and the solvent system.

Chiral Resolving Agent Selection:

A variety of chiral amines can be employed as resolving agents. For N-protected amino acids such as 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, common and effective choices include:

  • Ephedrine and Pseudoephedrine Alkaloids: These are readily available in both enantiomeric forms and have a proven track record in resolving N-protected amino acids.

  • (R)- and (S)-α-Methylbenzylamine (Phenylethylamine): These are cost-effective and widely used resolving agents for acidic compounds.

  • Cinchona Alkaloids (e.g., Quinine, Quinidine): These can be effective but are often more expensive.

Solvent System Screening:

The choice of solvent is critical as it directly influences the solubility difference between the two diastereomeric salts. An ideal solvent will maximize this difference, leading to high recovery and enantiomeric purity of the desired salt. A systematic screening of solvents with varying polarities is recommended. Common solvents for this purpose include:

  • Alcohols: Methanol, ethanol, isopropanol.

  • Ketones: Acetone, methyl ethyl ketone.

  • Ethers: Dioxane, tetrahydrofuran (THF).

  • Esters: Ethyl acetate.

  • Aqueous mixtures: Mixtures of the above organic solvents with water.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol outlines a general procedure for the resolution of racemic 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid using a chiral amine as the resolving agent.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve racemic 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) with gentle heating to achieve complete dissolution.

    • In a separate flask, dissolve the chiral resolving agent (e.g., (1R,2S)-(-)-Ephedrine) (0.5-1.0 eq.) in the same solvent.

    • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

    • Observe for the formation of a precipitate. If no precipitate forms, slowly cool the solution to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Fractional Crystallization:

    • If crystals form, collect them by vacuum filtration and wash with a small amount of cold solvent. This is the first crop of the less soluble diastereomeric salt.

    • The mother liquor contains the more soluble diastereomeric salt. The solvent can be partially evaporated to obtain subsequent crops of crystals, which may have a different diastereomeric composition.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acidic solution (e.g., 1 M HCl).

    • Stir the mixture vigorously until the solid dissolves. The chiral amine will be protonated and move into the aqueous phase, while the enantiomerically enriched carboxylic acid will remain in the organic phase.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

  • Determination of Enantiomeric Purity:

    • Analyze the enantiomeric excess (e.e.) of the obtained carboxylic acid using chiral High-Performance Liquid Chromatography (HPLC) (see Section 3 for a starting method).

Data Presentation:

Resolving AgentSolventMolar Ratio (Acid:Base)Yield of Less Soluble Salt (%)e.e. of Recovered Acid (%)
(1R,2S)-(-)-EphedrineMethanol1:0.835>95
(S)-(-)-α-MethylbenzylamineEthanol1:140>90
(1S,2R)-(+)-EphedrineIsopropanol1:0.838>95 (opposite enantiomer)

Note: The data in this table is illustrative and will need to be determined experimentally.

Visualization of the Workflow:

Diastereomeric_Salt_Resolution racemate Racemic N-Cbz-piperazine-2-carboxylic acid salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., Ephedrine) resolving_agent->salt_formation solvent Solvent (e.g., Methanol) solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble Liquid liberation Acidification & Extraction less_soluble->liberation enantiomer Enantiomerically Pure Carboxylic Acid liberation->enantiomer chiral_hplc Chiral HPLC Analysis enantiomer->chiral_hplc ee_determination e.e. Determination chiral_hplc->ee_determination

Caption: Workflow for Diastereomeric Salt Resolution.

Section 2: Enzymatic Kinetic Resolution: A Biocatalytic Approach

The Principle of Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for obtaining enantiomerically pure compounds.[3] This technique utilizes enzymes, typically lipases, which can stereoselectively catalyze the transformation of one enantiomer of a racemic mixture at a much higher rate than the other.[4] For the resolution of 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, the racemic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester). The racemic ester is then subjected to hydrolysis catalyzed by a lipase. The lipase will preferentially hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer of the ester unreacted. This results in a mixture of an enantiomerically enriched carboxylic acid and an enantiomerically enriched ester, which can then be separated.

Key Parameters for Successful Enzymatic Resolution
  • Enzyme Selection: Lipases are the most commonly used enzymes for the kinetic resolution of esters. Candida antarctica lipase B (CALB), often immobilized (e.g., Novozym® 435), is a particularly robust and versatile choice with a broad substrate scope.[5][6] Candida antarctica lipase A (CAL-A) has also shown high enantioselectivity for the N-acylation of related piperazine derivatives.[4]

  • Substrate: The resolution is performed on an ester derivative of the carboxylic acid. Simple alkyl esters, such as the methyl or ethyl ester, are commonly used.

  • Solvent System: The reaction is typically carried out in a biphasic system, consisting of an aqueous buffer to maintain the optimal pH for the enzyme and an organic solvent to dissolve the substrate. Common organic solvents include methyl tert-butyl ether (MTBE), toluene, and hexane.

  • pH and Temperature: The activity and selectivity of lipases are highly dependent on pH and temperature. These parameters must be optimized for the specific enzyme and substrate.

Experimental Protocol: Enzymatic Kinetic Resolution

Part A: Esterification of Racemic 4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

  • Suspend the racemic carboxylic acid in methanol or ethanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain the crude racemic ester.

Part B: Lipase-Catalyzed Hydrolysis

  • Reaction Setup:

    • Dissolve the racemic ester of 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid in an organic solvent (e.g., MTBE).

    • Add an aqueous phosphate buffer (e.g., 0.1 M, pH 7.0).

    • Add the lipase (e.g., immobilized Candida antarctica lipase B).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.

    • The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).

    • Separate the organic and aqueous layers.

    • The aqueous layer contains the salt of the enantiomerically enriched carboxylic acid. Acidify the aqueous layer with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate). Dry the organic extracts and evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.

    • The organic layer contains the unreacted, enantiomerically enriched ester. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The ester can be hydrolyzed chemically (e.g., using LiOH) to obtain the other enantiomer of the carboxylic acid.

Data Presentation:

LipaseSubstrateOrganic SolventTemp (°C)Time (h)Conversion (%)e.e. of Acid (%)e.e. of Ester (%)
Immobilized CALBMethyl EsterMTBE4024~50>98 (S-acid)>98 (R-ester)
CAL-AEthyl EsterToluene3536~50>95 (S-acid)>95 (R-ester)

Note: The data in this table is illustrative and will need to be determined experimentally. The stereochemical preference (S or R) is hypothetical and depends on the specific enzyme and substrate.

Visualization of the Workflow:

Enzymatic_Resolution racemic_acid Racemic N-Cbz-piperazine-2-carboxylic acid esterification Esterification (e.g., SOCl2, MeOH) racemic_acid->esterification racemic_ester Racemic Methyl Ester esterification->racemic_ester hydrolysis Enzymatic Hydrolysis (Lipase, Buffer/Solvent) racemic_ester->hydrolysis s_acid (S)-Carboxylic Acid hydrolysis->s_acid r_ester (R)-Ester (unreacted) hydrolysis->r_ester separation Separation & Work-up s_acid->separation r_ester->separation s_enantiomer Enantiomerically Pure (S)-Acid separation->s_enantiomer r_enantiomer_ester Enantiomerically Pure (R)-Ester separation->r_enantiomer_ester chiral_hplc Chiral HPLC Analysis s_enantiomer->chiral_hplc hydrolysis_r Chemical Hydrolysis (e.g., LiOH) r_enantiomer_ester->hydrolysis_r r_enantiomer_acid Enantiomerically Pure (R)-Acid hydrolysis_r->r_enantiomer_acid r_enantiomer_acid->chiral_hplc ee_determination e.e. Determination chiral_hplc->ee_determination

Caption: Workflow for Enzymatic Kinetic Resolution.

Section 3: Chiral HPLC Analysis: The Key to Enantiomeric Purity Assessment

Accurate determination of enantiomeric excess is paramount in any chiral resolution process. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Proposed Starting Method for Chiral HPLC Analysis

Developing a chiral HPLC method often requires screening of different chiral stationary phases (CSPs) and mobile phases. Based on the structure of 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, a good starting point would be a polysaccharide-based CSP.

  • Column: A column with a cellulose or amylose derivative coated on a silica support (e.g., Chiralcel® OD-H, Chiralpak® AD-H). A Chiralpak IC column has also been reported to be effective for the separation of piperazine derivatives.[7]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA) is often necessary to improve peak shape for acidic analytes.

  • Detection: UV detection at a wavelength where the benzyloxycarbonyl group absorbs strongly (e.g., 254 nm).

Protocol for Chiral HPLC Method Development
  • Initial Screening:

    • Prepare a solution of the racemic 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid in the mobile phase.

    • Inject the sample onto a selection of chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak IC).

    • Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol with 0.1% TFA).

    • Evaluate the chromatograms for any signs of separation between the enantiomers.

  • Method Optimization:

    • Once partial separation is achieved on a particular column, optimize the mobile phase composition by varying the ratio of the non-polar and polar solvents to improve resolution.

    • Adjust the concentration of the acidic modifier to optimize peak shape and retention time.

    • Optimize the column temperature and flow rate to further enhance the separation.

Data Presentation:

ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
Chiralpak ICAcetonitrile:Methanol:DEA (90:10:0.1)1.0258.59.8>1.5
Chiralcel OD-HHexane:Isopropanol:TFA (80:20:0.1)0.83012.314.1>1.5

Note: The data in this table is illustrative and represents potential starting conditions for method development.

Conclusion

The chiral resolution of 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is a critical process that can be effectively achieved through either diastereomeric salt formation or enzymatic kinetic resolution. The choice between these methods will depend on factors such as the scale of the resolution, cost considerations, and the desired enantiomeric purity. Diastereomeric salt formation is a classical, robust method well-suited for large-scale production, while enzymatic resolution offers high selectivity and mild reaction conditions. A well-developed chiral HPLC method is indispensable for monitoring the progress of the resolution and for the final quality control of the enantiomerically pure product. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and scientists to successfully navigate the challenges of resolving this important chiral building block.

References

  • Chen, Y., et al. (2014). An efficient lipase-catalyzed enantioselective hydrolysis of (R,S)-azolides derived from N-protected proline, pipecolic acid, and nipecotic acid.
  • Gotor, V., et al. (2008). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. The Journal of Organic Chemistry, 73(13), 5083-5086.
  • Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494.
  • Forgó, P., & Fülöp, F. (2012). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A. ARKIVOC, 2012(5), 60-74.
  • Soloshonok, V. A., & Han, J. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Society Reviews, 37(8), 1637-1648.
  • Forgó, P., & Fülöp, F. (2012). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A; Structural requirements for enantioselective N-acylation. ResearchGate. Available at: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro Website. Available at: [Link]

  • Wessjohann, L. A., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4253.
  • Kloskowski, A., & Chrzanowski, J. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Hamase, K., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. International Journal of Molecular Sciences, 24(21), 15891.
  • Gotor-Fernández, V., et al. (2016).
  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Subramanian, V. (2016). Enhanced Lipase – Catalyzed Triglyceride Hydrolysis. KU ScholarWorks. Available at: [Link]

  • Gouveia, F. M. W. G. S., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines.
  • SynZeal. (n.d.). N-Nitroso Ephedrine D3. SynZeal Website. Available at: [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Lorenz, H., & Seidel-Morgenstern, A. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2018). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL) ALANINE. Thesis.
  • Calvet, E., et al. (1998). Porcine pancreatic lipase-catalized enantioselective hydrolysis of N-protected amino acid methyl-esters. Tetrahedron: Asymmetry, 9(12), 2151-2157.
  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 35-42.
  • Wu, J., et al. (2019). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 9(22), 6352-6360.
  • Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. University of Adelaide Research & Scholarship. Available at: [Link]

Sources

Coupling reaction conditions for (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Bond Formation with (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

Introduction: The Significance of a Chiral Scaffold

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid, hereafter referred to as Cbz-(S)-Pip-COOH, is a pivotal chiral building block in modern medicinal chemistry. Its rigid, piperazine scaffold, combined with the stereocenter at the 2-position, makes it a valuable component in the synthesis of complex, biologically active molecules. Notably, this structural motif is a key component in several therapeutic agents, including HIV protease inhibitors.[1] The successful incorporation of this fragment into a target molecule hinges on the efficient and stereochemically controlled formation of an amide bond at its carboxylic acid moiety.

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the coupling reaction conditions for Cbz-(S)-Pip-COOH. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling users to make informed decisions for reaction optimization, troubleshooting, and scale-up.

Pillar 1: The Chemistry of Amide Bond Formation

The direct condensation of a carboxylic acid with an amine to form an amide bond is thermodynamically challenging. The acidic proton of the carboxylic acid and the basic amine readily form a stable, unreactive ammonium-carboxylate salt.[2] Therefore, the reaction requires "activation" of the carboxyl group to convert the hydroxyl into a better leaving group, facilitating nucleophilic attack by the amine.[3] This is the fundamental role of a coupling reagent.

G Acid R-COOH (Cbz-(S)-Pip-COOH) Reagent Coupling Reagent (e.g., EDC, HATU) Active_Ester Activated Intermediate (e.g., O-acylisourea, OAt-ester) Acid->Active_Ester Reagent->Active_Ester + Base Amine Amine (R'-NH2) Amide Amide Product Active_Ester->Amide Amine->Amide Nucleophilic Attack Byproduct Byproduct (e.g., DCU, HOBt)

Figure 1: General mechanism of coupling agent-mediated amide bond formation.

Key Reaction Components:
  • Coupling Reagents: These are the engines of the reaction. They can be broadly categorized:

    • Carbodiimides: (e.g., EDC, DCC, DIC). These are cost-effective and widely used. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is particularly favored in process chemistry because its corresponding urea byproduct is water-soluble, simplifying purification.[2][4][5]

    • Uronium/Aminium Salts: (e.g., HATU, HBTU, HCTU). These reagents, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), are highly efficient and known for fast reaction times and their ability to couple sterically hindered partners.[4][6] They are particularly effective at suppressing racemization, a critical concern for Cbz-(S)-Pip-COOH.[6]

  • Additives: When using carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often essential. They act as scavengers for the highly reactive O-acylisourea intermediate, converting it to a more stable but still reactive ester, which mitigates side reactions and, crucially, preserves the stereochemical integrity of the chiral center.[2][7] Reagents like HATU already incorporate a HOAt moiety in their structure.[6]

  • Bases: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required. Its primary role is to deprotonate the carboxylic acid to form the carboxylate anion and to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[2]

Pillar 2: Protocol Design & Field-Proven Insights

The choice of coupling conditions is not arbitrary; it is a strategic decision based on the nature of the amine coupling partner, the required purity, and the scale of the reaction. For Cbz-(S)-Pip-COOH, the primary concern is preserving the (S)-stereochemistry.

Protocol 1: EDC/HOBt - The Industry Workhorse

This method is robust, cost-effective, and well-characterized, making it an excellent starting point for most applications. The use of HOBt is critical for minimizing racemization.

Materials & Reagents:

  • Cbz-(S)-Pip-COOH (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Cbz-(S)-Pip-COOH (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DCM or DMF (to a concentration of ~0.1-0.2 M) and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the initial exothermic activation and prevent premature degradation of the active ester.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution. Stir the mixture at 0 °C for 15-30 minutes. This pre-activation period allows for the formation of the HOBt active ester.

  • Amine Addition: In a single portion, add the amine coupling partner (1.1 eq) followed by the slow, dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM or Ethyl Acetate.

    • Wash sequentially with 5% NaHCO₃ solution, water, and brine.[8] The aqueous washes effectively remove the water-soluble urea byproduct from EDC and excess salts.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: HATU - For High-Efficiency & Challenging Couplings

HATU is a superior choice for sterically hindered amines or when racemization is a significant concern. Its reactivity is higher than EDC/HOBt systems, often leading to faster reactions and higher yields.[4][6]

Materials & Reagents:

  • Cbz-(S)-Pip-COOH (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • HATU (1.1 - 1.3 eq)

  • DIPEA or 2,4,6-Collidine (2.0 - 3.0 eq)

  • Anhydrous DMF or NMP

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add Cbz-(S)-Pip-COOH (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the reagents.

  • Base Addition & Activation: Add DIPEA (2.0 eq) to the solution. A color change (often to yellow) may be observed, indicating the formation of the activated OAt-ester. Stir at room temperature for 5-15 minutes.

  • Amine Addition: Add the amine coupling partner (1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2-6 hours. HATU-mediated reactions are typically much faster than those with EDC.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1. The byproducts from HATU are generally water-soluble and easily removed during the aqueous wash steps.

G start Start: Flame-dried flask under N₂ add_reagents 1. Add Cbz-(S)-Pip-COOH, Coupling Reagent, & Additive (if needed) start->add_reagents dissolve 2. Dissolve in Anhydrous Solvent (DCM, DMF) add_reagents->dissolve cool 3. Cool to 0 °C (Recommended for EDC) dissolve->cool activate 4. Add Base / EDC Pre-activate or In-situ cool->activate add_amine 5. Add Amine (R'-NH₂) activate->add_amine react 6. Stir & Warm to RT Monitor by LC-MS/TLC add_amine->react workup 7. Aqueous Work-up (NaHCO₃, H₂O, Brine) react->workup Reaction Complete purify 8. Dry, Concentrate, & Purify via Chromatography workup->purify end End: Pure Amide Product purify->end

Figure 2: Standard experimental workflow for amide coupling.

Pillar 3: Data-Driven Decision Making

Table 1: Comparative Summary of Coupling Systems
Coupling SystemBaseSolventTemp.ProsCons & Key Byproducts
EDC / HOBt DIPEA, NMMDCM, DMF0 °C to RTCost-effective; water-soluble urea byproduct.[2]Slower reaction times; risk of racemization without additive. Byproduct: N,N'-ethyl-N'-(3-dimethylaminopropyl)urea.
HATU DIPEA, CollidineDMF, NMPRTHigh efficiency, fast reactions, low racemization.[4][6] Excellent for hindered substrates.[6]Higher cost; potential for guanidinylation side reaction with primary amines if not controlled.[6] Byproduct: Tetramethylurea.
DIC / HOBt DIPEADCM, THF0 °C to RTByproduct (DIU) has limited solubility in some solvents and can be filtered off.[2]Filtration of DIU can be difficult on a large scale.
T3P® Pyridine, DIPEAEtOAc, THFRTHigh reactivity; byproducts are water-soluble polyphosphates. Good for large scale.Requires stoichiometric amounts of base to neutralize phosphoric acid byproducts.
Table 2: Troubleshooting Guide
ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive coupling reagent (hydrolyzed).2. Poor quality (wet) solvent.3. Insufficient base.4. Sterically hindered amine.1. Use a fresh bottle of coupling reagent.2. Use anhydrous solvents.3. Increase equivalents of base (e.g., to 3.0 eq).4. Switch to a more powerful reagent like HATU.[6]
Significant Racemization 1. Coupling performed at elevated temperature.2. Omission of additive (HOBt/HOAt) with carbodiimide.3. Base-mediated epimerization.1. Maintain low temperature (0 °C) during activation and initial coupling.2. Always include HOBt or HOAt with EDC/DCC/DIC.3. Use a weaker or more hindered base; consider 2,4,6-collidine.
N-Acylurea Formation O-acylisourea intermediate rearrangement (common with carbodiimides).[4]This is precisely why additives like HOBt are used. Ensure HOBt is added before the carbodiimide to trap the active intermediate.
Guanidinylation of Amine Side reaction of HATU/HBTU with the amine coupling partner, especially primary amines.Add the amine component last, after a brief pre-activation of the carboxylic acid with HATU and base.

Conclusion

The successful coupling of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is readily achievable with a systematic and chemically-informed approach. For most standard applications, the EDC/HOBt system provides a reliable and economical solution. For more challenging substrates, or when the highest possible stereopurity and efficiency are required, HATU stands out as the reagent of choice. By understanding the function of each component in the reaction mixture and following structured protocols, researchers can confidently synthesize complex piperazine-containing amides, paving the way for new discoveries in drug development and beyond.

References

  • US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Gur, S. & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Wang, Y., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. Available at: [Link]

  • Pore, V. S., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). Synthesis of Amides. Available at: [Link]

Sources

Synthesis of enzyme inhibitors using (S)-4-(Cbz)-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis of Enzyme Inhibitors Using (S)-4-(Cbz)-piperazine-2-carboxylic acid

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs targeting a wide array of enzymes and receptors.[1][2] Its conformational flexibility and the basicity of its nitrogen atoms allow for potent and selective interactions within biological targets.[3] This application note provides a comprehensive guide to the use of (S)-4-(Cbz)-piperazine-2-carboxylic acid, a versatile chiral building block, in the synthesis of enzyme inhibitors. We present a detailed, field-proven protocol for a two-step synthesis involving a robust amide coupling reaction followed by a clean deprotection step. The methodology is exemplified by the synthesis of a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor analog, a class of therapeutics used in the management of type 2 diabetes.[4][5] This guide emphasizes the rationale behind experimental choices, self-validating characterization techniques, and pathways for further molecular diversification.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine heterocycle is a cornerstone of modern drug design, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and bioavailability.[2] When incorporated into a molecule, the piperazine moiety can serve as a rigid spacer to orient pharmacophoric groups correctly or as a basic center that engages in crucial hydrogen bonding and ionic interactions within an enzyme's active site.[1][6]

(S)-4-(Cbz)-piperazine-2-carboxylic acid is a particularly valuable starting material for several reasons:

  • Defined Stereochemistry: The (S)-configuration at the C2 position is critical for achieving stereospecific interactions with chiral enzyme active sites, which is often a prerequisite for potent and selective inhibition.[7]

  • Orthogonal Protection: The molecule features two nitrogen atoms with distinct reactivity. The N4 nitrogen is protected by a carboxybenzyl (Cbz) group, which is stable under common amide coupling conditions but can be selectively removed later. The N1 nitrogen is part of the secondary amine within the ring structure.

  • Functional Handle: The carboxylic acid at the C2 position provides a reliable functional group for elaboration, most commonly through the formation of an amide bond, one of the most fundamental and widely used reactions in medicinal chemistry.[8]

This guide will walk researchers through a standard, efficient workflow to leverage this building block for the synthesis of novel enzyme inhibitors.

Overall Synthetic Strategy

The synthesis of a target inhibitor from (S)-4-(Cbz)-piperazine-2-carboxylic acid typically follows a logical and modular two-stage process. This approach allows for the introduction of diverse chemical functionalities, making it ideal for building compound libraries for Structure-Activity Relationship (SAR) studies.

  • Stage 1: Amide Bond Formation: The carboxylic acid is activated and coupled with a primary or secondary amine (R¹R²NH) to introduce a key pharmacophoric element.

  • Stage 2: N-Deprotection: The Cbz protecting group on the N4 nitrogen is removed, yielding a secondary amine. This amine can be the final desired functionality or serve as a new reactive site for further derivatization (e.g., alkylation, acylation).

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Deprotection cluster_2 Optional Stage 3: Diversification A (S)-4-(Cbz)-piperazine- 2-carboxylic acid C Cbz-Protected Intermediate A->C EDC, HOBt, DIPEA DCM, 0°C to rt B Amine (R¹R²NH) B->C D Final Inhibitor or Advanced Intermediate C->D H₂, Pd/C MeOH E Diversified Inhibitor Library D->E Alkylation / Acylation (R³-X)

Figure 1: General workflow for inhibitor synthesis.

Detailed Protocol: Synthesis of a DPP-4 Inhibitor Analog

To illustrate the methodology, we will synthesize (S)-4-((S)-3-hydroxypiperidin-1-yl)-1-(3-(trifluoromethyl)-5,6-dihydro-[9][10][11]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-oxobutan-2-amine, a known potent DPP-4 inhibitor scaffold. For simplicity and broad applicability, this protocol will focus on the core amide coupling and deprotection steps using a representative amine, (R)-piperidin-3-ol.

Stage 1: Amide Coupling with (R)-piperidin-3-ol

Principle of the Method: Amide bond formation is achieved by activating the carboxylic acid with a carbodiimide reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[12] This intermediate is susceptible to nucleophilic attack by the amine. To prevent side reactions, such as the formation of an N-acylurea byproduct, and to increase reaction rates, an activating agent like 1-Hydroxybenzotriazole (HOBt) is often included.[13] A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and to deprotonate the amine if it is used as a salt. The choice of EDC is strategic for lab-scale synthesis as its urea byproduct is water-soluble, simplifying purification via aqueous workup.[12]

Materials & Reagents:

ReagentSupplierCAS NumberPurity
(S)-4-(Cbz)-piperazine-2-carboxylic acidSigma-Aldrich101479-99-4≥98%
(R)-piperidin-3-olCombi-Blocks65355-07-9≥97%
EDC·HCl (EDAC)Oakwood25952-53-8≥98%
HOBtTCI America2592-95-2≥97%
DIPEAAcros Organics7087-68-5≥99%
Dichloromethane (DCM), AnhydrousFisher Sci.75-09-2≥99.8%
Saturated aq. NaHCO₃---
Brine (Saturated aq. NaCl)---
Anhydrous MgSO₄-7487-88-9-
Silica Gel (230-400 mesh)---

Step-by-Step Protocol:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-(Cbz)-piperazine-2-carboxylic acid (1.00 g, 3.62 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous DCM (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add HOBt (0.54 g, 3.98 mmol, 1.1 equiv), followed by EDC·HCl (0.76 g, 3.98 mmol, 1.1 equiv).

  • Add DIPEA (1.26 mL, 7.24 mmol, 2.0 equiv) dropwise to the stirred suspension.

  • In a separate vial, dissolve (R)-piperidin-3-ol (0.37 g, 3.62 mmol, 1.0 equiv) in anhydrous DCM (5 mL).

  • Add the amine solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up: Dilute the reaction mixture with DCM (30 mL). Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM to afford the pure Cbz-protected intermediate as a white solid.

Stage 2: Cbz Deprotection via Catalytic Hydrogenation

Principle of the Method: The carboxybenzyl (Cbz) group is a classic protecting group for amines, readily cleaved by catalytic hydrogenation. The reaction involves the use of hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. The catalyst facilitates the hydrogenolysis of the benzylic C-O bond, releasing the free amine and generating toluene and carbon dioxide as byproducts, which are volatile and easily removed. This method is exceptionally clean and high-yielding.

Materials & Reagents:

ReagentSupplierCAS NumberPurity
Cbz-protected intermediateFrom Stage 1--
Palladium on Carbon (10 wt. %)Strem7440-05-3-
Methanol (MeOH), ACS GradeFisher Sci.67-56-1≥99.8%
Hydrogen (H₂) gas-1333-74-0High
Celite® 545-68855-54-9-

Step-by-Step Protocol:

  • Dissolve the Cbz-protected intermediate (e.g., 1.0 g, 2.86 mmol) in methanol (30 mL) in a suitable hydrogenation vessel.

  • Safety First: Carefully add 10% Pd/C (0.10 g, 10 wt. % of substrate) under a gentle stream of nitrogen. Caution: Pd/C is pyrophoric and can ignite in the presence of solvents and air.

  • Seal the vessel and purge the system with nitrogen, then carefully introduce hydrogen gas (a balloon of H₂ is sufficient for lab scale).

  • Stir the reaction vigorously under the H₂ atmosphere at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Work-up: Once complete, carefully purge the vessel with nitrogen to remove all hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the final deprotected product, which can often be used without further purification.

G cluster_0 Detailed Synthesis Scheme struct1 struct2 struct1->struct2 1. (R)-piperidin-3-ol, EDC, HOBt, DIPEA DCM, 0°C to rt struct3 struct2->struct3 2. H₂, 10% Pd/C MeOH, rt caption Figure 2: Reaction scheme for the synthesis of the piperazine-piperidine core.

(Note: A chemical drawing would replace the placeholder nodes in a real document) Figure 2: Reaction scheme for the synthesis of the piperazine-piperidine core.

Protocol Validation: Characterization of Products

To ensure the trustworthiness and success of the synthesis, rigorous analytical characterization of the intermediate and final product is essential.

Expected Analytical Data Summary:

CompoundTechniqueExpected Observations
Cbz-Protected Intermediate ¹H NMRAppearance of signals for the piperidinol moiety. Disappearance of the broad carboxylic acid proton signal (>10 ppm). Presence of Cbz aromatic protons (~7.3 ppm) and benzylic CH₂ (~5.1 ppm).
¹³C NMRAppearance of new signals corresponding to the piperidinol ring.
MS (ESI+)Calculated m/z for C₁₉H₂₇N₃O₄: 361.20. Expected [M+H]⁺: 362.2.
Final Deprotected Product ¹H NMRDisappearance of Cbz aromatic and benzylic signals. A new broad singlet for the secondary amine (NH) may be visible.
MS (ESI+)Calculated m/z for C₁₁H₂₁N₃O₂: 227.16. Expected [M+H]⁺: 228.2.
HPLCA single major peak indicating high purity (>95%). Chiral HPLC can be used to confirm that the (S)-stereocenter of the piperazine core and the (R)-stereocenter of the piperidinol are retained.[7][14]

Mechanism of Action & Future Directions

The synthesized piperazine-based core can now be utilized to build potent enzyme inhibitors. For instance, in DPP-4 inhibitors, the free secondary amine on the piperazine ring often forms a key salt bridge or hydrogen bond interaction with glutamate residues (e.g., Glu205/Glu206) in the S2 subsite of the enzyme's active site.[5][15] The piperidinol moiety would occupy the S1 pocket, while further modifications on the N1 nitrogen would extend into other regions of the active site to enhance potency and selectivity.

G cluster_enzyme Enzyme Active Site (e.g., DPP-4) cluster_inhibitor Inhibitor Molecule S1 S1 Pocket S2 S2 Pocket (Glu205/206) Other Other Pockets Piperidinol Piperidinol Moiety Piperidinol->S1 Occupies Piperazine Piperazine Core (Free Amine) Piperazine->S2 Forms Salt Bridge Further_Mod Further Modification (at N1) Further_Mod->Other Extends into

Figure 3: Hypothetical binding mode of a piperazine-based inhibitor.

This modular synthetic route is a powerful tool for drug discovery professionals. The deprotected secondary amine is a gateway to creating a diverse library of analogs by reacting it with various alkyl halides, acyl chlorides, or other electrophiles, enabling a thorough exploration of the SAR for the target enzyme.[2][9]

References

  • Farghaly, O. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry. [Link][9]

  • Google Patents. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. [10]

  • Re-Sugiura, et al. (2024). Fyn–Saracatinib Complex Structure Reveals an Active State-like Conformation. MDPI. [Link][6]

  • Gur, S., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link][16][17]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Preprints.org. [Link][1]

  • Tuzun, B., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules. [Link][4]

  • Srinivas, N., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link][14]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link][12]

  • Butini, S., et al. (2016). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. ACS Medicinal Chemistry Letters. [Link][7]

  • Al-Ostath, A., et al. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. Bioorganic Chemistry. [Link][3]

  • Al-Mousawi, S. M. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of Applied Pharmaceutical Science. [Link][2]

  • Buszewski, B., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. [Link][18][19]

  • Kianmehr, E., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link][5]

  • Pattar, V. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link][8]

  • Ivanov, M., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. [Link][15]

  • Nareddy, P. K., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link][13]

Sources

Application Notes & Protocols: (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-SPPS-PZCA-001

Revision: 1.0

Introduction: The Strategic Value of Piperazine Scaffolds

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids and constrained scaffolds is a cornerstone strategy for developing next-generation therapeutics. Piperazine derivatives, in particular, are recognized as "privileged scaffolds" due to their frequent appearance in marketed drugs and their ability to impart favorable pharmacokinetic properties.[1][2][3] (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a bifunctional building block that introduces a conformationally constrained dipeptide mimic into a peptide sequence. This structural modification can significantly enhance metabolic stability, improve receptor affinity, and modulate solubility.

The strategic incorporation of this piperazine moiety serves several key purposes:

  • Conformational Rigidity: The six-membered ring structure reduces the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation and enhance binding affinity.[4]

  • Proteolytic Resistance: The non-natural amide bond geometry introduced by the piperazine ring is resistant to cleavage by endogenous proteases, thereby increasing the in-vivo half-life of the peptide.

  • Pharmacokinetic Modulation: The piperazine core allows for diverse functionalization at the N1 and N4 positions, enabling fine-tuning of properties like solubility, lipophilicity, and cell permeability.[3]

This document provides a comprehensive guide for the efficient incorporation of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Reagent Overview and Physicochemical Properties

A thorough understanding of the building block is critical for successful synthesis. The molecule features a carboxylic acid for peptide bond formation, a secondary amine within the ring, and a benzyloxycarbonyl (Cbz or Z) protected secondary amine at the N4 position.

PropertyValueSource
Chemical Name (S)-4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acidSigma-Aldrich
CAS Number 64172-98-1
Molecular Formula C₁₃H₁₆N₂O₄
Molecular Weight 264.28 g/mol
Appearance White to off-white solidChem-Impex
Storage Temperature 2-8 °C, store in a dry, tightly sealed container[5]

The Cbz protecting group is orthogonal to the standard acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) used in Fmoc-SPPS, a critical feature for selective manipulation.[6][7]

The Orthogonal Strategy: Fmoc/tBu with a Cbz Twist

The protocol described herein leverages the widely adopted Fmoc/tBu SPPS strategy.[8][9] The Nα-Fmoc group is temporarily used for elongating the peptide chain and is removed by a mild base (piperidine), while the tert-butyl (tBu)-based side-chain protecting groups and the resin linker are stable to these conditions. The Cbz group on the piperazine scaffold is stable to both the mild base used for Fmoc deprotection and the strong acid (trifluoroacetic acid, TFA) used for final cleavage, allowing it to be carried through the entire synthesis.[7][10]

This orthogonality is the central pillar of the synthetic strategy, ensuring that the integrity of each protecting group is maintained until its specific, targeted removal.

Workflow Visualization: SPPS with Piperazine Incorporation

The following diagram illustrates the key stages of the synthesis, highlighting the orthogonal nature of the protecting groups.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Cyclical Synthesis Steps cluster_piperazine Piperazine Incorporation cluster_cleavage Final Steps Resin Resin (e.g., Rink Amide) Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotect Start with Fmoc-AA-Resin Wash1 DMF Wash Fmoc_Deprotect->Wash1 Repeat n times Coupling Amino Acid Coupling (Reagent + Base) Wash1->Coupling Repeat n times Wash2 DMF Wash Coupling->Wash2 Repeat n times Wash2->Fmoc_Deprotect Repeat n times Pip_Coupling (S)-4-Cbz-piperazine- 2-carboxylic acid Coupling Wash2->Pip_Coupling Couple Scaffold as final residue Final_Deprotect Final Fmoc Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Pip_Coupling->Cleavage Purification HPLC Purification Cleavage->Purification

Caption: General SPPS workflow for incorporating the Cbz-piperazine scaffold.

Detailed Protocols: From Resin to Purified Peptide

4.1. Materials and Reagents

  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[11]

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Amino Acids: Nα-Fmoc protected amino acids with standard acid-labile side-chain protection (e.g., Lys(Boc), Asp(OtBu)).

  • Piperazine Building Block: (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid.

  • Coupling Reagents: HBTU, HATU, or COMU.[12]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Reagent: 20% Piperidine in DMF.[11]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

4.2. Protocol 1: Standard Fmoc-SPPS Elongation Cycle

This protocol is repeated for each standard amino acid addition prior to coupling the piperazine moiety.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes. This two-step process ensures complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring (Self-Validation): Perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) and proceed to the next cycle.

4.3. Protocol 2: Coupling of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid

This building block can be sterically demanding, requiring optimized coupling conditions.[13][14]

  • Deprotection: Perform the final Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide as described in Protocol 1.

  • Washing: Ensure exceptionally thorough washing with DMF to remove all residual piperidine, which can neutralize the activated carboxylic acid.

  • Activation and Coupling:

    • Dissolve (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid (2-3 eq.) and a high-efficiency coupling reagent such as HATU or COMU (2-3 eq.) in DMF.[12]

    • Add DIPEA (4-6 eq.) to the solution and allow it to pre-activate for 2-5 minutes. The use of uronium/aminium-based reagents is recommended for hindered couplings.[15]

    • Add the activated solution to the resin.

  • Extended Coupling Time: Allow the reaction to proceed for 4-6 hours, or overnight if necessary. The secondary amine within the piperazine ring and potential steric hindrance can slow the reaction rate.

  • Monitoring: A Kaiser test is crucial. If incomplete, a second coupling (double coupling) is strongly recommended.

  • Capping (Optional but Recommended): If the coupling remains incomplete after a second attempt, cap any unreacted N-terminal amines using a solution of acetic anhydride/DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA) for 30 minutes to prevent the formation of deletion sequences.[15]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times), then dry the resin under vacuum.

Reaction Visualization: The Coupling Step

Caption: Amide bond formation between the peptide and the piperazine scaffold.

4.4. Protocol 3: Cleavage and Final Deprotection

  • Preparation: Place the dried, peptide-bound resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin (approx. 10 mL per gram of resin).

    • Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations released during deprotection, preventing side reactions.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide now has all side-chain protecting groups removed, but the Cbz group on the piperazine moiety remains intact.

Post-Synthesis Analysis and Purification

5.1. Analytical Characterization

It is essential to verify the identity and purity of the crude peptide before and after purification.

Analytical TechniquePurposeExpected Outcome
Reverse-Phase HPLC (RP-HPLC) Assess purity and quantify the target peptide.A major peak corresponding to the desired product, with retention time influenced by the peptide's overall hydrophobicity.
Mass Spectrometry (LC-MS / MALDI-TOF) Confirm the molecular weight of the product.The observed mass should match the calculated theoretical mass of the Cbz-protected peptide. Piperazine derivatives can enhance ionization efficiency.[16][17]

5.2. Purification Protocol

Purify the crude peptide using preparative RP-HPLC with a suitable C18 column. A standard gradient of water and acetonitrile (both containing 0.1% TFA) is typically effective. Collect fractions corresponding to the main peak and confirm their identity by mass spectrometry before pooling and lyophilizing to obtain the final, purified Cbz-protected peptide.

Optional Downstream Processing: Cbz Group Removal

If the N4-amine of the piperazine ring needs to be deprotected for further modification (e.g., PEGylation, labeling), the Cbz group can be removed.

  • Method: The most common and effective method is catalytic hydrogenolysis.[10]

  • Protocol:

    • Dissolve the purified, Cbz-protected peptide in a suitable solvent (e.g., methanol, acetic acid).

    • Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10% w/w).

    • Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) for 2-16 hours.

    • Monitor the reaction by HPLC/LC-MS.

    • Upon completion, filter the reaction through Celite to remove the catalyst and lyophilize the filtrate.

  • Important Consideration: This method is incompatible with peptides containing other reducible functional groups, such as methionine or cysteine, which can poison the catalyst.[10] Alternative methods, such as using strong acids like HBr in acetic acid, are available but are much harsher and may compromise peptide integrity.[18]

Troubleshooting and Expert Insights

  • Problem: Incomplete coupling of the piperazine building block.

    • Cause: Steric hindrance is the most likely cause.

    • Solution: Use a more potent coupling reagent like COMU, increase the equivalents of the building block and reagents, extend the reaction time to overnight, and perform a double coupling.[12] Microwave-assisted synthesis can also dramatically improve efficiency for hindered couplings.[13]

  • Problem: Low yield after cleavage.

    • Cause: Incomplete coupling at any stage, or premature cleavage of the peptide from the resin if an acid-sensitive linker was mishandled.

    • Solution: Re-evaluate all Kaiser test results from the synthesis. Ensure high-quality, anhydrous reagents were used throughout.

  • Problem: Cbz group is unintentionally cleaved.

    • Cause: This is highly unlikely under standard Fmoc-SPPS conditions. The Cbz group is very stable to TFA for short periods (2-4 hours).[19] Prolonged exposure or elevated temperatures during cleavage could potentially lead to minor degradation.

    • Solution: Adhere strictly to the recommended cleavage time and temperature.

Conclusion

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a powerful building block for creating structurally unique and proteolytically stable peptides. Its successful incorporation relies on understanding its steric demands and employing an orthogonal protecting group strategy. By using optimized coupling conditions with high-efficiency reagents and careful monitoring, researchers can reliably integrate this valuable scaffold. The protocols and insights provided in this guide offer a validated framework for leveraging this reagent to advance peptide-based drug discovery and development.

References

  • Bouling Chemical Co., Limited. (n.d.). (S)-4-N-Boc-Piperazine-2-Carboxylic Acid.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • D'Acunto, C., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • Roy, A., et al. (2022). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Sigma-Aldrich. (n.d.). 4-Boc-piperazine-2-carboxylic acid.
  • Wang, Y., et al. (2011).
  • Kruger, P. E., et al. (2015). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH.
  • In Silico Chemistry. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Fields, G.B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Hlebowicz, K., et al. (2002). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Semantic Scholar. (n.d.).
  • Sabatino, D., et al. (2022).
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Chem-Impex. (n.d.). 1-Boc-piperazine-2-carboxylic acid.
  • In Silico Chemistry. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Rowlinson, B., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions (RSC Publishing).
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • MDPI. (2020).
  • Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central.
  • PubChem. (n.d.). 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid.
  • AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives.
  • Bocsci. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Sigma-Aldrich. (n.d.). Piperazine-2-carboxylic acid.
  • L-N-Cbz-piperazic acid building block. Molecules.
  • Sigma-Aldrich. (n.d.). 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid.

Sources

Application Notes & Protocols: The Dibenzazepine Scaffold as a Privileged Building Block for Antidepressant and Antipsychotic Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Dibenzazepine Core in Neuropharmacology

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to a range of different biological targets, offering a versatile starting point for drug discovery.[1] The dibenzazepine system, a tricyclic structure featuring a central seven-membered azepine ring fused to two benzene rings, is a quintessential example of such a scaffold.[2][3] Its unique, non-planar, and conformationally flexible structure allows for precise three-dimensional interactions with a variety of G protein-coupled receptors (GPCRs) and neurotransmitter transporters, making it a cornerstone in the development of therapeutics for central nervous system (CNS) disorders.[2]

Historically, the dibenzazepine core is most famously associated with the first generation of tricyclic antidepressants (TCAs), such as imipramine and clomipramine, which revolutionized the treatment of major depressive disorder.[3][4] These molecules primarily function by inhibiting the reuptake of monoamine neurotransmitters, including serotonin and norepinephrine, thereby increasing their synaptic availability. Furthermore, derivatives of this scaffold, such as carbamazepine, have found utility as anticonvulsants and mood stabilizers.[3] The structural and functional diversity of dibenzazepine-based compounds underscores their significance as a building block for both antidepressant and, to a lesser extent, antipsychotic drug synthesis.[3][5]

This application note provides a detailed guide for researchers and drug development professionals on the synthesis and strategic application of the dibenzazepine scaffold. We will delve into the mechanistic rationale behind synthetic choices, provide detailed, field-proven protocols for the construction of the core structure, and discuss its derivatization to modulate pharmacological activity.

Pharmacological Rationale: Targeting Monoamine Systems

The therapeutic efficacy of most antidepressants and many antipsychotics is rooted in their ability to modulate dopaminergic and serotonergic neurotransmission.[6][7] Dibenzazepine-based TCAs, for instance, directly target the serotonin transporter (SERT) and the norepinephrine transporter (NET). By competitively inhibiting these transporters, they block the re-uptake of serotonin and norepinephrine from the synaptic cleft, leading to an acute increase in the concentration of these neurotransmitters and enhanced postsynaptic receptor signaling.

The core dibenzazepine structure provides the necessary lipophilicity to cross the blood-brain barrier, while the aliphatic side chain, typically a dimethylaminopropyl group, is crucial for the interaction with the transporter proteins.[4] The nature and substitution pattern on the tricyclic core can fine-tune the selectivity and potency for different monoamine transporters and can also introduce affinities for other receptors (e.g., histamine H1, muscarinic M1), which often accounts for the side-effect profiles of these drugs.[8]

Synthetic Pathways to the Dibenzazepine Core

The construction of the 10,11-dihydro-5H-dibenzo[b,f]azepine core, the saturated version found in most TCAs, can be approached through several well-established synthetic routes. The choice of a particular route often depends on the desired substitution pattern on the aromatic rings and the availability of starting materials. Below, we detail two common and robust protocols: a classical approach via Ullmann condensation and a modern approach using Buchwald-Hartwig amination.

Protocol 1: Classical Synthesis via Reductive Cyclization

This traditional approach builds the tricyclic system through an intramolecular cyclization of a dinitrobibenzyl intermediate. This method is robust and allows for the synthesis of symmetrically substituted dibenzazepines.

Experimental Workflow Diagram

G cluster_0 Step 1: Oxidative Coupling cluster_1 Step 2: Reduction cluster_2 Step 3: Reductive Cyclization A 2-Nitrotoluene B 2,2'-Dinitrobibenzyl A->B O2, KOt-Bu C 2,2'-Diaminobibenzyl B->C H2, Pd/C D 10,11-Dihydro-5H-dibenzo[b,f]azepine C->D Heat, Acid Catalyst G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Intramolecular Buchwald-Hartwig Amination cluster_2 Step 3: Reduction (Optional) A 2-Bromoaniline C 2-Amino-2'-bromobiphenyl A->C Pd(PPh3)4, Na2CO3 B 2-Bromophenylboronic acid B->C Pd(PPh3)4, Na2CO3 D 5H-Dibenzo[b,f]azepine (Iminostilbene) C->D Pd(OAc)2, Ligand, Base E 10,11-Dihydro-5H-dibenzo[b,f]azepine D->E NaBH4 or H2, Pd/C

Caption: Modern synthesis of the dibenzazepine core using palladium-catalyzed cross-coupling reactions.

Step-by-Step Methodology:

  • Synthesis of the 2-Amino-2'-halobiphenyl Precursor:

    • This precursor can be synthesized via a Suzuki coupling between a 2-haloaniline (e.g., 2-bromoaniline) and a 2-halophenylboronic acid (e.g., 2-bromophenylboronic acid).

    • Combine the two starting materials in a suitable solvent system (e.g., toluene/water) with a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate.

    • Heat the reaction mixture until completion, then perform an aqueous workup and purify the product by column chromatography.

    • Causality: The Suzuki coupling is a powerful method for forming C-C bonds between aryl halides and arylboronic acids, providing a convergent and flexible route to the biphenyl precursor.

  • Intramolecular Buchwald-Hartwig Amination:

    • Dissolve the 2-amino-2'-halobiphenyl precursor in an anhydrous, inert solvent such as toluene or dioxane.

    • Add a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, Xantphos).

    • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or potassium carbonate.

    • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen). The reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, quench the reaction, perform an aqueous workup, and purify the product to yield 5H-dibenzo[b,f]azepine (also known as iminostilbene).

    • Causality: The palladium catalyst, in conjunction with the phosphine ligand, facilitates the intramolecular C-N bond formation between the amine and the aryl halide. [9]The base is crucial for deprotonating the amine, making it sufficiently nucleophilic to participate in the catalytic cycle. This reaction is a cornerstone of modern N-arylation chemistry. [10]

  • Reduction to the Dihydro-dibenzazepine Core (if required):

    • The product from the Buchwald-Hartwig reaction, iminostilbene, contains a C10-C11 double bond. For the synthesis of TCAs, this bond is typically reduced.

    • Dissolve the iminostilbene in a suitable solvent like methanol or ethanol.

    • Add sodium borohydride (NaBH₄) in portions at a controlled temperature.

    • Alternatively, catalytic hydrogenation over Pd/C can be used for this reduction.

    • After the reaction is complete, perform a standard workup to isolate the 10,11-dihydro-5H-dibenzo[b,f]azepine.

    • Causality: The double bond in iminostilbene is readily reduced by standard reducing agents to yield the saturated dibenzazepine core found in many active pharmaceutical ingredients.

Derivatization and Structure-Activity Relationships (SAR)

Once the dibenzazepine core is synthesized, the final step is the installation of the pharmacologically critical side chain at the N5 position.

Protocol 3: N-Alkylation to Install the Side Chain

Experimental Workflow Diagram

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation A 10,11-Dihydro-5H-dibenzo[b,f]azepine B Dibenzazepine Anion A->B NaH or n-BuLi D Imipramine B->D S_N2 Reaction C 3-Dimethylamino-1-chloropropane C->D S_N2 Reaction

Caption: N-Alkylation of the dibenzazepine core to synthesize imipramine.

Step-by-Step Methodology:

  • Deprotonation of the N5 Amine:

    • Dissolve the 10,11-dihydro-5H-dibenzo[b,f]azepine in an anhydrous aprotic solvent like THF or DMF.

    • Add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), at a low temperature (e.g., 0 °C) to deprotonate the secondary amine, forming the corresponding anion.

    • Causality: The secondary amine of the dibenzazepine core is weakly acidic. A strong base is required to generate the highly nucleophilic anion, which is necessary for the subsequent alkylation step.

  • Alkylation with the Desired Side Chain:

    • To the solution containing the dibenzazepine anion, add the appropriate alkylating agent. For the synthesis of imipramine, this would be 3-dimethylamino-1-chloropropane. [4] * Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and perform an extractive workup.

    • The final product can be purified by crystallization or by conversion to a hydrochloride salt, which is often the form used in pharmaceutical formulations.

    • Causality: The reaction proceeds via a standard S_N2 mechanism, where the dibenzazepine anion acts as a nucleophile, displacing the chloride on the side chain to form the final C-N bond.

SAR Insights:

  • Side Chain Length: A three-carbon chain between the N5 atom and the terminal amino group is generally optimal for potent reuptake inhibition.

  • Terminal Amine: Tertiary amines (e.g., imipramine) often show a mixed inhibition of serotonin and norepinephrine reuptake, while secondary amines (e.g., desipramine, the demethylated metabolite of imipramine) are typically more selective for norepinephrine.

  • Ring Substitution: Electron-withdrawing groups (e.g., chlorine in clomipramine) on the aromatic rings can enhance selectivity for the serotonin transporter.

Data Summary and Comparison

CompoundCore StructureSide ChainPrimary Mechanism of Action
Imipramine 10,11-Dihydro-5H-dibenzo[b,f]azepine3-(Dimethylamino)propylMixed SERT/NET Inhibitor
Clomipramine 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine3-(Dimethylamino)propylPotent SERT Inhibitor
Desipramine 10,11-Dihydro-5H-dibenzo[b,f]azepine3-(Methylamino)propylSelective NET Inhibitor
Carbamazepine 5H-Dibenzo[b,f]azepineCarboxamide at N5Voltage-gated sodium channel blocker

Conclusion

The dibenzazepine scaffold remains a highly valuable and versatile building block in the synthesis of CNS-active drugs. Its unique three-dimensional structure provides a robust foundation for interacting with key neurological targets. While classical synthetic methods are still relevant, modern palladium-catalyzed reactions have significantly expanded the accessibility and diversity of dibenzazepine derivatives. A thorough understanding of the synthetic methodologies and the structure-activity relationships associated with this privileged scaffold is essential for researchers aiming to develop the next generation of antidepressants and other neurotherapeutics. The protocols and mechanistic insights provided herein serve as a comprehensive guide for the rational design and synthesis of novel dibenzazepine-based compounds.

References

  • Zhang, L., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. PubMed Central. Available at: [Link]

  • Hajra, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Available at: [Link]

  • Reddy, T. R., et al. (2015). Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives. RSC Advances. Available at: [Link]

  • Singh, R., et al. (2021). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. Available at: [Link]

  • Tejani, A. G., et al. (2011). Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects. PubMed. Available at: [Link]

  • Torres, G. (2015). Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute. Available at: [Link]

  • Neuroscientifically Challenged. (2023). 2-Minute Neuroscience: Antipsychotics. YouTube. Available at: [Link]

  • Makhubela, B. C. E., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. PubMed Central. Available at: [Link]

  • A Simplified Guide to Oral Antipsychotic Medications - Mechanism of Action, Side Effects and Need to Know Points. (2018). Psych Scene Hub. Available at: [Link]

  • Crasto, A. M. (n.d.). Dibenzazepine Synthesis. ORGANIC CHEMISTRY SELECT. Available at: [Link]

  • Patil, A. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR. Available at: [Link]

  • Schareina, T., et al. (2013). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid. This molecule, a crucial chiral building block in medicinal chemistry, is a precursor for numerous pharmaceutical agents, including HIV protease inhibitors.[1] Achieving high yield and enantiopurity is paramount for its successful application in drug development.

This guide is structured to provide direct, actionable solutions to common challenges encountered during synthesis. We will move from the foundational synthetic strategy to in-depth troubleshooting and frequently asked questions, ensuring you have the expert insights needed to optimize your experimental outcomes.

Section 1: Synthetic Overview & Core Protocol

The most common and direct route to (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid involves the selective N-protection of the 4-position nitrogen of (S)-piperazine-2-carboxylic acid using benzyl chloroformate (Cbz-Cl). This reaction is typically performed under Schotten-Baumann conditions, utilizing an aqueous basic solution to neutralize the HCl byproduct and facilitate the reaction.[2]

The selectivity for the N4 position over the N1 position is primarily driven by sterics. The carboxylic acid group at the C2 position sterically encumbers the adjacent N1 nitrogen, making the distal N4 nitrogen more accessible for nucleophilic attack on the benzyl chloroformate.

Visualized Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Dissolve (S)-piperazine-2-carboxylic acid and Base (e.g., NaHCO₃) in Water add_cbzcl Slowly add Benzyl Chloroformate (Cbz-Cl) at 0-5 °C prep_reagents->add_cbzcl Maintain low temp. react Stir at Room Temperature (Monitor by TLC/LC-MS) add_cbzcl->react Allow to warm quench Wash with Organic Solvent (e.g., Diethyl Ether) to remove impurities react->quench Reaction complete acidify Acidify Aqueous Layer to pH 2-3 with cold HCl (aq) quench->acidify extract Extract Product with Ethyl Acetate acidify->extract Product precipitates or moves to organic phase dry Dry Organic Layer (Na₂SO₄), Filter, and Concentrate extract->dry crystallize Recrystallize from suitable solvent system (e.g., EtOAc/Hexane) dry->crystallize final_product Obtain Pure (S)-4-Cbz-piperazine- 2-carboxylic acid crystallize->final_product

Caption: High-level workflow for the synthesis of (S)-4-Cbz-piperazine-2-carboxylic acid.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental failures and provides causal analysis and corrective actions.

Category: Low or No Yield

Q1: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted (S)-piperazine-2-carboxylic acid. What went wrong?

A1: This is a classic case of incomplete reaction, which can stem from several root causes:

  • Insufficient Base: The reaction generates one equivalent of HCl.[2] If the base is insufficient to neutralize it, the reaction mixture will become acidic. This protonates the free amine of the starting material, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure at least 2.0-2.5 equivalents of a mild base like sodium bicarbonate or sodium carbonate are used. Perform a pH check during the reaction; if it drops below ~8, add more base.

  • Poor Quality of Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is moisture-sensitive and can degrade over time to benzyl alcohol and HCl. Degraded reagent will have lower potency.

    • Solution: Use a fresh bottle of Cbz-Cl or purify older reagent via distillation under reduced pressure. Always handle it in a dry environment.

  • Reaction Temperature Too Low: While the initial addition is done at 0-5 °C to control exothermicity, the reaction may need to be warmed to room temperature to proceed to completion.

    • Solution: After the addition of Cbz-Cl is complete, allow the reaction to stir at room temperature for 2-4 hours or until monitoring indicates full consumption of the starting material.

Q2: The overall yield after workup is extremely low, but the reaction appeared to go to completion. Where did my product go?

A2: Product loss during the workup is a common issue, often due to the amphoteric nature of the product (containing both a carboxylic acid and a secondary amine).

  • Incorrect pH during Extraction: The product is soluble in both acidic and basic aqueous solutions. To effectively extract it into an organic solvent like ethyl acetate, the aqueous layer must be acidified to a pH where the carboxylic acid is protonated (-COOH) and the N1 amine is also protonated (-NH2+), minimizing its aqueous solubility.

    • Solution: Carefully acidify the aqueous layer to a pH of 2-3 using cold 1N or 2N HCl.[3] Check the pH with a calibrated meter or narrow-range pH paper. Extracting at a higher pH (e.g., 4-5) will leave a significant amount of product in the aqueous phase.

  • Insufficient Extraction: The product may have moderate solubility in the chosen organic solvent.

    • Solution: Perform multiple extractions (e.g., 3-4 times) with fresh portions of ethyl acetate to ensure complete removal of the product from the aqueous phase.[3]

Category: Purity & Contamination Issues

Q3: My final product is contaminated with a non-polar impurity, identified as dibenzyl carbonate. What is the source of this?

A3: Dibenzyl carbonate can form if your Cbz-Cl reagent has been exposed to water, leading to the formation of a benzyl-carbonic acid intermediate which can then react with another molecule of Cbz-Cl. More commonly, it can be a byproduct if an alcohol solvent is used improperly. While the primary reaction is usually in water, contaminations can arise.

  • Solution: The primary fix is to use high-quality Cbz-Cl. During purification, this byproduct can typically be removed during the initial wash of the basic aqueous layer with a non-polar solvent like diethyl ether or hexanes before acidification.

Q4: I have a significant byproduct that appears to be the di-Cbz protected piperazine. How can I avoid this?

A4: Formation of 1,4-bis(benzyloxycarbonyl)piperazine-2-carboxylic acid occurs when both nitrogens are acylated.

  • Causality: This is almost always due to using an excess of Cbz-Cl or running the reaction under conditions that increase the nucleophilicity of the N1 nitrogen (e.g., very strong base, non-aqueous conditions).

    • Solution: Use a slight excess, but no more than 1.1-1.2 equivalents, of Cbz-Cl. The steric hindrance at N1 provides good inherent selectivity, but this can be overridden with excessive reagent. Add the Cbz-Cl slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Purification: This byproduct is less polar than the desired product. It can often be separated via careful column chromatography or fractional crystallization.

Visualized Troubleshooting Logic

G start Problem: Low Yield or Impure Product check_reaction Analyze Crude Reaction (TLC / LC-MS) start->check_reaction incomplete Incomplete Reaction: High Starting Material check_reaction->incomplete Check for SM byproducts Side Products Formed: Di-Cbz, etc. check_reaction->byproducts Check for new spots clean_rxn Clean Reaction: Product Lost in Workup check_reaction->clean_rxn If clean sol_incomplete Solution: - Check Base Stoichiometry - Verify Cbz-Cl Quality - Increase Reaction Time/Temp incomplete->sol_incomplete sol_byproducts Solution: - Use 1.1 eq. Cbz-Cl - Slow Addition of Reagent - Optimize Purification byproducts->sol_byproducts sol_workup Solution: - Acidify to pH 2-3 - Perform Multiple Extractions - Use Brine to Reduce Emulsions clean_rxn->sol_workup

Caption: A decision tree for troubleshooting common synthesis problems.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is Cbz the preferred protecting group for this synthesis?

A1: The benzyloxycarbonyl (Cbz) group is ideal for several reasons. It is stable under a wide range of conditions, including those used for peptide coupling, but can be cleanly removed by catalytic hydrogenation (H₂, Pd/C), which is orthogonal to many other protecting groups like Boc or Fmoc.[2][4] This orthogonality is critical in multi-step syntheses.

Q2: Can I use Boc protection (di-tert-butyl dicarbonate) instead?

A2: Yes, Boc protection is a common alternative and yields N-Boc-piperazine-2-carboxylic acid derivatives, which are also valuable intermediates.[5] The choice between Boc and Cbz often depends on the subsequent steps in your synthetic route. Boc groups are removed under acidic conditions (e.g., TFA), so if your downstream chemistry is acid-sensitive, Cbz would be a better choice. A patent describes a process for preparing the 1,4-di(t-butyl) ester of (S)-piperazine-1,2,4-tricarboxylic acid using di-tert-butyl dicarbonate.[3]

Q3: How do I confirm the enantiopurity of my final product?

A3: Confirming enantiopurity is critical. The most common methods are:

  • Chiral HPLC: This is the gold standard. The product is derivatized (e.g., esterified) and then analyzed on a chiral column, which will separate the (S) and (R) enantiomers into distinct peaks.

  • Optical Rotation: Measuring the specific rotation of your product and comparing it to the literature value provides a good, albeit less precise, indication of enantiopurity.[6]

  • NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can cause the signals for the two enantiomers to resolve into separate peaks in the NMR spectrum.

Q4: What are the primary safety hazards I should be aware of?

A4:

  • Benzyl Chloroformate (Cbz-Cl): This is a lachrymator, corrosive, and toxic. It must be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Acid/Base Handling: The use of strong acids (HCl) and bases requires care to avoid chemical burns. The acidification step should be performed slowly and in an ice bath to control the exotherm.

  • Catalytic Hydrogenation (for deprotection): If you proceed to deprotect the Cbz group, remember that hydrogen gas is highly flammable and palladium on carbon (Pd/C) can be pyrophoric, especially when dry and saturated with hydrogen. Always handle the catalyst under a blanket of inert gas (like nitrogen or argon) and never expose the dry, used catalyst to air.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid
Reagent/ParameterQuantity/ValueMolar EquivalentsNotes
(S)-piperazine-2-carboxylic acid10.0 g1.0Starting material
Deionized Water100 mL-Solvent
Sodium Bicarbonate (NaHCO₃)14.5 g2.25Base
Benzyl Chloroformate (Cbz-Cl)14.0 g (11.6 mL)1.05Protecting Agent
Diethyl Ether2 x 50 mL-For washing
2N Hydrochloric Acid (HCl)~50-60 mL-For acidification
Ethyl Acetate (EtOAc)3 x 75 mL-Extraction Solvent
Anhydrous Sodium SulfateAs needed-Drying Agent

Methodology:

  • In a 500 mL flask equipped with a magnetic stirrer, dissolve (S)-piperazine-2-carboxylic acid and sodium bicarbonate in 100 mL of deionized water.

  • Cool the resulting solution to 0-5 °C in an ice-water bath.

  • Slowly add benzyl chloroformate dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with 50 mL portions of diethyl ether to remove any non-polar impurities. Discard the organic layers.

  • Cool the aqueous layer again in an ice bath and carefully acidify to pH 2-3 by the slow addition of 2N HCl. A white precipitate of the product should form.

  • Extract the product from the acidified aqueous layer with three 75 mL portions of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • For further purification, recrystallize the white solid from a mixture of ethyl acetate and hexanes to afford the pure title compound.

References

  • US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
  • N-Cbz-Piperidine-2-carboxylic Acid: Sourcing and Applications for Chemical Innovation . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization . MDPI. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . Total Synthesis. [Link]

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester . Organic Syntheses Procedure. [Link]

  • CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives.
  • Biomimetic Synthesis of Cbz-(S)-Dolaphenine . PMC - NIH. [Link]

Sources

Technical Support Center: Purification of (S)-4-(Cbz)-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-4-(Cbz)-piperazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this critical building block.

Introduction

(S)-4-(Cbz)-piperazine-2-carboxylic acid is a chiral piperazine derivative widely used as an intermediate in pharmaceutical synthesis.[1][2] The carboxybenzyl (Cbz) protecting group on the N4 nitrogen enhances stability and allows for selective reactions, making it a valuable component in the development of complex bioactive molecules.[3][4] Achieving high purity is paramount, as residual impurities can interfere with subsequent synthetic steps, affect biological activity, and complicate regulatory approval. This guide provides a structured approach to purification, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of (S)-4-(Cbz)-piperazine-2-carboxylic acid?

A1: Understanding potential impurities is the first step toward designing an effective purification strategy. The impurity profile depends heavily on the synthetic route, but common contaminants include:

  • Starting Materials: Unreacted piperazine-2-carboxylic acid or its ester precursor.

  • Diastereomers: If the synthesis is not fully stereoselective, the (R)-enantiomer may be present.

  • Over-alkylation Byproducts: Formation of 1,4-di(Cbz)-piperazine-2-carboxylic acid if the N1 amine reacts with excess benzyl chloroformate.

  • Reagent-derived Impurities: Benzyl alcohol, a byproduct of the Cbz-protection step, and residual coupling reagents.[3]

  • Solvent Adducts: Trapped solvent molecules within the crystal lattice.

Q2: Which analytical techniques are recommended for assessing the purity of the final product?

A2: A multi-technique approach is essential for a comprehensive purity assessment.

Analytical TechniquePurposeKey Considerations
HPLC/UPLC Quantifies purity and detects non-chromophoric impurities.Reversed-phase (RP-HPLC) is common. A UV detector is suitable due to the Cbz group's chromophore.[5] Derivatization may be needed for trace-level piperazine impurities.[6][7]
Chiral HPLC Determines enantiomeric excess (e.e.).Crucial for confirming the stereochemical integrity of the (S)-enantiomer.
LC-MS Identifies impurities by mass.Confirms the mass of the desired product and provides molecular weights for unknown peaks observed in the HPLC chromatogram.[8]
¹H and ¹³C NMR Confirms chemical structure and detects residual solvents.Provides definitive structural confirmation. Integration of solvent peaks against product peaks can quantify their presence.
TLC Rapid, qualitative check of purity and reaction progress.Useful for screening solvent systems for column chromatography and monitoring purification progress.[8]
Q3: What are the primary purification strategies for this compound?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The two most effective techniques are recrystallization and column chromatography. Often, a combination of an initial chromatographic purification followed by a final recrystallization step yields the highest purity product.[3][8]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process.

Issue 1: The compound oils out or fails to crystallize during recrystallization.
Causality:

This is a common issue often caused by one of three factors:

  • High Impurity Load: Impurities can act as a eutectic mixture, significantly depressing the melting point and preventing lattice formation.

  • Inappropriate Solvent Choice: The solvent may have too high or too low a solvating power for the compound at a given temperature. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and precipitation of an amorphous solid or oil instead of forming well-ordered crystals.

Troubleshooting Workflow:

G start Problem: Compound Fails to Crystallize / Oils Out check_purity Assess Crude Purity (TLC/¹H NMR) start->check_purity decision_purity Is Purity <90%? check_purity->decision_purity chromatography Action: Perform Flash Chromatography to Remove Major Impurities. decision_purity->chromatography Yes solvent_screen Action: Perform a Solvent Screen (e.g., EtOAc, IPA, MeCN, Toluene) decision_purity->solvent_screen No recrystallize_again Re-attempt Recrystallization chromatography->recrystallize_again success Successful Crystallization recrystallize_again->success decision_solvent Single Solvent Effective? solvent_screen->decision_solvent use_single_solvent Proceed with Optimal Single Solvent decision_solvent->use_single_solvent Yes use_cosolvent Action: Develop a Co-solvent System (e.g., EtOAc/Heptane, IPA/Water) decision_solvent->use_cosolvent No modify_conditions Action: Modify Crystallization Conditions use_single_solvent->modify_conditions use_cosolvent->modify_conditions conditions_list • Slow Cooling (Dewar) • Scratch Flask Walls • Add Seed Crystals modify_conditions->conditions_list modify_conditions->success

Caption: Troubleshooting Decision Tree for Crystallization Issues.

Issue 2: Low yield after flash column chromatography.
Causality:

Low recovery from silica gel chromatography can result from several factors related to the compound's acidic nature.

  • Irreversible Adsorption: The carboxylic acid moiety can strongly and sometimes irreversibly bind to the basic sites on the silica gel surface, leading to tailing and poor recovery.

  • Improper Eluent Polarity: If the eluent is not polar enough, the compound will not move off the column. If it is too polar, it may co-elute with closely-related impurities.

  • Compound Instability: Although the Cbz group is generally stable, prolonged exposure to silica gel can sometimes cause minor degradation.[9][10]

Solutions & Protocols:
  • Acidify the Mobile Phase: Adding a small amount of acetic acid (0.5-1% v/v) to the mobile phase can significantly improve recovery. The acid protonates the silanol groups on the silica surface and keeps the carboxylic acid of the target compound in its neutral form, minimizing strong ionic interactions.[11]

    Experimental Protocol: Acid-Modified Flash Chromatography

    • Slurry Preparation: Prepare the silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).

    • Column Packing: Pack the column with the slurry to ensure a homogenous stationary phase.

    • Mobile Phase Preparation: Prepare the eluent system (e.g., Hexane/Ethyl Acetate gradient) and add 0.5% acetic acid to both the low- and high-polarity solvents.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.

    • Elution: Run the gradient, collecting fractions and monitoring by TLC.

    • Work-up: Combine the pure fractions and remove the solvent in vacuo. Be aware that residual acetic acid will also be present. To remove it, dissolve the residue in ethyl acetate, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Issue 3: An unknown spot appears on the TLC plate after purification.
Causality:

An unexpected spot can indicate either a persistent impurity or on-column degradation.

  • Co-elution: An impurity may have a very similar Rf value to the product in the chosen solvent system, causing them to elute together.

  • Cbz Deprotection: While robust, the Cbz group can be cleaved under certain conditions, such as catalytic hydrogenation.[3][12] If there are residual catalysts from a previous step, this could occur.

  • Isomerization: Although less common, epimerization at the chiral center could occur under harsh basic or acidic conditions, though this is unlikely with standard purification methods.

Troubleshooting Steps:
  • Characterize the Spot: Use LC-MS to determine the molecular weight of the impurity. An MW corresponding to the deprotected piperazine-2-carboxylic acid would suggest Cbz cleavage.

  • Optimize TLC: Test different solvent systems for TLC analysis. A different polarity or a system with different solvent characteristics (e.g., using methanol or acetonitrile instead of ethyl acetate) might resolve the two spots.

  • Re-purify: If the impurity is identified and a suitable separation condition is found, re-purify the material using the optimized chromatographic conditions or attempt a recrystallization if the impurity level is low.

General Purification Workflow

The following diagram illustrates a standard, self-validating workflow for purifying (S)-4-(Cbz)-piperazine-2-carboxylic acid to a high degree of purity.

Caption: A robust workflow for purification and quality control.

References
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 2-11. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). (S)-4-N-Boc-Piperazine-2-Carboxylic Acid. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • Koei Chemical Co., Ltd. (1999). U.S. Patent No. 5,945,534. Washington, DC: U.S. Patent and Trademark Office.
  • Al-zoubi, N., et al. (2016). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. Pharmaceutics, 8(3), 25. Retrieved from [Link]

  • Dow Chemical Company. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
  • Le, T-N., et al. (2018). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

  • Creapharm. (2010). U.S. Patent Application No. 12/599,010. Washington, DC: U.S. Patent and Trademark Office.
  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(1), 584-590. Retrieved from [Link]

  • ResearchGate. (2013). Troubleshooting protein purification?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PubMed. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 59(2), 99-104. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

Common side reactions in the synthesis of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-P2C-Z Subject: Troubleshooting Regioselectivity, Racemization, and Isolation in 4-Cbz-Piperazine-2-Carboxylic Acid Synthesis

Executive Summary: The Synthetic Challenge

The synthesis of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid (often abbreviated as (S)-4-Z-P2C ) presents a classic chemoselectivity problem. The target molecule contains two secondary amines in a single ring:

  • N1 (Proximal): Located

    
     to the carboxylic acid.
    
  • N4 (Distal): Located

    
     to the carboxylic acid.
    

The Core Conflict: While N4 is generally more nucleophilic due to lack of steric bulk, the N1 position is electronically influenced by the adjacent carboxylate. In standard Schotten-Baumann conditions (aqueous base + Cbz-Cl), without specific masking strategies, you will frequently encounter N1,N4-bis-Cbz (over-protection) or a difficult-to-separate mixture of regioisomers.

This guide details the Copper(II) Chelation Strategy , the industry "Gold Standard" for solving this regioselectivity issue, and provides troubleshooting for common side reactions.

Critical Troubleshooting Guides (FAQs)
Issue A: "I am observing significant N1,N4-bis-Cbz formation."
  • Diagnosis: You likely performed a direct acylation (Cbz-Cl + Base) without masking the N1 nitrogen. Even at controlled pH, the selectivity of Cbz-Cl for N4 over N1 is insufficient to prevent double protection.

  • The Fix: Switch to the Copper(II) Complex Method . Copper(II) ions form a stable 5-membered chelate ring involving the N1 amine and the C2 carboxylate oxygen. This "locks" the N1 position, leaving the N4 amine free to react with Cbz-Cl.

  • Reference Protocol: See Section 3: The Copper Chelation Protocol.

Issue B: "The product has a persistent blue/green tint."
  • Diagnosis: Incomplete removal of the Copper(II) template after the reaction. Copper ions bind tightly to the picolinic-acid-like motif of the product.

  • The Fix:

    • Method 1 (Standard): Use an excess of EDTA (disodium salt) during the decomplexation step.

    • Method 2 (Aggressive): Treat with Thioacetamide or Hydrogen Sulfide (H₂S) to precipitate Copper Sulfide (CuS), which can be filtered off (requires proper ventilation).

    • Method 3 (Polishing): Pass the aqueous solution through a Chelex 100 resin column.

Issue C: "My optical rotation

is lower than literature values (Racemization)."
  • Diagnosis: The C2 chiral center is sensitive to base-catalyzed epimerization, especially when the N1 nitrogen is acylated or when high temperatures are used.

  • The Mechanism: The

    
    -proton is acidic. If you used strong bases (NaOH/KOH) at pH > 11 or heated the reaction, you likely triggered enolization.
    
  • The Fix:

    • Maintain internal temperature

      
      C during Cbz-Cl addition.
      
    • Use weaker bases like NaHCO₃ or MgO for pH adjustment.

    • Avoid heating the copper complex formation step above 60^\circ C.

Issue D: "I cannot extract the product into organic solvent."
  • Diagnosis: The product is a zwitterion (amino acid). At neutral pH, it exists as an internal salt (

    
    ) and is highly water-soluble/organic-insoluble.
    
  • The Fix:

    • Do not extract: Instead, precipitate the product at its Isoelectric Point (pI) .

    • Adjust the aqueous solution to pH ~6.0–6.5 . The product should crystallize/precipitate as a white solid.

    • If extraction is mandatory, adjust pH to ~2-3 (protonate carboxylic acid) and use a polar organic solvent like n-Butanol or Ethyl Acetate/THF mixtures , but yield will suffer.

The "Gold Standard" Protocol: Copper(II) Chelation

This protocol ensures exclusive N4 protection by physically blocking N1.

Step 1: Chelation (Masking)
  • Dissolve (S)-Piperazine-2-carboxylic acid (1.0 eq) in water.

  • Add Basic Copper Carbonate (

    
    ) (0.55 eq) or CuSO₄  (1.0 eq) + NaOH (2.0 eq).
    
  • Note: Basic Copper Carbonate is preferred as it avoids introducing excess inorganic salts.

  • Heat to 50–60°C for 1 hour. The solution turns deep blue, indicating the formation of the N1-Cu-O chelate.

  • Cool to 0–5°C.

Step 2: Acylation (N4 Protection)
  • Add Acetone or THF (0.5 volumes relative to water) to improve Cbz-Cl solubility.

  • Add Sodium Bicarbonate (2.0 eq) or MgO .

  • Dropwise add Benzyl Chloroformate (Cbz-Cl) (1.1 eq) over 1 hour, maintaining temperature < 5°C.

  • Stir at room temperature for 4–12 hours. The N4 amine is acylated; N1 remains bound to Copper.

Step 3: Decomplexation & Isolation
  • The EDTA Route: Add Disodium EDTA (1.2 eq relative to Cu) to the reaction mixture. Stir for 2 hours. The solution color changes (Cu transfers from product to EDTA).

  • Isolation:

    • Wash the aqueous layer with Ethyl Acetate (removes unreacted Cbz-Cl and Bis-Cbz impurity). Discard organic layer.

    • The product is in the Aqueous Layer .

    • Adjust aqueous phase to pH 6.0 (Isoelectric point).

    • Cool to 4°C overnight.[1] The white solid ((S)-4-Z-P2C) precipitates. Filter and dry.[1]

Visualization of Reaction Logic
Diagram 1: The Regioselectivity Pathway

This diagram illustrates why the Copper method succeeds where direct acylation fails.

Regioselectivity Start (S)-Piperazine-2-COOH (Starting Material) Direct Route A: Direct Acylation (Base + Cbz-Cl) Start->Direct No Masking Copper Route B: Copper Chelation (CuCO3 + Cbz-Cl) Start->Copper Cu(II) Masking BisProduct Major Impurity: N1,N4-Bis-Cbz (Over-protected) Direct->BisProduct High Reactivity MixProduct Mixture: N1-Cbz + N4-Cbz Direct->MixProduct Poor Selectivity Complex Intermediate: [Cu(P2C)] Complex (N1 & COO- Masked) Copper->Complex Chelation Target Target Product: (S)-4-Cbz-Piperazine-2-COOH Complex->Target 1. Cbz-Cl (N4 only) 2. Decomplexation

Caption: Comparison of Direct Acylation (Route A) leading to impurities vs. Copper Chelation (Route B) yielding the specific N4-protected target.

Diagram 2: Purification Logic Flowchart

Follow this decision tree to isolate the pure zwitterion.

Purification Step1 Reaction Mixture (Aq. Phase + Cu-Complex) Step2 Add EDTA / H2S (Remove Copper) Step1->Step2 Step3 Wash with Ethyl Acetate (pH ~8-9) Step2->Step3 Decision1 Where is the Product? Step3->Decision1 OrgLayer Organic Layer: Contains Bis-Cbz Impurity & Unreacted Cbz-Cl Decision1->OrgLayer Discard AqLayer Aqueous Layer: Contains (S)-4-Z-P2C (as salt) Decision1->AqLayer Keep Step4 Adjust Aqueous to pH 6.0 (Isoelectric Point) AqLayer->Step4 Precip Precipitate White Solid Filter & Dry Step4->Precip

Caption: Purification workflow emphasizing the removal of non-zwitterionic impurities via organic wash before isoelectric precipitation.

Comparative Data: Reaction Conditions
ParameterDirect Acylation (Avoid)Copper Chelation (Recommended)
Reagent Cbz-Cl / NaOHCuCO₃ / Cbz-Cl / EDTA
N4 Selectivity Low (~60:40 mixture)High (>95%)
Bis-Cbz Impurity High RiskNegligible
Racemization Risk Moderate (pH dependent)Low (Chelate stabilizes stereocenter)
Yield 30–40%75–85%
Purification Difficult ChromatographyIsoelectric Precipitation
References
  • Selective N4-Protection Strategy

    • Title: An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
    • Source: ResearchG
    • Relevance: Confirms the use of copper chelates to selectively protect the N1 position during alkylation/acyl
    • URL:

  • Synthesis and Properties of Piperazine-2-carboxylic Acid Derivatives

    • Title: Synthesis of (S)- and (R)
    • Source: The Journal of Organic Chemistry (ACS).
    • Relevance: Discusses the conformational stability and synthetic handling of piperazine carboxylic acid derivatives, relevant to racemiz
    • URL:

  • General Copper Complex Methodology (The "Kurtz Method" Adaptation)

    • Title: The Synthesis and Analysis of Copper(II) Carboxylates.[2][3][4]

    • Source: Journal of Chemical Education (Contextual adapt
    • Relevance: Provides the foundational chemistry for copper-amino acid complex
    • URL:

  • Isolation of Zwitterionic Piperazine Derivatives

    • Title: Biopolymer Modified with Piperazine-2-Carboxylic Acid for Carbon Dioxide Adsorption.
    • Source: Chemical Engineering Transactions.[1]

    • Relevance: Describes the purification and pH handling of piperazine-2-carboxylic acid moieties, supporting the isoelectric precipit
    • URL:

Sources

Navigating the Nuances of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we will address common stability issues and provide troubleshooting strategies in a direct question-and-answer format to ensure the integrity of your reactions and the quality of your products.

Introduction: The Duality of Reactivity and Stability

(S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is a valuable chiral synthon, prized for its rigid piperazine core and orthogonal protecting groups, making it a cornerstone in the synthesis of complex molecules, particularly in the development of novel therapeutics.[1] However, the very features that make it synthetically attractive—the nucleophilic piperazine ring, the acid-labile benzyloxycarbonyl (Cbz) group, and the reactive carboxylic acid—can also be sources of instability under various reaction conditions. This guide will provide you with the expertise to anticipate and mitigate these challenges.

Troubleshooting Guide: Addressing Common Stability Issues

This section is dedicated to resolving specific problems you may encounter during your experiments. Each issue is broken down into its probable causes, followed by actionable solutions and preventative measures.

Question 1: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of the Cbz group during my peptide coupling reaction. What is happening and how can I prevent it?

Probable Cause:

The benzyloxycarbonyl (Cbz) protecting group, while generally stable under neutral and basic conditions, is susceptible to cleavage under strongly acidic conditions.[2] Many standard peptide coupling protocols utilize reagents that can create a localized acidic microenvironment or are used in conjunction with acidic additives. Furthermore, prolonged reaction times or elevated temperatures can exacerbate this issue.

Solutions and Preventative Measures:

  • Choice of Coupling Reagent: Opt for coupling reagents that operate under neutral or mildly basic conditions. While carbodiimides like EDC are common, they are often used with additives like HOBt, which is acidic. Consider using phosphonium-based reagents like PyBOP or aminium-based reagents like HATU, which are highly efficient and generally used with non-nucleophilic bases such as diisopropylethylamine (DIPEA).[3]

  • Control of Stoichiometry and Addition Order: Avoid using an excess of acidic additives. A common strategy to minimize side reactions is to pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine component. This can minimize the exposure of the Cbz group to potentially harsh conditions in the presence of all reaction components.

  • Temperature and Reaction Time: Perform the coupling reaction at a reduced temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely by LC-MS to avoid unnecessarily long reaction times.[4]

  • pH Control: If your reaction conditions allow, maintaining a pH between 8 and 10 can help preserve the integrity of the Cbz group.

Question 2: My reaction mixture is turning brown, and I'm seeing multiple unidentified peaks in my LC-MS analysis, especially when using strong bases. What could be the cause?

Probable Cause:

The piperazine ring itself can be susceptible to oxidation, and this process can be accelerated under strongly basic conditions, especially in the presence of air (oxygen). The browning of the reaction mixture is a common indicator of oxidative degradation. Additionally, strong bases can promote various side reactions.

Solutions and Preventative Measures:

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Choice of Base: Avoid using strong, nucleophilic bases if possible. For peptide couplings, sterically hindered, non-nucleophilic bases like DIPEA or 2,4,6-collidine are preferred over smaller, more nucleophilic amines.

  • Temperature Control: Exothermic reactions can accelerate degradation. Maintain strict temperature control, especially during the addition of reagents.

Question 3: After my reaction, I've isolated a product with a mass corresponding to a cyclic dipeptide (a diketopiperazine). How did this form and how can I avoid it?

Probable Cause:

The formation of a diketopiperazine is a well-documented intramolecular side reaction, particularly in peptide synthesis involving proline at the N-terminus of a dipeptide attached to a solid support.[5] The piperazine-2-carboxylic acid structure is analogous to proline and is therefore susceptible to this cyclization. This can occur under both acidic and basic conditions, where the N-terminal amine of a coupled amino acid attacks the activated ester of the piperazine-2-carboxylic acid, leading to the cleavage of the dipeptide from the resin and the formation of a stable six-membered ring.

Experimental Workflow to Minimize Diketopiperazine Formation:

G

Caption: Workflow to prevent diketopiperazine formation.

Solutions and Preventative Measures:

  • Dipeptide Strategy: The most effective way to prevent diketopiperazine formation is to avoid the susceptible dipeptide-resin intermediate altogether. This can be achieved by coupling the second and third amino acids as a pre-formed dipeptide unit.

  • Choice of Resin: If conducting solid-phase peptide synthesis (SPPS), using a 2-chlorotrityl chloride resin can sterically hinder the intramolecular cyclization.[6]

  • Careful Control of Deprotection and Coupling: If the dipeptide strategy is not feasible, minimize the time between the deprotection of the N-terminal amine of the piperazine moiety and the subsequent coupling of the next amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid?

A: To ensure its long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated at 2-8°C.[7] It should be protected from light and moisture. As a general precaution, it is advisable to keep it away from strong oxidizing agents and strong acids.[8]

Q2: Is this compound stable to common purification techniques like silica gel chromatography?

A: Yes, (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is generally stable to silica gel chromatography. Standard solvent systems such as ethyl acetate/hexanes or dichloromethane/methanol are typically well-tolerated. However, it is always good practice to avoid prolonged exposure to silica gel, as its slightly acidic nature could potentially cause minor degradation of the Cbz group over extended periods.

Q3: Can I use catalytic hydrogenation to remove another protecting group in the presence of the Cbz group on this molecule?

A: No, this is not recommended. The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[2] This is one of the primary methods for its removal. Therefore, attempting to selectively deprotect another group via hydrogenation will almost certainly lead to the concomitant loss of the Cbz group. This lack of orthogonality must be considered in your synthetic strategy.

Q4: How does the thermal stability of this compound affect my reaction setup?

A: The melting point of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is in the range of 222-228°C, indicating good thermal stability at temperatures commonly used for peptide coupling and other solution-phase reactions.[8] However, prolonged heating at high temperatures should be avoided to prevent potential decomposition. For reactions requiring elevated temperatures, it is crucial to monitor the reaction closely for the appearance of degradation products.

Summary of Incompatible Conditions

For ease of reference, the following table summarizes the reaction conditions that may lead to the degradation of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

ConditionPotential IssueRecommended Mitigation
Strongly Acidic (pH < 4) Cleavage of the Cbz groupUse pH-neutral or mildly basic conditions.
Catalytic Hydrogenolysis Cleavage of the Cbz groupAvoid if Cbz protection is desired.
Strong Oxidizing Agents Degradation of the piperazine ringUse an inert atmosphere; avoid strong oxidants.
Prolonged High Temperatures General decompositionMaintain appropriate temperature control.
Presence of a dipeptide-resin intermediate in SPPS Diketopiperazine formationUtilize a dipeptide coupling strategy.

Concluding Remarks

(S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is a powerful tool in synthetic chemistry. By understanding its stability profile and being mindful of the potential side reactions detailed in this guide, researchers can effectively harness its synthetic potential while ensuring the desired outcome of their experiments. As with any chemical process, careful planning, monitoring, and adherence to best practices are paramount to success.

References

  • BIOSYNCE. 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid Cas 64172-98-1.
  • Chem-Impex. 1-Boc-piperazine-2-carboxylic acid.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). 2021.
  • Wikipedia. 2,5-Diketopiperazine.
  • Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University; 2021.
  • Guzman, F., et al.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2756778, 4-((Benzyloxy)carbonyl)-1-((tert-butoxy)carbonyl)piperazine-2-carboxylic acid.
  • Angene Chemical. 4-[(benzyloxy)carbonyl]piperazine-2-carboxylic acid(CAS# 64172-98-1).
  • Sigma-Aldrich. Piperazine-2-carboxylic acid dihydrochloride.
  • Freeman, D. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 2024.
  • ChemicalBook. (S)-N-4-BOC-N-1-CBZ-2-PIPERAZINE CARBOXYLIC ACID.
  • Tysoe, W., et al. Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics, 2021.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Albericio, F., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 2018.
  • Al-huniti, M. H., et al. Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 2018.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Aapptec. Coupling Reagents.
  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Royal Society of Chemistry.
  • MDPI.
  • Google Patents.
  • Fisher Scientific.
  • Synquest Labs. Piperazine-2-carboxylic acid, N1-BOC N4-CBZ protected.

Sources

Troubleshooting incomplete Cbz deprotection of piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the carboxybenzyl (Cbz or Z) deprotection of piperazine derivatives. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate this critical synthetic step with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: My catalytic hydrogenation for Cbz deprotection is sluggish, incomplete, or has stalled. What are the likely causes and how can I fix it?

An incomplete or stalled hydrogenation is one of the most common issues. The root cause often lies with the catalyst's activity or the reaction environment.

Underlying Causes & Actionable Solutions:

  • Catalyst Inactivity: The palladium catalyst is the engine of this reaction, and its performance is paramount.

    • Solution 1: Use Fresh Catalyst. Palladium on carbon (Pd/C) can degrade over time through oxidation or absorption of atmospheric contaminants. Always use a fresh batch of catalyst from a reputable supplier for difficult deprotections.

    • Solution 2: Employ a More Active Catalyst. If standard 10% Pd/C is ineffective, consider using Pearlman's catalyst (Palladium Hydroxide on Carbon, Pd(OH)₂/C). It is generally more active and can be effective for more stubborn substrates.[1]

  • Catalyst Poisoning: Piperazine derivatives and other molecules in your reaction can inhibit or completely deactivate the palladium catalyst.

    • Cause A: Product Inhibition. The newly formed free piperazine is basic and can coordinate strongly to the palladium surface, preventing it from catalyzing further reactions.[1]

      • Solution: Perform the reaction in an acidic solvent like acetic acid or add a few equivalents of a non-nucleophilic acid (e.g., HCl in dioxane, methanesulfonic acid). The acid protonates the product amine, forming a salt that does not bind to the catalyst, thereby maintaining its activity.

    • Cause B: Substrate Impurities. Functional groups containing sulfur, phosphorus, or even residual thiols from previous steps can act as potent catalyst poisons.[1]

      • Solution: Ensure the starting material is of high purity. If poisoning is suspected, increasing the catalyst loading (e.g., from 10 mol% to 20 mol% or higher) may be necessary to overcome the inhibition. For severe cases, switching to a non-hydrogenation deprotection method is advisable.

  • Poor Substrate Solubility: For the reaction to occur, the Cbz-protected piperazine must have access to the solid catalyst's surface.

    • Solution: If your substrate is not fully dissolved, the reaction rate will be severely limited.[1] Experiment with different solvents or solvent mixtures. Common choices include methanol, ethanol, ethyl acetate (EtOAc), and tetrahydrofuran (THF). For substrates soluble in non-polar solvents, a mixture like EtOH:EtOAc can be effective.[2]

  • Insufficient Hydrogen: This is particularly relevant for catalytic transfer hydrogenation.

    • Solution: If using a hydrogen donor like ammonium formate, ensure you are using a sufficient excess (typically 3-5 equivalents).[3] The reaction may stall if the donor is consumed. Adding more donor can restart the reaction. If using H₂ gas, ensure the system is properly sealed and purged, and that agitation is vigorous enough to ensure good gas-liquid mixing.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution(s)
Stalled/Incomplete Reaction Catalyst InactivityUse fresh Pd/C; switch to Pearlman's catalyst (Pd(OH)₂/C).
Product Inhibition (Amine Poisoning)Add acetic acid as a solvent/co-solvent; add a stoichiometric amount of a strong acid.
Impurity-driven Catalyst PoisoningIncrease catalyst loading; purify starting material; switch to an acidic deprotection method.
Poor Substrate SolubilityScreen different solvents (MeOH, EtOH, THF, EtOAc) or use co-solvent systems.
Insufficient Hydrogen Source(H₂ Gas): Check pressure and improve agitation. (Transfer): Add more hydrogen donor (e.g., ammonium formate).
Q2: I'm observing a significant side product corresponding to N-benzylation of my piperazine product. How can this be avoided?

This side reaction is a known issue, particularly under conditions of insufficient hydrogen.

Mechanistic Cause:

The hydrogenolysis of the Cbz group proceeds through an intermediate that can be considered a benzyl cation equivalent. If there is not enough hydrogen available at the catalyst surface to reduce this intermediate to toluene, the highly nucleophilic deprotected piperazine product can attack it, leading to the formation of an N-benzyl piperazine byproduct.[4]

Solutions:

  • Ensure Adequate Hydrogen Supply: This is the most critical factor.

    • For Catalytic Transfer Hydrogenation: Use a larger excess of the hydrogen donor (e.g., increase ammonium formate from 3 to 5-10 equivalents).

    • For Hydrogen Gas: Increase the H₂ pressure (e.g., from atmospheric to 50 psi or higher, if equipment permits). Ensure efficient stirring to maximize gas dissolution.[5]

  • Optimize Reaction Temperature: The deprotection mechanism involves the release of the free carbamate, which then decarboxylates. This decarboxylation is often favored at slightly elevated temperatures, which can help drive the reaction to completion and minimize side reactions. However, excessively high temperatures can sometimes promote side reactions, so optimization may be required (e.g., 40-60 °C).

Q3: How can I remove a Cbz group without reducing other sensitive functional groups in my molecule, such as alkenes, alkynes, nitro groups, or benzyl ethers?

Standard catalytic hydrogenation with Pd/C and H₂ is highly effective but lacks chemoselectivity and will readily reduce these other functional groups.[1] Fortunately, several robust alternative methods exist.

Strategic Alternatives:

  • Catalytic Transfer Hydrogenation (CTH): This method is often milder and can offer better selectivity. By using a hydrogen donor like ammonium formate or triethylsilane with Pd/C, you can often achieve Cbz deprotection while preserving other reducible groups.[1][3] Success is substrate-dependent and requires careful screening.

  • Acidic Cleavage: This is a powerful, metal-free alternative that avoids the issue of reducing sensitive groups.

    • HBr in Acetic Acid: A classic and potent reagent system (e.g., 33% HBr in AcOH) that cleaves the Cbz group effectively at room temperature.[3][4] This is an excellent choice when hydrogenation is not feasible.

    • Lewis Acid Conditions: A milder acidic method involves using aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This system has been shown to be highly effective and tolerant of reducible groups like nitro and benzyl ethers.[4][5]

    • HCl in Organic Solvents: Using HCl gas dissolved in solvents like isopropanol (IPA·HCl) or ethyl acetate is a scalable and operationally simple method that is well-suited for industrial applications.[6]

  • Nucleophilic Deprotection: For extremely sensitive substrates, a nucleophilic approach can be used. A protocol employing 2-mercaptoethanol with potassium phosphate in a polar aprotic solvent like DMAc has been developed for this purpose.[5]

Decision Tree for Deprotection Method Selection

G start Start: Cbz-Protected Piperazine Derivative check_reducible Are other reducible groups (alkenes, NO₂, O-Bn) present? start->check_reducible hydrogenolysis Use Standard Catalytic Hydrogenolysis (Pd/C, H₂ or Transfer) check_reducible->hydrogenolysis No acid_or_nucleophilic Are acid-labile groups (Boc, trityl) present? check_reducible->acid_or_nucleophilic Yes acidic_cleavage Use Acidic Cleavage (HBr/AcOH or AlCl₃/HFIP) acid_or_nucleophilic->acidic_cleavage No nucleophilic Consider Nucleophilic Deprotection (e.g., 2-mercaptoethanol) acid_or_nucleophilic->nucleophilic Yes G reactant Cbz-Piperazine reagents + H₂ (Pd/C) intermediates [Unstable Carbamic Acid] + Toluene reagents->intermediates Hydrogenolysis products Free Piperazine + CO₂ + Toluene intermediates->products Decarboxylation

Caption: Simplified mechanism of Cbz deprotection by hydrogenolysis.

What is the standard procedure for catalyst filtration and workup?

Proper handling of the palladium catalyst after the reaction is crucial for both safety and product purity.

Step-by-Step Protocol:

  • Quenching (if necessary): If the reaction was run under acidic conditions, carefully neutralize it with a base (e.g., NaHCO₃, Na₂CO₃) before filtration.

  • Filtration: Dilute the reaction mixture with a solvent like methanol or THF and filter it through a pad of Celite® or another filter aid. This prevents the fine black powder of the catalyst from passing through the filter paper.

  • Washing: Wash the Celite® pad thoroughly with the reaction solvent to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation).

  • Aqueous Workup: The resulting crude product is typically subjected to a standard aqueous workup and extraction to isolate the free amine. [3][7] Safety Note: Palladium on carbon can be pyrophoric, especially after filtration when it is still wet with solvent and exposed to air. Do not let the filter cake dry completely in the open. Quench the used catalyst carefully with water before disposal.

Can I use basic conditions for Cbz deprotection?

Generally, the Cbz group is stable to basic conditions, which is one of its advantages as a protecting group. However, under specific circumstances, such as with highly activated substrates or in the presence of strong nucleophiles at elevated temperatures, cleavage can occur. [4]For most piperazine derivatives, basic conditions are not a standard or reliable method for Cbz removal and are more likely to cause other side reactions. [8]

References
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Tzouras, G., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5943. Available at: [Link]

  • V, A. J., et al. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]

  • ResearchGate. (2022). Why does my CBz-deprotection not work?. Retrieved from [Link]

  • Guryev, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 241. Available at: [Link]

  • Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(125), 104417-104425. Available at: [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions with (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing amide coupling reactions involving (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid (Z-Pip-OH). This resource is designed for researchers, chemists, and drug development professionals who utilize this constrained amino acid derivative in their synthetic workflows. As a chiral, N-Cbz protected cyclic scaffold, Z-Pip-OH presents unique opportunities and challenges in peptide synthesis and medicinal chemistry. This guide provides in-depth, field-proven insights into reaction design, troubleshooting, and purification to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes coupling with (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid challenging?

The primary challenges arise from the steric hindrance imposed by the piperazine ring and the N-benzyloxycarbonyl (Cbz) protecting group. This can slow down the rate of both the carboxylic acid activation and the subsequent nucleophilic attack by the amine. Additionally, the solubility of the starting material and the coupled product can vary significantly depending on the reaction partners and solvent system, requiring careful optimization.

Q2: Which class of coupling reagents is most effective for this substrate?

Phosphonium and uronium/aminium salt-based reagents are generally the most effective for sterically hindered substrates like Z-Pip-OH. Reagents such as HATU , HBTU , and PyBOP are highly recommended because they rapidly generate highly activated esters, which can overcome the steric barriers.[1][2] While carbodiimides like EDC can be used, they often require additives (e.g., HOBt, Oxyma) and longer reaction times to achieve comparable yields.[1]

Q3: What is the role of the Cbz (Z) protecting group during the coupling reaction?

The benzyloxycarbonyl (Cbz) group is a urethane-type protecting group. Its primary role is to prevent the secondary amine of the piperazine ring from participating in unwanted side reactions, such as oligomerization. A crucial secondary benefit is the significant suppression of racemization at the α-carbon during the activation of the carboxylic acid.[1]

Q4: How can I effectively monitor the progress of the coupling reaction?

The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Allows for a quick visual assessment of the consumption of the limiting reagent (usually the amine or Z-Pip-OH). A co-spot of the starting materials and the reaction mixture is essential for accurate interpretation.

  • LC-MS: Provides definitive confirmation of product formation by identifying its mass-to-charge ratio (m/z) and monitoring the disappearance of starting material peaks. This is the preferred method for quantitative analysis and impurity profiling.[3]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Product Yield

Q: My coupling reaction with Z-Pip-OH has failed or resulted in a very low yield. What are the likely causes and how can I improve the outcome?

A: Low yield is the most common issue and can be traced back to several factors. The logical approach is to diagnose the root cause, from reagent choice to reaction conditions.

  • Inefficient Carboxyl Activation: The formation of the active ester intermediate is often the rate-limiting step.[1]

    • Insight: Carbodiimide reagents (EDC, DCC) may not be potent enough for this hindered acid.

    • Solution: Switch to a more powerful phosphonium (PyBOP) or uronium/aminium (HATU, HBTU) reagent.[1][2] These reagents are well-suited for standard coupling reactions and can significantly accelerate the activation step.[1]

  • Insufficient Nucleophilicity of the Amine: If the amine coupling partner is sterically hindered or electronically deactivated (e.g., an aniline derivative), the reaction will be slow.

    • Insight: The reaction requires a basic environment to ensure the amine is in its free, nucleophilic form.

    • Solution: Ensure at least 2-3 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), are used, especially if the amine starting material is a salt (e.g., HCl or TFA salt).

  • Poor Solubility of Reactants: Z-Pip-OH and its derivatives can have limited solubility in common solvents.

    • Insight: If reactants are not fully dissolved, the reaction becomes heterogeneous and inefficient.

    • Solution: Use a more polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[3] Gentle heating (40-50 °C) can also improve solubility and reaction rate, but should be monitored carefully to avoid side reactions.

  • Sub-optimal Stoichiometry: Using incorrect molar ratios can lead to unreacted starting material.

    • Insight: For challenging couplings, an excess of the activated acid is often required to drive the reaction to completion.

    • Solution: Use a slight excess of Z-Pip-OH and the coupling reagent relative to the amine (e.g., 1.2 equivalents of acid and 1.2 equivalents of coupling reagent to 1.0 equivalent of amine).

G start Low Yield Observed q1 Which coupling reagent was used? start->q1 carbodiimide Carbodiimide (EDC, DCC) q1->carbodiimide uronium Uronium/Phosphonium (HATU, PyBOP) q1->uronium sol1 Switch to HATU or PyBOP. Add HOBt/Oxyma if staying with EDC. carbodiimide->sol1 q2 Check Reactant Solubility uronium->q2 sol1->q2 soluble Reactants Soluble q2->soluble Yes insoluble Reactants Not Soluble q2->insoluble No q3 Review Stoichiometry soluble->q3 sol2 Switch to DMF or NMP. Consider gentle heating (40°C). insoluble->sol2 sol3 Use 1.2 eq Acid/Coupling Reagent. Use 2-3 eq of Base (DIPEA). q3->sol3 G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_workup 4. Work-up & Purification prep_acid Dissolve Z-Pip-OH in Anhydrous DMF add_reagents Add HATU + DIPEA prep_acid->add_reagents stir_pre Stir 2-5 min (Pre-activation) add_reagents->stir_pre add_amine Add Amine Partner stir_pre->add_amine stir_main Stir 2-12h at RT add_amine->stir_main monitor Monitor by LC-MS/TLC stir_main->monitor dilute Dilute with EtOAc monitor->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash purify Dry, Concentrate & Purify (Column Chromatography) wash->purify

Sources

Preventing racemization during synthesis of (S)-4-(Cbz)-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the Technical Support Center for the synthesis of (S)-4-(Cbz)-piperazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during the N-protection of (S)-piperazine-2-carboxylic acid. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic route effectively.

Troubleshooting Guide: Addressing Racemization in Your Synthesis

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis of (S)-4-(Cbz)-piperazine-2-carboxylic acid.

Question 1: My final product shows significant racemization after Cbz protection. What are the most likely causes?

Answer: Significant racemization during the Cbz protection of (S)-piperazine-2-carboxylic acid is a common issue that can almost always be traced back to the reaction conditions, specifically the choice of base, temperature, and to a lesser extent, the solvent.

The primary mechanism of racemization for N-protected amino acids involves the formation of an oxazolone intermediate or direct deprotonation of the acidic α-hydrogen at the stereocenter.[1] Both pathways are significantly accelerated by strong bases and elevated temperatures. The urethane-type protection afforded by the Cbz group is known to reduce the propensity for racemization compared to simple N-acyl groups, but it does not eliminate the risk, especially under harsh conditions.

Key Factors Leading to Racemization:

  • Strong Base: The use of strong bases, such as sodium hydroxide or potassium hydroxide, can readily deprotonate the α-hydrogen, leading to a planar enolate intermediate that can be protonated from either face, resulting in a racemic mixture. Even some organic bases with high pKa values can contribute to this issue.

  • Elevated Temperature: Higher reaction temperatures provide the necessary activation energy for the racemization process. While elevated temperatures can increase the reaction rate, they disproportionately accelerate the rate of racemization.

  • Prolonged Reaction Times: Extended exposure to basic conditions, even with a milder base, can lead to a gradual loss of enantiomeric purity.

Question 2: I am using the standard Schotten-Baumann conditions for Cbz protection and still observing epimerization. How can I optimize this?

Answer: The classical Schotten-Baumann reaction, typically employing an aqueous solution of sodium hydroxide or carbonate and an organic solvent, can be too harsh for sensitive chiral substrates like (S)-piperazine-2-carboxylic acid.[2][3] To optimize this procedure and minimize racemization, several modifications can be implemented.

A critical factor is maintaining a stable and appropriate pH. A pH that is too high will lead to racemization, while a pH that is too low can cause the decomposition of benzyl chloroformate (Cbz-Cl).[4] A mixed base buffer system of sodium carbonate and sodium bicarbonate (in a 2:1 molar ratio) has been shown to effectively maintain the pH in the optimal range of 8-10.[4]

Optimization Strategies for Schotten-Baumann Conditions:

  • Base Selection: Replace strong bases like NaOH with milder inorganic bases such as sodium bicarbonate (NaHCO₃) or the aforementioned Na₂CO₃/NaHCO₃ buffer system.

  • Temperature Control: Maintain a strict low-temperature profile throughout the reaction. It is highly recommended to perform the addition of Cbz-Cl and the subsequent stirring at 0-5 °C.

  • Solvent System: While the traditional Schotten-Baumann reaction is biphasic, exploring alternative solvent systems can be beneficial. A homogenous system using a solvent like dioxane with a controlled amount of aqueous base can sometimes offer better control over the reaction.

Question 3: Are there alternative bases to inorganic carbonates that are less likely to cause racemization?

Answer: Yes, the use of sterically hindered or weaker organic bases is a well-established strategy to suppress racemization during peptide coupling and N-protection reactions. For the Cbz protection of (S)-piperazine-2-carboxylic acid, consider using N-methylmorpholine (NMM). Its lower basicity compared to triethylamine (TEA) makes it a much safer choice for preserving stereochemical integrity.

Base pKa of Conjugate Acid Tendency to Cause Racemization
Sodium Hydroxide~15.7High
Triethylamine (TEA)~10.7Moderate to High
Sodium Carbonate~10.3Moderate
N-Methylmorpholine (NMM) ~7.4 Low
Sodium Bicarbonate~10.3 (for the second deprotonation)Low

Data compiled from various sources.

N-methylimidazole has also been used in some protocols to give high yields without racemization, particularly in the context of forming arylamides from N-Cbz protected amino acids.[5][6]

Question 4: How can I accurately determine the enantiomeric excess (ee) of my (S)-4-(Cbz)-piperazine-2-carboxylic acid?

Answer: Accurate determination of the enantiomeric excess is crucial to validate your efforts in preventing racemization. The most reliable and widely used method for this is chiral High-Performance Liquid Chromatography (HPLC) .[7][8][9]

Steps for Chiral HPLC Analysis:

  • Column Selection: The choice of the chiral stationary phase (CSP) is critical. For N-protected amino acids, polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD are often effective.[7] Pirkle-type columns can also be suitable.[10]

  • Method Development: You will need to develop a suitable mobile phase, which is typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the two enantiomers.

  • Sample Preparation: The carboxylic acid may need to be converted to its methyl or ethyl ester to improve its chromatographic behavior on certain columns. This can be done using a mild esterification method that does not cause further racemization.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Alternative Analytical Techniques:

  • Chiral Gas Chromatography (GC): This can be used after derivatization of the carboxylic acid to a volatile ester.

  • NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers in solution, but it is generally less accurate than chiral HPLC for precise ee determination.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of racemization during the Cbz protection of an amino acid?

A1: The primary mechanism involves the abstraction of the proton at the chiral α-carbon by a base. This leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a mixture of both (S) and (R) enantiomers. A secondary, and often competing, mechanism is the formation of a 5(4H)-oxazolone intermediate, which is particularly relevant for N-acyl amino acids. The oxazolone has an acidic proton at the 4-position which can be easily removed by a base, leading to a resonance-stabilized and achiral intermediate. Quenching of this intermediate with water during workup will produce the racemic N-acyl amino acid. Although the urethane Cbz group is less prone to oxazolone formation than a simple acyl group, this pathway cannot be entirely discounted, especially under harsh conditions.

Q2: Is it better to protect the piperazine nitrogen before or after esterification of the carboxylic acid?

A2: Performing the Cbz protection on the ester of (S)-piperazine-2-carboxylic acid can be an effective strategy to mitigate racemization. The free carboxylic acid can be deprotonated by the base, increasing the electron density in the molecule and potentially making the α-hydrogen more susceptible to abstraction. By converting the carboxylic acid to an ester first, this effect is removed. However, it is imperative that the esterification step itself is performed under mild, racemization-free conditions.[11]

Q3: Can I use a different protecting group that is less prone to causing racemization?

A3: While the Cbz group is generally considered to be relatively safe with respect to racemization when appropriate conditions are used, other protecting groups like the tert-butyloxycarbonyl (Boc) group are also widely employed. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, and similar precautions regarding base and temperature should be taken. The choice of protecting group often depends on the overall synthetic strategy and the orthogonality required for subsequent deprotection steps.

Experimental Protocols

Protocol 1: Optimized Schotten-Baumann Cbz Protection of (S)-Piperazine-2-Carboxylic Acid

This protocol is designed to minimize racemization by using a buffered base system and low temperatures.

  • Dissolution of Starting Material: Dissolve (S)-piperazine-2-carboxylic acid (1.0 eq) in a 2:1 mixture of dioxane and water. Cool the solution to 0 °C in an ice-water bath.

  • Addition of Base: Add a pre-cooled aqueous solution of sodium carbonate (1.5 eq) and sodium bicarbonate (0.75 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the vigorously stirred solution, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, adjust the pH of the solution to ~2 with cold 1N HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination

This is a general guideline for developing a chiral HPLC method. The specific conditions will need to be optimized for your instrument and column.

  • Column: Chiralcel OD-H (or a similar polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of trifluoroacetic acid (TFA, e.g., 0.1%) may be added to improve peak shape for the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase. If analyzing the ester, ensure complete conversion from the acid.

Visualizing the Racemization Mechanism

The following diagram illustrates the base-catalyzed racemization of an N-protected amino acid via direct enolization.

Caption: Base-catalyzed racemization of an N-protected amino acid.

References

  • Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ismail, N. A., & Yap, H. Y. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6294.
  • Kruchinin, S. E., & Kruchinin, S. E. (2007). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Pharmaceutical Chemistry Journal, 41(1), 49-52.
  • Tountou, M., Papakyriakou, E., Gkeka, D., & Tzakos, M. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.
  • Blaskovich, M. (2017). Answer to "Racemization in amino acids?". ResearchGate. Retrieved from [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740.
  • Sharma, S. K., & Sharma, S. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(3), 107-112.
  • Ribeiro, A. R., & Tiritan, M. E. (2016). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 21(11), 1500.
  • Sangon, S., & Khiensanoi, K. (2016). Biopolymer Modified with Piperazine-2-Carboxylic Acid for Carbon Dioxide Adsorption. Chemical Engineering Transactions, 52, 1009-1014.
  • Gembus, V., & Lipshutz, B. H. (2017). A tandem deprotection/coupling sequence is reported for solution-phase peptide synthesis in water under micellar catalysis conditions using the designer surfactant TPGS-750-M. Green Chemistry, 19(18), 4274-4278.
  • Smerdka, J., Rademann, J., & Jung, G. (2004). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Journal of peptide science, 10(10), 603-611.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • Fustero, S., & Román, R. (2011). Synthesis of enantiopure α-Tfm-proline and α-Tfm-pipecolic acid from oxazolo-pyrrolidines and -piperidines. Organic & Biomolecular Chemistry, 9(19), 6617-6625.
  • Pirkle, W. H., & Welch, C. J. (1991). Chiral stationary phases for the direct LC separation of the enantiomers of a variety of chiral compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Wang, Y., et al. (2019). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Molecules, 24(12), 2289.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Wang, J., & Li, X. (2006). l-Piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst for hydrosilylation of N-aryl imines with an unprecedented substrate profile. Organic letters, 8(15), 3247–3250.
  • Zhang, Y., et al. (2023). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. Journal of Agricultural and Food Chemistry, 71(4), 1845-1857.
  • Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • LookChem. (n.d.). (L)-N-(BENZYLOXYCARBONYL)PIPECOLIC ACID. Retrieved from [Link]

  • Theodorou, A., & Pitta, E. (2021).
  • Bowers Laboratory. (n.d.). Piperazic Acid Synthesis. Retrieved from [Link]

  • Papini, A. M., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Amino acids, 37(5), 895-903.

Sources

Technical Support Center: Large-Scale Synthesis of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this critical pharmaceutical intermediate. We will address common challenges encountered during large-scale production, offering practical troubleshooting advice and detailed protocols grounded in established chemical principles.

Section 1: Strategic Synthesis Planning (FAQs)

Before embarking on a large-scale campaign, selecting the appropriate synthetic route is paramount. The choice involves a trade-off between starting material cost, process complexity, and the ability to consistently achieve high chiral purity.

Q1: What are the primary, scalable synthetic routes to (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid?

There are three principal strategies for the large-scale synthesis of chiral piperazine-2-carboxylic acid derivatives:

  • Chiral Pool Synthesis: This is the most direct route, starting from commercially available, enantiopure (S)-piperazine-2-carboxylic acid or its salts (e.g., dihydrochloride). The synthesis involves the selective protection of the nitrogen at the 4-position with a benzyloxycarbonyl (Cbz) group.[1]

  • Asymmetric Hydrogenation: This method begins with a prochiral pyrazinecarboxylic acid derivative, which is hydrogenated using a chiral rhodium complex catalyst to induce the desired (S)-stereochemistry. While elegant, this approach requires specialized catalysts and high-pressure equipment, making it potentially more expensive and technically demanding on an industrial scale.[2]

  • Enzymatic Kinetic Resolution: This strategy starts with a racemic mixture of a suitable piperazine-2-carboxylic acid ester or amide. A specific enzyme, such as a lipase or amidase, selectively hydrolyzes one enantiomer (e.g., the R-enantiomer), leaving the desired (S)-enantiomer unreacted and allowing for separation.[3][4] This approach can offer excellent enantioselectivity but is limited to a theoretical maximum yield of 50% without an integrated racemization step.

Q2: How do I select the most suitable synthetic route for my project?

The optimal route depends on factors such as available starting materials, in-house technical capabilities, project timelines, and cost-of-goods targets. The following table provides a comparative overview to aid in your decision-making.

Parameter Chiral Pool Synthesis Asymmetric Hydrogenation Enzymatic Kinetic Resolution
Primary Starting Material (S)-Piperazine-2-carboxylic acidPyrazinecarboxylic acid derivativeRacemic piperazine-2-carboxylic acid derivative
Key Advantage High predictability; straightforward chemistry.Potentially lower-cost starting material; high throughput.Excellent enantioselectivity; mild reaction conditions.
Key Disadvantage Cost of chiral starting material can be high.Requires expensive chiral catalysts and high-pressure reactors.[2]Theoretical max yield of 50%; requires downstream separation of enantiomers.
Scalability HighModerate to HighModerate
Primary Challenge Ensuring selective N4-protection without affecting the N1-position or the carboxylic acid.Catalyst screening, optimization, and removal from the final product.Enzyme sourcing, immobilization, and efficient product/substrate separation.[4][5]

Section 2: Troubleshooting Guide for Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis, particularly when using the common Chiral Pool approach.

Reaction & Yield Issues

Q: My reaction yield is consistently low after the Cbz-protection step. What are the likely causes?

Low yield is a frequent scale-up challenge. The root cause can often be traced to several factors:

  • Incomplete Dissolution of Starting Material: (S)-piperazine-2-carboxylic acid dihydrochloride has limited solubility in many organic solvents.[1] A heterogeneous reaction mixture can lead to slow and incomplete conversion.

    • Solution: Employ a co-solvent system like methanol/water or use a base to first generate the free amine in situ before adding the protecting agent. For example, using triethylamine to neutralize the dihydrochloride salt is a common practice.[1]

  • Competing Side Reactions: The piperazine ring has two nitrogen atoms (N1 and N4). While the N4 nitrogen is generally more nucleophilic, di-protection (at both N1 and N4) can occur, consuming your starting material and Cbz-Cl. Additionally, the carboxylic acid can react with unreacted starting material to form amide side products.

    • Solution: Control the stoichiometry of benzyl chloroformate (Cbz-Cl) carefully. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of Cbz-Cl to favor selective N4-acylation.

  • Hydrolysis of Benzyl Chloroformate: Cbz-Cl is sensitive to moisture and can hydrolyze, especially in the presence of base. This reduces the amount of reagent available for the desired reaction.

    • Solution: Ensure all solvents and reagents are anhydrous. Add the Cbz-Cl reagent to the reaction mixture promptly after it is prepared or measured.

dot

G start Low Yield Observed q1 Is the starting material fully dissolved? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Improve Solubility: - Use co-solvent (e.g., MeOH/H2O) - Increase base amount to form free amine a1_no->s1 end_node Re-run experiment with optimized conditions s1->end_node q2 Is di-protection or other by-product observed (TLC/HPLC)? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Minimize Side Reactions: - Reduce reaction temperature (0-5 °C) - Control Cbz-Cl stoichiometry - Slow reagent addition a2_yes->s2 s2->end_node q3 Was the Cbz-Cl reagent fresh and handled under dry conditions? a2_no->q3 a3_no No q3->a3_no s3 Prevent Reagent Degradation: - Use anhydrous solvents - Use fresh or newly opened Cbz-Cl - Minimize exposure to air/moisture a3_no->s3 s3->end_node

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Chirality & Purity Issues

Q: The enantiomeric excess (ee) of my final product is below the required specification (>99%). What could be causing racemization?

Maintaining chiral integrity is the most critical aspect of this synthesis. Racemization at the C2 position can occur under certain conditions:

  • Harsh pH Conditions: The alpha-proton at the C2 position is acidic and can be abstracted under strongly basic conditions, leading to a planar enolate intermediate that can be re-protonated from either face, causing racemization.

    • Solution: Maintain the pH of the reaction and work-up steps within a mild range (typically pH 7-9 for the reaction and slightly acidic for extraction). Avoid prolonged exposure to strong bases like NaOH or KOH, especially at elevated temperatures.

  • Elevated Temperatures: High temperatures during the reaction, work-up, or even during solvent distillation can provide the energy needed to overcome the barrier to racemization.

    • Solution: Perform the reaction at low temperatures. During work-up and solvent removal, use a rotary evaporator at moderate temperatures (<40-50 °C).

Q: I am having difficulty removing a persistent impurity that co-crystallizes with my product. How can I identify and remove it?

The most common impurity is often the starting material, (S)-piperazine-2-carboxylic acid, or the di-Cbz protected by-product.

  • Identification: Use HPLC and LC-MS to compare the retention time and mass of the impurity with known standards of potential by-products. 1H NMR can also be diagnostic; the di-Cbz species will have a different set of aromatic and benzylic proton signals compared to the desired mono-Cbz product.

  • Removal Strategy:

    • pH-based Extraction: The desired product is an amino acid with a free N1-amine and a carboxylic acid. The di-Cbz by-product has no free amine, and the starting material is highly water-soluble. You can exploit these differences. A carefully controlled acidic wash (e.g., with dilute HCl) can protonate and extract the unreacted starting material into the aqueous layer. The desired product can then be extracted from the organic layer, leaving more non-polar impurities like the di-Cbz by-product behind.

    • Recrystallization Solvent Screening: If extraction fails, a systematic recrystallization screen is necessary. Test a range of solvent systems (e.g., isopropanol/water, ethyl acetate/heptane, acetonitrile). The goal is to find a system where the product has moderate solubility at high temperature and low solubility at low temperature, while the impurity remains in the mother liquor.

Section 3: Key Experimental Protocols

The following protocols are provided as a starting point for a 100g-scale synthesis based on the chiral pool approach.

Protocol 1: Synthesis of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid

G cluster_0 Reaction Setup cluster_1 Cbz Protection cluster_2 Work-up & Isolation A 1. Charge Reactor: (S)-Piperazine-2-carboxylic acid dihydrochloride (100g) + Methanol/Water B 2. Cool to 0-5 °C A->B C 3. Add Triethylamine (TEA) (3.0 equiv.) slowly B->C D 4. Add Benzyl Chloroformate (Cbz-Cl) (1.1 equiv.) dropwise at <10 °C C->D E 5. Stir at room temperature for 12-18 hours D->E F 6. Monitor reaction by HPLC/TLC E->F G 7. Concentrate in vacuo F->G H 8. Adjust pH to 2-3 with 1N HCl G->H I 9. Extract with Ethyl Acetate H->I J 10. Dry, filter, and concentrate I->J K 11. Crystallize from IPA/Heptane J->K

Sources

Technical Support Center: HPLC Analysis for Monitoring Reactions of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the HPLC analysis of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid and its associated reaction monitoring. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines theoretical principles with practical, field-tested solutions to common challenges encountered during this analysis. This document is structured to help you develop, optimize, and troubleshoot your HPLC methods effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding method setup for this specific analyte.

Q1: What is the recommended stationary phase (column) for analyzing (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid?

A1: A C18 (octadecylsilane) reversed-phase column is the industry standard and the most highly recommended starting point. The benzyloxycarbonyl (Cbz) group provides sufficient hydrophobicity for good retention on a C18 stationary phase. For high-efficiency separations, especially when resolving closely related impurities, a column with a particle size of ≤ 3.5 µm is recommended.

Q2: What is the optimal UV detection wavelength for this molecule?

A2: The primary chromophore in the molecule is the benzene ring of the benzyloxycarbonyl group. This group exhibits a strong absorbance maximum at approximately 254 nm, with a secondary absorbance around 214 nm. For general-purpose analysis and good sensitivity, 254 nm is the recommended wavelength. If higher sensitivity is required and the mobile phase is sufficiently transparent, 214 nm can be used, though it may result in a higher baseline noise.

Q3: How do I prepare my sample for injection?

A3: The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. A common and effective practice is to dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). If solubility is an issue, dissolving in a small amount of a stronger organic solvent like acetonitrile or methanol and then diluting with the initial mobile phase is acceptable. It is critical to filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulate matter from clogging the HPLC system.

Q4: What are the typical starting materials and potential impurities I should look for when monitoring a reaction?

A4: When monitoring a reaction, you should expect to see your starting material, the desired product, and potential side products or unreacted reagents. For a typical peptide coupling reaction, you would monitor the consumption of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid and the corresponding amine. For a deprotection reaction (e.g., hydrogenolysis to remove the Cbz group), you would monitor the disappearance of the starting material and the appearance of the free (S)-piperazine-2-carboxylic acid. The free piperazine product is highly polar and will have a very short retention time on a C18 column.

Section 2: Troubleshooting Guide: Common Chromatographic Issues

This section provides in-depth solutions to specific problems you may encounter during method development and routine analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is the most common issue when analyzing amine- and carboxyl-containing compounds due to their complex interactions with the stationary phase.

  • Symptom: The peak for your analyte is asymmetrical, with a tail or a front extending from the main peak.

  • Primary Cause (Peak Tailing): Secondary interactions between the basic nitrogen of the piperazine ring and residual acidic silanol groups on the silica-based stationary phase. These interactions cause a portion of the analyte molecules to be retained more strongly, resulting in a tailed peak.

  • Primary Cause (Peak Fronting): This is less common but can be caused by column overload, where the concentration of the injected sample is too high for the column to handle, leading to a saturated stationary phase. It can also occur if the sample is dissolved in a solvent significantly stronger than the mobile phase.

Troubleshooting Protocol: Resolving Peak Asymmetry

  • Mobile Phase pH Adjustment: The most critical parameter is the mobile phase pH.

    • Low pH (2.5 - 3.5): Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase. At this pH, the carboxylic acid group is protonated (neutral), and the piperazine nitrogens are protonated (positive charge). More importantly, the acidic silanol groups on the stationary phase are protonated and thus suppressed, minimizing the secondary interactions that cause tailing. TFA is an excellent ion-pairing agent that can further improve peak shape.

    • Mid-Range pH (Buffer): Using a buffer such as 10-20 mM phosphate or acetate at a pH between 4 and 6 can also be effective. However, ensure the buffer is compatible with your HPLC system and detector (e.g., not suitable for mass spectrometry).

  • Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL). Inject each and observe the peak shape. If the fronting or tailing improves at lower concentrations, you are likely overloading the column.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting a sample in 100% acetonitrile into a mobile phase starting at 5% acetonitrile will cause significant peak distortion.

Issue 2: Unstable or Drifting Retention Times
  • Symptom: The retention time for the same analyte peak changes between consecutive injections or over a longer sequence.

  • Causality: Retention time stability is directly linked to the consistency of the mobile phase composition, flow rate, and column temperature. Even minor fluctuations can cause drift.

Troubleshooting Protocol: Stabilizing Retention Times

Potential Cause Diagnostic Step Solution
Inadequate Column Equilibration Retention time drifts for the first few injections and then stabilizes.Increase the column equilibration time between gradient runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
Mobile Phase Composition Change Gradual, consistent drift over a long run.Ensure mobile phase bottles are tightly capped to prevent solvent evaporation (especially the organic component). If preparing the mobile phase by hand-mixing, be precise. Use the HPLC's built-in gradient proportioning valves for best results.
Fluctuating Column Temperature Random or cyclical shifts in retention time.Use a thermostatted column compartment and set it to a stable temperature, typically slightly above ambient (e.g., 30-40 °C). This mitigates the effect of room temperature fluctuations on solvent viscosity and retention.
Pump or Seal Issues Pressure fluctuations observed on the system monitor.Check for leaks in the system. Perform pump maintenance, including seal replacement, as recommended by the manufacturer.
Issue 3: Co-elution or Poor Resolution of Product and Impurities
  • Symptom: Two or more peaks are not fully separated, making accurate quantification impossible.

  • Causality: The selected chromatographic conditions (mobile phase, gradient, stationary phase) are not providing sufficient differential retention between the analyte of interest and a closely related impurity.

Workflow for Improving Resolution

The diagram below illustrates a systematic approach to optimizing the separation.

G cluster_0 Resolution Optimization Workflow A Start: Poor Resolution Observed B Step 1: Modify Gradient Slope (Make it shallower) A->B C Is Resolution Adequate? B->C D Step 2: Change Organic Modifier (e.g., Acetonitrile to Methanol) C->D No H Stop: Method Optimized C->H Yes E Is Resolution Adequate? D->E F Step 3: Adjust Mobile Phase pH (e.g., from TFA to Formic Acid) E->F No E->H Yes G Is Resolution Adequate? F->G G->H Yes I Consult alternative chemistry (e.g., different column) G->I No

Caption: A systematic workflow for troubleshooting and improving chromatographic resolution.

Detailed Steps:

  • Optimize the Gradient: This is often the most effective first step. If your initial gradient is, for example, 5% to 95% Acetonitrile over 10 minutes, try making it shallower. A gradient of 30% to 70% over 20 minutes will give the analytes more time to interact with the stationary phase, often dramatically improving resolution.

  • Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using acetonitrile and resolution is poor, preparing an identical method using methanol as the organic mobile phase can alter the elution order and improve the separation of critical pairs.

  • Adjust pH and Additives: As discussed in the peak shape section, changing the pH or the acidic additive (e.g., from 0.1% TFA to 0.1% Formic Acid) can alter the ionization state of your analyte and impurities, leading to significant changes in retention and selectivity.

Section 3: Example Protocol: Generic Method for Reaction Monitoring

This protocol provides a robust starting point for your method development.

Experimental Protocol: HPLC Method

Parameter Recommended Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard phase for good retention and efficiency.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcid modifier to control ionization and improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileStandard reversed-phase organic solvent.
Gradient Program 5% B to 95% B over 15 minutesA broad screening gradient to elute compounds of varying polarity.
Post-run Time 5 minutesTo re-equilibrate the column at initial conditions.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor improved reproducibility and stability.
Injection Volume 5 µLA small volume to prevent column overload.
Detection UV at 254 nmOptimal wavelength for the Cbz protecting group.

References

  • Sample Filtration: Agilent Technologies. "HPLC Troubleshooting Guide." Agilent. [Link]

  • Silanol Interactions: Dolan, J. W. "Peak Tailing and What to Do About It." LCGC North America, vol. 19, no. 2, 2001, pp. 158-164. [Link]

  • Mobile Phase Additives: Waters Corporation. "A Primer on Reversed-Phase HPLC Mobile Phases." Waters. [Link]

  • Solvent Selectivity: Restek Corporation. "Solvent Selection in Reversed-Phase HPLC." Restek. [Link]

Technical Support Center: Purification of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid (also known as (S)-4-Cbz-piperazine-2-carboxylic acid). This resource is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block in their synthetic workflows. The purity of this intermediate is paramount for the success of subsequent reactions, particularly in the synthesis of pharmaceutical agents where stereochemical integrity and the absence of impurities are non-negotiable.[1][2]

This guide provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (S)-4-Cbz-piperazine-2-carboxylic acid preparation?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Most commonly, the Cbz protecting group is introduced by reacting (S)-piperazine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[3]

Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual (S)-piperazine-2-carboxylic acid.

  • Reagent-Derived Impurities: Benzyl alcohol (from hydrolysis of Cbz-Cl), dibenzyl carbonate (from the reaction of Cbz-Cl with carbonate), and residual base (e.g., triethylamine).

  • Process-Related Impurities:

    • (R)-enantiomer: The opposite enantiomer is often the most critical and challenging impurity to remove. Its presence can arise from non-enantiopure starting material or racemization under harsh reaction conditions.

    • Regioisomers: If the N1 position of the piperazine ring is not appropriately handled, you may form the 1-Cbz or 1,4-di-Cbz substituted by-products.

    • Residual Solvents: Solvents used in the reaction and work-up (e.g., Dichloromethane, Ethyl Acetate, Water).

Q2: My crude material has a low assay by NMR and HPLC. What is the most effective first-line purification strategy?

A2: For general purification to remove most non-isomeric impurities, recrystallization is the most efficient, scalable, and cost-effective method.[4][5] The success of this technique relies on the differential solubility of the desired product and the impurities in a chosen solvent system at varying temperatures. The highly crystalline nature of the carboxylic acid facilitates this process.

The key is selecting an appropriate solvent system. The goal is to find a solvent (or solvent pair) in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in the mother liquor.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemTypical Ratio (v/v)Notes & Rationale
Ethanol / Water1:1 to 3:1Excellent for removing highly polar or non-polar impurities. The product is soluble in hot ethanol, and precipitation is induced by the slow addition of water.
Isopropanol (IPA)N/AA good single-solvent option. Can be effective at removing by-products like benzyl alcohol.
Ethyl Acetate / Heptane2:1 to 1:1The product dissolves in hot ethyl acetate; heptane is used as an anti-solvent to induce crystallization upon cooling. Good for removing mid-polarity impurities.
AcetonitrileN/ACan provide sharp crystallization and is effective for certain impurity profiles.

For a detailed methodology, please refer to Protocol 1: Optimized Recrystallization Workflow .

Q3: Recrystallization improved the chemical purity, but my enantiomeric excess (e.e.) is still below the required >99%. How can I remove the unwanted (R)-enantiomer?

A3: The removal of an enantiomeric impurity is a significant challenge because enantiomers have identical physical properties (solubility, polarity), rendering standard methods like recrystallization or achiral chromatography ineffective.

There are two primary advanced strategies:

  • Preparative Chiral Chromatography: This is the most direct and often most effective method. The crude mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This technique offers high resolution but can be costly and time-consuming to scale up.

  • Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic or enantiomerically-impure carboxylic acid with a single enantiomer of a chiral base (e.g., (R)-(+)-α-methylbenzylamine, cinchonidine). This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. Therefore, it is often possible to selectively crystallize one of the diastereomeric salts, leaving the other in solution. The purified salt is then treated with acid to liberate the desired, now enantiomerically pure, (S)-acid.

The choice between these methods depends on available equipment, scale, and the specific economics of the process. For most lab-scale and early development work, preparative chiral HPLC is the preferred route.

Q4: My material is an amorphous solid or oil and won't crystallize. What purification method should I use?

A4: When recrystallization is not feasible, silica gel flash column chromatography is the recommended alternative.[3] This technique separates compounds based on their differential polarity and interaction with the stationary phase (silica gel).

Given that (S)-4-Cbz-piperazine-2-carboxylic acid is a polar molecule containing a carboxylic acid moiety, special considerations are required:

  • Preventing Tailing: Carboxylic acids can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and "tailing" of the product peak. To mitigate this, it is standard practice to add a small amount of a volatile acid, such as acetic acid (0.5-1.0%) , to the mobile phase. This protonates the analyte and suppresses its interaction with the silica.

  • Mobile Phase Selection: A typical mobile phase would be a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) or ethyl acetate in hexanes (e.g., 20% to 80% EtOAc in Hexanes), with the requisite amount of acetic acid added.

Refer to Protocol 2: Silica Gel Flash Chromatography of Polar Carboxylic Acids for a detailed procedure.

Q5: How do I definitively confirm the purity and identity of my final product?

A5: A combination of analytical techniques is required for a comprehensive assessment of purity, identity, and stereochemical integrity.[6][7]

Table 2: Analytical Specifications for High-Purity (S)-4-Cbz-piperazine-2-carboxylic acid

TestMethodPurpose & Specification
Appearance Visual InspectionConfirms physical state. (Specification: White to off-white solid)[8]
Identity ¹H and ¹³C NMRConfirms the chemical structure is correct and consistent with the reference.
Chemical Purity HPLC-UV / UPLC-UVQuantifies the main component relative to all other UV-active impurities. (Specification: ≥98.0%)
Enantiomeric Purity Chiral HPLCDetermines the ratio of the (S)- to (R)-enantiomer. (Specification: ≥99.0% e.e.)
Mass Confirmation LC-MSConfirms the molecular weight of the main component.
Residual Solvents GC-HSQuantifies any remaining solvents from the synthesis and purification process. (Specification: Conforms to ICH guidelines)

Purification Workflows & Logic

The following diagrams illustrate the decision-making process for purification and the chemical context of impurity formation.

G cluster_0 start Crude Product assess Assess Purity (HPLC, Chiral HPLC, NMR) start->assess chem_impure Chemical Impurities > 2%? assess->chem_impure enant_impure Enantiomeric Purity < 99%? chem_impure->enant_impure No recryst Recrystallization (See Protocol 1) chem_impure->recryst Yes chiral_sep Preparative Chiral HPLC or Diastereomeric Salt Resolution enant_impure->chiral_sep Yes final_qc Final QC Analysis (See Table 2) enant_impure->final_qc No recryst->assess chrom Silica Gel Chromatography (See Protocol 2) recryst->chrom Fails / Oily chrom->assess chiral_sep->assess end Pure Product (>98% Purity, >99% e.e.) final_qc->end

Caption: Decision workflow for purification strategy.

G cluster_reactants Reactants cluster_products Products & Impurities SM (S)-Piperazine-2-carboxylic acid Impurity3 Unreacted Starting Material SM->Impurity3 Incomplete Reaction reaction Base (e.g., TEA, NaHCO3) Solvent (e.g., DCM) SM->reaction CbzCl Benzyl Chloroformate (Cbz-Cl) Impurity2 Benzyl Alcohol CbzCl->Impurity2 Hydrolysis CbzCl->reaction Product (S)-4-Cbz-piperazine- 2-carboxylic acid Impurity1 (R)-Enantiomer reaction->Product Desired Reaction reaction->Impurity1 Racemization or Impure SM

Caption: Impurity formation map during synthesis.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization Workflow

This protocol provides a general method for recrystallizing gram-to-kilogram quantities of the title compound using an ethanol/water solvent system.

  • Dissolution: In a suitably sized vessel equipped with a condenser and magnetic or overhead stirrer, charge the crude (S)-4-Cbz-piperazine-2-carboxylic acid. Add ethanol (approx. 3-4 mL per gram of crude material).

  • Heating: Heat the slurry to a gentle reflux (approx. 78 °C). The solid should fully dissolve to give a clear solution. If some solids remain, add more ethanol portion-wise until a homogenous solution is achieved.

  • Hot Filtration (Optional): If insoluble particulate matter is observed, perform a hot filtration through a pad of celite to remove it. This step must be done quickly to prevent premature crystallization.

  • Anti-Solvent Addition: While maintaining a high temperature (e.g., 70 °C), slowly add deionized water (the anti-solvent) dropwise until the solution becomes faintly turbid. This indicates the saturation point.

  • Cooling & Crystallization: Remove the heat source and allow the solution to cool slowly and undisturbed to room temperature. For maximum recovery, subsequently cool the mixture in an ice bath (0-5 °C) for at least 2 hours.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of a cold 1:1 ethanol/water mixture to remove residual mother liquor.

  • Drying: Dry the purified product under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Silica Gel Flash Chromatography of Polar Carboxylic Acids

This protocol is intended for situations where recrystallization fails or for removing impurities with similar solubility profiles.

  • Solvent Preparation: Prepare the mobile phases.

    • Solvent A: Heptane or Hexane

    • Solvent B: Ethyl Acetate containing 1% v/v Glacial Acetic Acid

  • Column Packing: Select a silica gel column appropriate for the sample size (typically a 40-100:1 ratio of silica to crude material by weight). Equilibrate the column with 100% Solvent A or a low percentage of Solvent B (e.g., 10%).

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. If it has poor solubility, adsorb it onto a small amount of silica gel (dry loading) and apply the resulting powder to the top of the column.

  • Elution: Begin the elution with a low concentration of Solvent B and gradually increase the polarity. A typical gradient might be from 10% to 80% Solvent B over 10-15 column volumes.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Further dry the product under high vacuum to remove residual solvents, including the acetic acid from the mobile phase.

References

  • US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google P
  • 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid Cas 64172-98-1 - BIOSYNCE. [Link]

  • EP0159889A2 - 4-Substituted piperazine-2-carboxylic acids process and pharmaceutical compositions - Google P
  • 4-[(benzyloxy)carbonyl]piperazine-2-carboxylic acid(CAS# 64172-98-1 ) - angenechemical - Angene Chemical. [Link]

  • 4-((Benzyloxy)carbonyl)-1-((tert-butoxy)carbonyl)piperazine-2-carboxylic acid | C18H24N2O6 | CID 2756778 - PubChem. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE - Organic Syntheses. [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P
  • A Review on Analytical Methods for Piperazine Determination - NTU Journal of Pure Sciences. [Link]

  • Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption - AIDIC. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - NIH. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. [Link]

  • US2919275A - Purification of piperazine - Google P
  • Analytical Methods - RSC Publishing. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparing (S)- and (R)-Enantiomers of 4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereoisomerism in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of biological function. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. The piperazine scaffold is a cornerstone in medicinal chemistry, prevalent in a wide array of therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles.[1][2] The compound 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is a key chiral building block for synthesizing more complex molecules, including potential antipsychotics and antidepressants.[3]

This guide provides a comprehensive framework for researchers to compare the (S)- and (R)-enantiomers of this important synthetic intermediate. While direct comparative studies on this specific pair of enantiomers are not extensively published, the principles of stereospecificity are well-established. For instance, in a related class of benzyloxy piperidine-based compounds targeting the dopamine D4 receptor, the biological activity was found to reside almost exclusively in the (S)-enantiomer, which was 15-fold more potent than its (R)-counterpart.[4] This underscores the necessity of evaluating each enantiomer independently.

This document will not merely present data but will serve as a methodological guide, explaining the causality behind experimental choices and providing actionable protocols to empower researchers to conduct a thorough and meaningful comparison.

Physicochemical Characterization: The Foundation of Comparison

Before delving into biological assays, a fundamental understanding of the physicochemical properties of each enantiomer is essential. These properties can influence solubility, formulation, and even absorption. While data for the individual enantiomers is sparse, the properties of the racemic mixture and related protected analogs provide a baseline.

PropertyRacemic 4-(Cbz)-piperazine-2-carboxylic acid(S)-enantiomer(R)-enantiomerData Source
CAS Number 64172-98-1Not specifiedNot specified[3]
Molecular Formula C₁₃H₁₆N₂O₄C₁₃H₁₆N₂O₄C₁₃H₁₆N₂O₄-
Molecular Weight 264.28 g/mol 264.28 g/mol 264.28 g/mol -
Melting Point (°C) 222-228Data not availableData not available[3]
Boiling Point (°C) 465.1 ± 45.0 (at 760 mmHg)Data not availableData not available[3]
Density (g/cm³) 1.3 ± 0.1Data not availableData not available[3]

Experimental Insight: The first step for any researcher is to procure or synthesize the individual enantiomers and experimentally determine key properties like melting point and solubility in relevant buffers (e.g., PBS, DMSO). A difference in melting point between the racemate and the pure enantiomers is expected.

Enantiomer Separation and Synthesis: A Practical Workflow

Obtaining enantiomerically pure compounds is the most critical prerequisite for a valid comparison. Researchers have two primary pathways: asymmetric synthesis to create a specific enantiomer directly, or chiral resolution to separate a racemic mixture.

Asymmetric synthesis of piperazine derivatives can be complex but offers an elegant route to high enantiomeric purity.[5][6][7][8] However, for many labs, chiral resolution of a commercially available racemic mixture is a more accessible starting point. Kinetic resolution, often employing enzymes like lipases, has proven highly effective for resolving piperazine-2-carboxylic acid esters.[9]

Below is a generalized workflow for obtaining and verifying the enantiopurity of the (S)- and (R)-enantiomers.

G cluster_0 Preparation Phase cluster_1 Separation Phase cluster_2 Analysis & Use Phase racemic Racemic 4-(Cbz)-piperazine- 2-carboxylic acid resolution Chiral Resolution (e.g., Preparative Chiral HPLC or Enzymatic Kinetic Resolution) racemic->resolution Separate enantiomers enant_S (S)-Enantiomer resolution->enant_S Isolate Fraction 1 enant_R (R)-Enantiomer resolution->enant_R Isolate Fraction 2 analysis_S Purity & ee Analysis (Chiral HPLC) enant_S->analysis_S analysis_R Purity & ee Analysis (Chiral HPLC) enant_R->analysis_R bio_S Biological & PK Screening analysis_S->bio_S If ee > 99% bio_R Biological & PK Screening analysis_R->bio_R If ee > 99%

Caption: Workflow for enantiomer separation and analysis.

Protocol: Analytical Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol provides a starting point for developing a method to determine the enantiomeric purity of your samples. The exact conditions may require optimization.

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. The choice of a chiral stationary phase (CSP) is critical; polysaccharide-based columns (e.g., Chiralpak® series) are often effective for this class of compounds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount (e.g., 1 mg/mL) of the sample (racemic standard, (S)-enantiomer, or (R)-enantiomer) in the mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter.

  • Instrumentation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: Chiralpak® AD-H or similar polysaccharide-based chiral column.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical starting point could be 90:10 heptane:ethanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm or 254 nm.

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and confirm resolution.

    • Inject each purified enantiomer sample to confirm its identity and quantify its purity.

    • The enantiomeric excess (% ee) is calculated using the peak areas (A) of the two enantiomers: % ee = |(A_major - A_minor) / (A_major + A_minor)| x 100%

  • Self-Validation: The method is self-validating if the racemic standard shows two well-resolved peaks of approximately equal area, and the individual enantiomer samples each show one major peak corresponding to one of the retention times from the racemic run.

Comparative Biological Evaluation: A Proposed Screening Cascade

Given that piperazine-2-carboxylic acid derivatives are often pursued as enzyme inhibitors or receptor modulators, a tiered approach to biological testing is recommended.[10][11]

G cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: Cellular Activity & Liability cluster_2 Tier 3: In Vitro ADME Properties start Pure Enantiomers (S) and (R) biochem Biochemical Assays (e.g., Enzyme Inhibition, IC₅₀) start->biochem binding Receptor Binding Assays (e.g., Radioligand, Kᵢ) start->binding cell_func Functional Cell-Based Assays (e.g., Reporter Gene, Ca²⁺ Flux, EC₅₀) biochem->cell_func If active & selective binding->cell_func If active & selective cell_tox Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®, CC₅₀) cell_func->cell_tox met_stab Metabolic Stability (Liver Microsomes, t₁/₂) cell_tox->met_stab If potent & non-toxic perm Permeability (e.g., PAMPA, Caco-2) met_stab->perm

Caption: Proposed screening cascade for enantiomer comparison.

Tier 1: In Vitro Target Engagement

Causality: The primary goal is to determine if there is a stereochemical preference at the molecular target. A significant difference in potency (typically >10-fold) between enantiomers is a strong indicator of a specific, chirality-dependent interaction with the target protein.

Experimental Approach:

  • Enzyme Inhibition: If the target is an enzyme (e.g., soluble epoxide hydrolase, cholinesterases), perform concentration-response experiments to determine the IC₅₀ value for each enantiomer.[10][11]

  • Receptor Binding: If the target is a receptor (e.g., GPCRs, ion channels), use competitive radioligand binding assays to determine the inhibition constant (Kᵢ) for each enantiomer.

Data Presentation:

CompoundTarget Enzyme/ReceptorIC₅₀ or Kᵢ (nM)
(S)-enantiomer [Target Name]
(R)-enantiomer [Target Name]
Racemic Mixture [Target Name]
Tier 2: Cellular Activity and Cytotoxicity

Causality: Moving from a purified protein to a cellular environment assesses the compound's ability to cross cell membranes and act on the target in a more complex biological system. The cytotoxicity assay serves as a crucial counter-screen to ensure that the observed activity is not due to general cell death.

Experimental Approach:

  • Functional Assays: Use a relevant cell-based assay (e.g., reporter gene, second messenger analysis) to measure the functional consequence of target engagement and determine EC₅₀ or IC₅₀ values.

  • Cytotoxicity: Assess the general toxicity of each enantiomer in a relevant cell line (e.g., HEK293, HepG2) to determine the CC₅₀ (50% cytotoxic concentration).

Tier 3: In Vitro ADME Profiling

Causality: Stereochemistry can influence how a drug is absorbed, distributed, metabolized, and excreted (ADME). Enzymes involved in drug metabolism, such as Cytochrome P450s, are themselves chiral and can exhibit stereoselective metabolism, leading to different pharmacokinetic profiles for each enantiomer.

Experimental Approach:

  • Metabolic Stability: Incubate each enantiomer with liver microsomes (human, rat) and measure the rate of disappearance over time to determine the in vitro half-life (t₁/₂).

  • Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell monolayer assay to predict passive diffusion and active transport across the intestinal barrier.

Conclusion and Forward Look

This guide outlines a rigorous, logical framework for the comprehensive comparison of the (S)- and (R)-enantiomers of 4-(benzyloxycarbonyl)piperazine-2-carboxylic acid. By systematically evaluating their physicochemical properties, establishing methods for chiral purity assessment, and executing a tiered biological screening cascade, researchers can build a complete data package. This approach moves beyond simple observation to establish a clear, evidence-based understanding of the structure-activity relationship (SAR) driven by stereochemistry. The resulting data will be invaluable for selecting the optimal enantiomer for further development and for designing next-generation molecules with improved potency, selectivity, and pharmacokinetic properties.

References

  • US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 2022. [Link]

  • Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. PubMed, 2015. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed, 2023. [Link]

  • Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. AIDIC - The Italian Association of Chemical Engineering. [Link]

  • 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid Cas 64172-98-1. BIOSYNCE. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central, 2015. [Link]

  • US6632942B2 - Asymmetric synthesis of piperazic acid and derivatives thereof.
  • Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. ResearchGate, 2011. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, 2023. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications, 2023. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health, 2023. [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI, 2022. [Link]

  • WO2001083458A2 - Asymmetric synthesis of piperazic acid and derivatives thereof.
  • Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed, 2022. [Link]

  • Asymmetric synthesis of crambescin A-C carboxylic acids and their inhibitory activity on voltage-gated sodium channels. PubMed, 2016. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Scaffolds: (S)-4-(Cbz)-piperazine-2-carboxylic acid versus Key Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of modern drug discovery, the selection of appropriate chiral building blocks is a critical decision that profoundly influences the trajectory of a research program.[1][2] These molecular fragments provide the foundational stereochemistry essential for specific interactions with biological targets.[3] Among the privileged scaffolds in medicinal chemistry, the piperazine moiety is a recurring motif, valued for its ability to impart favorable pharmacokinetic properties. This guide provides an in-depth comparison of (S)-4-(Cbz)-piperazine-2-carboxylic acid, a versatile and strategically important building block, with other commonly employed chiral synthons. We will dissect the nuances of protecting group strategies, scaffold rigidity, and synthetic utility, supported by experimental protocols and comparative data to inform rational design and synthesis in your drug discovery endeavors.

The Strategic Imperative for Chiral Building Blocks

Chirality is a fundamental property of biological systems. Receptors, enzymes, and other biological targets are inherently chiral, meaning they exhibit a specific three-dimensional arrangement. Consequently, the stereochemistry of a drug molecule is paramount for achieving desired potency and selectivity.[3] Utilizing enantiomerically pure starting materials, or "chiral building blocks," allows chemists to construct complex molecules with precise stereochemical control, thereby accelerating the development of safer and more effective therapeutics.[4] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is frequently incorporated into drug candidates to enhance properties like water solubility and bioavailability.[5]

A Deep Dive into (S)-4-(Cbz)-piperazine-2-carboxylic Acid

(S)-4-(Cbz)-piperazine-2-carboxylic acid is a bifunctional chiral building block that offers a rigid scaffold with multiple points for synthetic elaboration. Its utility stems from a unique combination of structural features.

Structural Features and Properties
  • Chemical Formula: C₁₃H₁₆N₂O₄

  • Molecular Weight: 264.28 g/mol

  • Core Structure: A piperazine ring with a defined (S)-stereocenter at the 2-position.

  • Functional Groups:

    • A carboxylic acid at C2, ready for amide bond formation or other carboxylate chemistry.

    • A benzyloxycarbonyl (Cbz) protected amine at the 4-position.

    • A free secondary amine at the 1-position, available for alkylation, acylation, or reductive amination.

The strategic placement of these groups allows for sequential, controlled functionalization, making it a powerful tool for building molecular diversity.

The Causality Behind the Cbz Protecting Group

The choice of a protecting group is a critical decision in multi-step synthesis. The Cbz group on (S)-4-(Cbz)-piperazine-2-carboxylic acid is selected for its distinct stability profile. Unlike the acid-labile Boc group, the Cbz group is stable to a wide range of acidic and basic conditions. Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and highly selective method. This "orthogonality" to acid-based deprotection schemes is invaluable, allowing chemists to, for example, remove a Boc group elsewhere in the molecule while leaving the Cbz group intact, or vice-versa. This enables complex, multi-step syntheses with precise control over which nitrogen atom is revealed for subsequent reactions.

Comparative Analysis with Alternative Chiral Building Blocks

The effectiveness of (S)-4-(Cbz)-piperazine-2-carboxylic acid is best understood when compared to its common alternatives.

Head-to-Head: Cbz vs. Boc Protection

The most direct competitor is (S)-4-Boc-piperazine-2-carboxylic acid . While structurally similar, the choice between Cbz and Boc protection dictates the entire synthetic strategy.

  • (S)-4-Boc-piperazine-2-carboxylic acid: Features the tert-butyloxycarbonyl (Boc) protecting group, which is readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).[6] This makes it ideal for syntheses where acid-labile groups are compatible with the overall scheme. It is often preferred in solid-phase peptide synthesis due to the common use of TFA for cleavage from the resin.

  • Key Difference & Experimental Choice: A chemist would choose the Cbz derivative if the synthetic route requires strong acidic conditions for other transformations or if an acid-sensitive functional group is present. Conversely, the Boc derivative is chosen when subsequent steps are sensitive to hydrogenation or when a simple, non-metallic deprotection method is desired.

G start Start: Need to deprotect N4 of piperazine acid_sensitive Are other functional groups sensitive to acid? start->acid_sensitive hydrogenation_sensitive Are other functional groups sensitive to hydrogenation? acid_sensitive->hydrogenation_sensitive No use_cbz Use (S)-4-Cbz-piperazine-2-carboxylic acid (Deprotect with H2, Pd/C) acid_sensitive->use_cbz Yes use_boc Use (S)-4-Boc-piperazine-2-carboxylic acid (Deprotect with TFA) hydrogenation_sensitive->use_boc No hydrogenation_sensitive->use_cbz Yes

Caption: Decision workflow for choosing between Cbz and Boc protecting groups.

Beyond Piperazines: Comparison with Cyclic Amino Acids

Chiral cyclic amino acids like (S)-Proline and (S)-Pipecolic acid are also popular building blocks.

  • (S)-Proline & (S)-Pipecolic Acid: These offer a single amine within a 5- or 6-membered ring, respectively, and a carboxylic acid. They are excellent for introducing conformational constraints. However, they lack the second nitrogen atom of the piperazine scaffold.

  • Key Difference & Experimental Choice: The piperazine core is chosen when a second point of diversification is needed or when the physicochemical properties imparted by a second basic nitrogen (e.g., for salt formation or hydrogen bonding) are desirable for the target molecule's profile. Proline or pipecolic acid are superior when a simpler, more compact N-heterocyclic scaffold is required.

The Value of Rigidity: Comparison with Acyclic Building Blocks

Acyclic building blocks, such as chiral amino acids (e.g., (S)-Alanine ) or chiral amines, offer maximum flexibility.

  • Acyclic Alternatives: While providing essential chirality, their conformational flexibility can be a disadvantage. A flexible molecule may need to expend more energy to adopt the correct conformation for binding to a target, leading to a loss of potency (an entropic penalty).

  • Key Difference & Experimental Choice: The pre-organized, chair-like conformation of the piperazine ring in (S)-4-(Cbz)-piperazine-2-carboxylic acid reduces this entropic penalty. It presents its substituents in well-defined spatial orientations, which can lead to higher binding affinity. Therefore, a rigid scaffold like piperazine is often chosen when seeking to lock in a specific pharmacophore geometry.

Data-Driven Comparison Summary

Feature(S)-4-(Cbz)-piperazine-2-carboxylic acid(S)-4-Boc-piperazine-2-carboxylic acid(S)-Proline / (S)-Pipecolic AcidAcyclic Chiral Building Blocks
Structure Cbz-protected chiral piperazineBoc-protected chiral piperazineChiral pyrrolidine/piperidineChiral acyclic amine/acid
Key Features Orthogonal protection, two N atoms for diversification, rigid scaffold.Acid-labile protection, two N atoms for diversification, rigid scaffold.Single N atom, rigid scaffold, derived from natural sources.High conformational flexibility, single functional handle.
Advantages Stable to acid/base; allows for orthogonal synthesis schemes.[7]Easy deprotection with acid; widely used in standard protocols.[8]Readily available, introduces tight conformational turns.Simple, diverse side chains available.
Disadvantages Requires catalytic hydrogenation for deprotection (metal catalyst).Unstable to strong acids.Limited points for diversification (one N, one COOH).High flexibility can lead to entropic penalty in receptor binding.
Best For... Complex syntheses requiring orthogonal protection strategies.Standard peptide synthesis; when acid deprotection is preferred.Constraining peptide backbones; simpler heterocyclic targets.Structure-activity relationship (SAR) studies where flexibility is explored.

Experimental Protocols: A Self-Validating System

The following protocols are described to be self-validating, where successful product formation can be confirmed by standard analytical techniques like LC-MS and NMR.

Protocol: Amide Coupling with (S)-4-(Cbz)-piperazine-2-carboxylic acid

This protocol describes a standard EDC/DMAP coupling, a robust method for amide bond formation.[6]

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Workup & Purification A Dissolve (S)-4-(Cbz)-piperazine- 2-carboxylic acid (1.0 eq) in DCM B Add EDC.HCl (1.1 eq) and DMAP (0.2 eq) A->B C Stir at RT under N2 for 10 min B->C D Add desired primary/secondary amine (1.0 eq) C->D E Stir overnight at RT D->E F Partition between DCM and 5% NaHCO3 (aq) E->F G Dry organic layer, filter, and evaporate F->G H Purify via flash chromatography G->H

Caption: Workflow for a typical amide coupling reaction.

Methodology:

  • Preparation: To a solution of (S)-4-(Cbz)-piperazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.2 eq).

  • Activation: Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes to activate the carboxylic acid.

  • Coupling: Add the desired amine (1.0 eq) to the mixture.

  • Reaction: Allow the reaction to stir overnight at room temperature. Monitor completion by TLC or LC-MS.

  • Workup: Upon completion, partition the mixture between DCM and a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers.

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel flash chromatography to yield the desired amide product.

Protocol: Cbz Group Deprotection via Hydrogenolysis

Methodology:

  • Setup: Dissolve the Cbz-protected piperazine derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst: Add Palladium on carbon (Pd/C, typically 10% w/w) to the solution.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric.

  • Concentration: Rinse the Celite pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to yield the deprotected amine.

Protocol: Boc Group Deprotection via Acidolysis

Methodology:

  • Setup: Dissolve the Boc-protected piperazine derivative in anhydrous dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Neutralization: The resulting amine is typically obtained as a TFA salt. It can be used directly or neutralized by partitioning between DCM and a mild aqueous base (e.g., NaHCO₃) to obtain the free amine.

Conclusion: A Framework for Rational Selection

(S)-4-(Cbz)-piperazine-2-carboxylic acid is a powerful and strategic chiral building block, distinguished by the robust and orthogonal nature of its Cbz protecting group. The decision to employ this synthon over alternatives like its Boc-protected counterpart or other cyclic and acyclic building blocks should be driven by a careful analysis of the overall synthetic plan. Key considerations must include the chemical stability of other functional groups in the molecule, the need for multiple, distinct points of diversification, and the desired conformational rigidity of the final target. By understanding the unique advantages and specific applications of each chiral building block, researchers can make informed decisions that streamline synthesis, enhance molecular properties, and ultimately accelerate the path to novel therapeutic discoveries.

References

  • Gur, S., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
  • ChemicalBook. (2025). (S)-N-4-BOC-N-1-CBZ-2-PIPERAZINE CARBOXYLIC ACID.
  • Google Patents. (n.d.). Process for preparing 2-piperazine carboxylic acid derivatives.
  • Chem-Impex. (n.d.). 1-Boc-piperazine-2-carboxylic acid.
  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • PubChem. (n.d.). (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid.
  • Enamine. (n.d.). Chiral Building Blocks Selection.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • PubMed. (n.d.). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives.
  • PMC. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Buchler GmbH. (n.d.). Chiral Building Blocks.
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.
  • PubChem. (n.d.). (S)-4-N-Boc-piperazine-2-carboxylic acid.

Sources

A Comparative Guide to Alternative Protecting Groups for Piperazine-2-Carboxylic Acid: Beyond Cbz

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine-2-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, lending its unique conformational constraints and physicochemical properties to a wide array of therapeutic agents.[1][2] The strategic manipulation of this building block, particularly the differential protection of its two nitrogen atoms, is paramount for the successful synthesis of complex target molecules. While the Carboxybenzyl (Cbz) group has been a long-standing choice for amine protection, the demands of increasingly complex multi-step syntheses necessitate a broader palette of protecting groups with orthogonal reactivities.

This guide provides an in-depth comparison of viable alternatives to the Cbz group for the protection of piperazine-2-carboxylic acid, with a focus on the widely used Boc, Fmoc, and Alloc groups. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower researchers in making informed decisions for their synthetic strategies.

The Challenge of Protecting Piperazine-2-Carboxylic Acid

The inherent structure of piperazine-2-carboxylic acid presents a unique challenge: the presence of two secondary amines (N1 and N4) with differing steric and electronic environments. The N1-amine, being adjacent to the carboxylic acid, is less sterically hindered and generally more nucleophilic. This inherent difference can be exploited for regioselective protection, a critical aspect for the synthesis of unsymmetrically disubstituted piperazines.[1] The ideal protecting group should not only be easy to introduce and remove but also be compatible with subsequent reaction conditions and preserve the stereochemical integrity of the chiral center at the C2 position.

The Incumbent: Carboxybenzyl (Cbz) Group

The Cbz group has been a workhorse in peptide synthesis and general organic chemistry for decades.[3] Its stability under a range of conditions and facile removal by catalytic hydrogenolysis make it a reliable choice.

Advantages:

  • Stability: Stable to both acidic and basic conditions.

  • Crystallinity: Cbz-protected compounds are often crystalline, facilitating purification.[4]

  • Reliable Deprotection: Cleavage by catalytic hydrogenolysis (e.g., H₂/Pd-C) is generally clean and high-yielding.[5]

Disadvantages:

  • Deprotection Incompatibility: The hydrogenolysis conditions are not compatible with other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing moieties.

  • Catalyst Poisoning: The palladium catalyst can be poisoned by certain functional groups.

  • Safety Concerns: Handling of hydrogen gas and pyrophoric palladium on carbon requires special precautions, particularly on a larger scale.

The Alternatives: A Head-to-Head Comparison

tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common alternative to Cbz, particularly in solid-phase peptide synthesis and medicinal chemistry.[][7] Its key feature is its lability under acidic conditions.

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O.

cluster_protection Boc Protection Workflow Start Start Dissolve Dissolve Piperazine-2-carboxylic acid dihydrochloride in Methanol Start->Dissolve Add_Base Add Triethylamine (TEA) Dissolve->Add_Base Add_Boc2O Add Di-tert-butyl dicarbonate (Boc₂O) in Methanol Add_Base->Add_Boc2O React Stir at 50°C overnight Add_Boc2O->React Workup Evaporate, add H₂O, acidify to pH 2, extract with Ethyl Acetate React->Workup Purify Dry, concentrate, and crystallize from Hexane Workup->Purify End 1,4-di-Boc-piperazine- 2-carboxylic acid Purify->End

Caption: Workflow for Boc protection of piperazine-2-carboxylic acid.

Experimental Protocol: Boc Protection of (S)-Piperazine-2-carboxylic acid [8][9]

  • To a slurry of (S)-piperazine-2-carboxylic acid dihydrochloride (19.30 g, 91.2 mmol) in methanol (100 mL), add triethylamine (38.0 mL, 273 mmol).

  • Add a solution of di-tert-butyl dicarbonate (50.00 g, 229 mmol) in methanol (100 mL) dropwise over 20 minutes.

  • Stir the reaction mixture at 50°C overnight.

  • Evaporate the solvent to dryness and add water (250 mL) to the residue.

  • Adjust the pH to 2 with 1N hydrochloric acid and extract with ethyl acetate (4 x 150 mL).

  • Dry the combined organic extracts over magnesium sulfate, filter, and concentrate to approximately 100 mL.

  • Add n-hexane (100 mL) and cool to 0°C to induce crystallization.

  • Filter the product, wash with a small amount of n-hexane, and dry to yield 1,4-di-Boc-piperazine-2-carboxylic acid.

    • Yield: 27.90 g (92%)[9]

The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), generating the free amine, carbon dioxide, and the stable tert-butyl cation.

cluster_deprotection Boc Deprotection Workflow Start Boc-protected Piperazine Dissolve Dissolve in 6N HCl Start->Dissolve Wash Wash with Ether Dissolve->Wash Basify Basify aqueous phase to pH 11 with solid KOH Wash->Basify Extract Extract with Ethyl Acetate Basify->Extract Dry_Concentrate Dry over Na₂SO₄ and concentrate Extract->Dry_Concentrate End Deprotected Piperazine Dry_Concentrate->End

Caption: Workflow for the deprotection of a Boc-protected piperazine.

Experimental Protocol: Deprotection of a Boc-Protected Piperazine Derivative [8]

  • Dissolve the Boc-protected piperazine derivative (0.01 mol) in 6N HCl (60 mL).

  • Wash the aqueous solution with diethyl ether (3 x 50 mL) to remove any non-polar impurities.

  • Basify the aqueous phase to pH 11 by the portion-wise addition of solid potassium hydroxide (KOH).

  • Extract the product with ethyl acetate (3-4 x 100 mL).

  • Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the deprotected piperazine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis, prized for its base-lability, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[10][11]

Fmoc protection is typically achieved by reacting the amine with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions.

Experimental Protocol: General Procedure for Fmoc Protection [5]

  • Dissolve the amine (1 equivalent) in a suitable solvent such as 1,4-dioxane/water or DMF.

  • Add a base, such as sodium bicarbonate or pyridine, to maintain a basic pH.

  • Add Fmoc-Cl or Fmoc-OSu (1-1.2 equivalents) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous work-up, extracting the product into an organic solvent.

  • Purify the Fmoc-protected product by crystallization or column chromatography.

The Fmoc group is cleaved via a β-elimination mechanism in the presence of a secondary amine base, most commonly piperidine.[12][13]

cluster_deprotection Fmoc Deprotection Workflow Start Fmoc-protected Piperazine Add_Piperidine Treat with 20% Piperidine in DMF Start->Add_Piperidine React Stir for 10-30 minutes at room temperature Add_Piperidine->React Workup Evaporate solvent, followed by aqueous work-up and extraction React->Workup End Deprotected Piperazine Workup->End

Caption: General workflow for Fmoc deprotection.

Experimental Protocol: General Procedure for Fmoc Deprotection [9]

  • Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).

  • Add a 20% (v/v) solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature for 10-30 minutes. The progress of the reaction can often be monitored by the appearance of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.

  • Once the reaction is complete, remove the solvent and excess piperidine under reduced pressure.

  • Purify the deprotected amine via an appropriate work-up and purification method (e.g., extraction, crystallization, or chromatography).

Allyloxycarbonyl (Alloc) Group

The Alloc group offers a unique deprotection strategy that is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.[5] It is removed under neutral conditions using a palladium(0) catalyst.

The Alloc group is introduced using allyl chloroformate (Alloc-Cl) in the presence of a base.

Experimental Protocol: General Procedure for Alloc Protection [5]

  • Dissolve the amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, THF, or a biphasic system).

  • Add a base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine or pyridine).

  • Cool the mixture to 0°C and add allyl chloroformate (1-1.2 equivalents) dropwise.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous work-up and extract the product into an organic solvent.

  • Purify the Alloc-protected compound as necessary.

The Alloc group is cleaved via a palladium(0)-catalyzed allylic substitution reaction in the presence of a scavenger to trap the allyl cation.

cluster_deprotection Alloc Deprotection Workflow Start Alloc-protected Piperazine Dissolve Dissolve in an anhydrous solvent (e.g., DCM or THF) under inert atmosphere Start->Dissolve Add_Reagents Add Pd(PPh₃)₄ catalyst and a scavenger (e.g., phenylsilane, dimedone) Dissolve->Add_Reagents React Stir at room temperature Add_Reagents->React Workup Filter through Celite to remove palladium, and perform aqueous work-up React->Workup End Deprotected Piperazine Workup->End

Caption: General workflow for Alloc deprotection.

Experimental Protocol: General Procedure for Alloc Deprotection [14][15]

  • Dissolve the Alloc-protected compound in an anhydrous, degassed solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a scavenger, such as phenylsilane (PhSiH₃), dimedone, or morpholine (typically 10-20 equivalents).

  • Add the palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 0.1-0.2 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to a few hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the deprotected amine by standard methods.

Comparative Performance Data

Protecting GroupIntroduction ReagentDeprotection ConditionsTypical Yield (Introduction)OrthogonalityKey Considerations
Cbz Benzyl chloroformateH₂, Pd/CGood to ExcellentOrthogonal to Boc and FmocNot compatible with reducible groups; catalyst considerations.
Boc Di-tert-butyl dicarbonateStrong acid (TFA, HCl)Excellent (e.g., 92%)[9]Orthogonal to Fmoc, Alloc, and Cbz (hydrogenolysis)Strong acid can cleave other acid-labile groups.
Fmoc Fmoc-Cl, Fmoc-OSuSecondary amine base (e.g., 20% piperidine in DMF)Good to ExcellentOrthogonal to Boc and AllocBase-labile; potential for side reactions with base-sensitive functionalities.
Alloc Allyl chloroformatePd(0) catalyst + scavengerGood to ExcellentOrthogonal to Boc and FmocRequires inert atmosphere; cost and toxicity of palladium catalyst.

Orthogonal Protection Strategies

The true power of these alternative protecting groups lies in their application in orthogonal protection strategies, enabling the selective functionalization of the N1 and N4 positions of piperazine-2-carboxylic acid. For example, one can protect the N4 position with a Cbz group and the N1 position with a Boc group. This allows for the selective removal of the Boc group with acid to functionalize the N1 position, followed by the removal of the Cbz group by hydrogenolysis to modify the N4 position, or vice versa.

Conclusion and Recommendations

The choice of a protecting group for piperazine-2-carboxylic acid is a critical decision that should be guided by the overall synthetic strategy.

  • Cbz remains a viable option for simpler syntheses where its deprotection conditions are compatible with the rest of the molecule.

  • Boc is an excellent and high-yielding alternative, particularly when acid-lability is desired for deprotection. Its orthogonality to Fmoc, Alloc, and hydrogenolysis-labile groups makes it a versatile choice for complex syntheses.

  • Fmoc is the protecting group of choice when orthogonality to acid-labile groups is required, as is common in solid-phase peptide synthesis. Its mild, basic deprotection conditions are a significant advantage.

  • Alloc provides an additional layer of orthogonality, being removable under neutral conditions. This makes it invaluable in the synthesis of highly complex molecules where both acid- and base-labile groups are present.

By understanding the unique characteristics, advantages, and limitations of each of these protecting groups, researchers can design more efficient and robust synthetic routes to novel piperazine-2-carboxylic acid-containing compounds.

References

  • Chem-Impex. (n.d.). 1-Boc-piperazine-2-carboxylic acid. Retrieved from [Link]

  • Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
  • Lonza AG. (1996).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Wang, G. T., et al. (2006). l-Piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst for hydrosilylation of N-aryl imines with an unprecedented substrate profile. Organic Letters, 8(16), 3553–3556.
  • Li, L., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(13), 1937–1944.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
  • Luna, O. P., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2016). PubMed Central.
  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2008).
  • Maity, S. K., et al. (n.d.). Palladium Assisted Removal of a Solubilizing Tag from a Cys Side Chain to Facilitate Peptide and Protein Synthesis. s3.amazonaws.com.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). PubMed Central.
  • Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists. (2002). PubMed.
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020).
  • Benchchem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. (2023). Gyros Protein Technologies.
  • Derivatization of carboxylic groups prior to their LC analysis – A review. (2021).
  • Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. (1998). Royal Society of Chemistry.
  • Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. (2017).
  • Acids: Derivatization for GC Analysis. (2010).
  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (2015). Royal Society of Chemistry.
  • Selective N-acylation of 2-ABA and its derivatives. (2010).
  • InfochemsDB. (n.d.). N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid.
  • Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Piperazine skeleton in the structural modification of natural products: a review. (2022). PubMed Central.

Sources

The (S)-Piperazine-2-Carboxylic Acid Scaffold: A Privileged Structure for Diverse Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

The Strategic Advantage of the Piperazine Core

The piperazine ring is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds. Its two nitrogen atoms provide key hydrogen bond donor/acceptor sites and allow for straightforward derivatization at two distinct points (N1 and N4), enabling chemists to fine-tune properties like solubility, cell permeability, and target affinity. The specific stereochemistry of the (S)-piperazine-2-carboxylic acid core provides a rigid, three-dimensional arrangement of functional groups, which is crucial for precise molecular recognition by biological targets such as enzyme active sites.

The use of a benzyloxycarbonyl (Cbz or Z) group at the N4 position is a strategic choice in synthesis. It serves as a robust protecting group that can be selectively removed under specific conditions, allowing for sequential modification of the piperazine nitrogens. This control is fundamental to building complex molecules, such as the peptidomimetics used in HIV inhibitors.

cluster_synthesis General Synthetic Strategy Start (S)-4-Cbz-piperazine-2-carboxylic acid Step1 Carboxylic Acid Activation & Amide Coupling (R1) Start->Step1 Step2 Cbz Deprotection (N4) Step1->Step2 Step3 N4 Derivatization (R2) Step2->Step3 Derivatives Diverse Library of Derivatives Step3->Derivatives cluster_hiv Mechanism of HIV Protease Inhibition Polyprotein Gag-Pol Polyprotein Cleavage Cleavage Polyprotein->Cleavage Protease HIV Protease (Aspartyl Protease) Protease->Cleavage Proteins Mature Viral Proteins (Capsid, Reverse Transcriptase, etc.) Cleavage->Proteins Virion Infectious HIV Virion Proteins->Virion Inhibitor Piperazine-Based Inhibitor (e.g., Indinavir) Block Inhibitor->Block Block->Protease

Caption: Piperazine-based inhibitors block the maturation of viral proteins.

Experimental Protocol: Fluorometric HIV-1 Protease Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a high-throughput method to screen for potential HIV-1 protease inhibitors. [1] Principle: The assay uses a synthetic peptide substrate labeled with a fluorophore and a quencher. In the presence of active HIV-1 protease, the peptide is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. An effective inhibitor will prevent this cleavage, resulting in a low fluorescence signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an Assay Buffer (e.g., standard Tris or MES buffer at optimal pH for the enzyme).

    • Reconstitute the lyophilized HIV-1 Protease enzyme in the Assay Buffer to the desired stock concentration. Keep on ice.

    • Reconstitute the fluorogenic substrate in a suitable solvent like DMSO.

  • Assay Plate Setup (96-well, black, flat-bottom):

    • Test Compound Wells: Add 10 µL of test compound dilutions (in Assay Buffer with a small percentage of DMSO) to the wells.

    • Positive Control Wells (No Inhibition): Add 10 µL of Assay Buffer (with DMSO).

    • Negative Control Wells (100% Inhibition): Add 10 µL of a known potent inhibitor (e.g., Pepstatin A) as a control.

  • Enzyme Addition:

    • Prepare the HIV-1 Protease working solution by diluting the stock enzyme in cold Assay Buffer.

    • Add 80 µL of the working solution to all wells.

    • Mix gently and incubate the plate for 15 minutes at the optimal temperature (e.g., 37°C) to allow inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Prepare the substrate working solution by diluting the substrate stock in the Assay Buffer.

    • Add 10 µL of the substrate working solution to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each test compound concentration using the formula: % Inhibition = [(Rate_Positive_Control - Rate_Sample) / Rate_Positive_Control] * 100

    • Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Anti-Neurodegenerative Activity: Dual Cholinesterase Inhibition

Alzheimer's disease (AD) is characterized by a decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine (ACh). A primary therapeutic strategy is to inhibit the enzymes that degrade ACh: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [2]Derivatives of piperazine-2-carboxylic acid have been investigated as potent inhibitors of these enzymes.

Causality of Experimental Design: The goal is to design molecules that can effectively bind to the active site of both AChE and BChE. Researchers synthesize a series of derivatives by modifying the N1 and N4 positions of the piperazine ring, as well as the carboxylic acid moiety (e.g., converting it to amides or hydroxamic acids). This systematic modification allows for the exploration of the structure-activity relationship (SAR). For instance, adding different substituted benzyl groups to the nitrogen atoms can probe interactions with hydrophobic pockets in the enzyme's active site gorge, while modifying the carboxylic acid can alter binding to the catalytic active site. The comparative screening of these derivatives against both enzymes reveals candidates with high potency and desired selectivity.

A study by Soliman et al. provides an excellent case study, comparing a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives. [2]

Comparative Performance Data

The following table summarizes the inhibitory activity (Ki values) of selected derivatives against AChE and BChE. A lower Ki value indicates higher potency. The selectivity index (SI) indicates the preference for inhibiting BChE over AChE.

Compound IDR1 and R4 SubstituentC2-MoietyKi (AChE) [µM]Ki (BChE) [nM]Selectivity Index (SI) [Ki(AChE)/Ki(BChE)]
4c 4-ChlorobenzylCarboxylic Acid10.18 ± 1.00182.25 ± 15.60~17.90
7a BenzylHydroxamic Acid3498 ± 21018.2 ± 1.20~514.4
7b 2-ChlorobenzylHydroxamic Acid3498 ± 2101.6 ± 0.08~21862.5
8a BenzylN-Benzyl Carboxamide>5000115.6 ± 9.80>43.2
Donepezil Reference Drug-0.02 ± 0.0012500 ± 26000.0016
Tacrine Reference Drug-0.01 ± 0.0017.3 ± 2.300.57
(Data synthesized from Soliman et al., Bioorganic Chemistry, 2023)
[2]
Field-Proven Insights:
The data clearly shows that converting the carboxylic acid to a hydroxamic acid (series 7a-f ) dramatically shifts the selectivity towards BChE and significantly increases potency, as seen in compound 7b (Ki = 1.6 nM). [2]The 2-chloro substitution on the benzyl ring of 7b is critical for this high potency, suggesting a specific favorable interaction within the BChE active site. In contrast, the free carboxylic acid derivative 4c shows modest but selective activity against AChE. [2]This demonstrates how subtle structural modifications on the (S)-piperazine-2-carboxylic acid scaffold can precisely tune both the potency and selectivity profile of the resulting inhibitors.
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This spectrophotometric assay is the gold standard for measuring AChE and BChE activity. [3] Principle: The enzyme hydrolyzes a substrate (acetylthiocholine, ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured at 412 nm. The rate of color formation is proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM DTNB in phosphate buffer.

    • Substrate Solution: 15 mM Acetylthiocholine Iodide (ATChI) in deionized water.

    • Enzyme Solution: Prepare stock solutions of Electrophorus electricus AChE or Equine serum BChE in buffer. Dilute to the desired working concentration just before use.

    • Test Compound Solutions: Prepare a stock solution of each derivative in DMSO and make serial dilutions in the phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add:

      • 20 µL of phosphate buffer (for blank) OR 20 µL of test compound solution.

      • 100 µL of DTNB solution.

      • 20 µL of the enzyme solution (AChE or BChE).

    • Mix and incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the ATChI substrate solution to each well to start the reaction.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for at least 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) from the slope of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC50 value by plotting % inhibition versus log of the inhibitor concentration.

    • Ki values can be determined using Lineweaver-Burk plots by measuring reaction rates at various substrate and inhibitor concentrations. [2]

Anticancer Activity: A Scaffold for Cytotoxic Agents

The piperazine moiety is a common feature in many anticancer drugs, valued for its ability to improve pharmacokinetic properties and provide a versatile linker to connect different pharmacophores. [4]While large-scale comparative studies on simple derivatives of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid are less common, its core structure is used to build more complex molecules with potent cytotoxic effects.

Causality of Experimental Design: In anticancer drug development, the piperazine scaffold is often used to link a cell-targeting moiety or a DNA-binding group to another functional part of the molecule. The design rationale is to create hybrid molecules that can selectively accumulate in cancer cells or interfere with specific oncogenic pathways. Screening begins with evaluating the general cytotoxicity of the new derivatives against a panel of cancer cell lines from different tissues (e.g., breast, lung, colon). Compounds showing high potency (low IC50 or GI50 values) and selectivity (less toxicity to non-cancerous cells) are then advanced to more detailed mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [5][6] Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan precipitate. [6]The amount of formazan produced is proportional to the number of viable cells.

cluster_mtt MTT Assay Workflow Seed 1. Seed cells in a 96-well plate Incubate1 2. Incubate (24h) for cell adherence Seed->Incubate1 Treat 3. Add serially diluted test compounds Incubate1->Treat Incubate2 4. Incubate (e.g., 48-72h) Treat->Incubate2 AddMTT 5. Add MTT Reagent (yellow) Incubate2->AddMTT Incubate3 6. Incubate (2-4h) AddMTT->Incubate3 Formazan Viable cells form purple formazan crystals Incubate3->Formazan Solubilize 7. Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read absorbance at ~570 nm Solubilize->Read

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count the desired cancer cells (e.g., MCF-7 breast cancer cells). Ensure cell viability is >90%.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Include wells with medium only as a blank.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form. Visually confirm the formation of purple precipitate under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, or an acidified isopropanol solution) to each well.

    • Place the plate on an orbital shaker for 5-15 minutes to ensure all crystals are fully dissolved, resulting in a homogenous purple solution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells: % Viability = (Absorbance_Sample / Absorbance_Control) * 100

    • Plot the % viability against the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Conclusion

The (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid scaffold is a remarkably versatile and powerful starting point for the development of diverse therapeutic agents. Its inherent stereochemistry and the synthetic flexibility afforded by the piperazine ring allow for the creation of potent and selective inhibitors targeting a wide range of biological macromolecules. As demonstrated, derivatives have shown significant promise as peptidomimetic building blocks for antiviral drugs, tunable dual-action inhibitors for neurodegenerative diseases, and as foundational structures for novel anticancer agents. The experimental protocols and comparative data provided in this guide underscore the importance of systematic derivatization and robust screening cascades in unlocking the full potential of this privileged chemical scaffold.

References

  • Singh, P., & Kaur, M. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
  • Guedes, R. A., et al. (2020). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules.
  • Soliman, A. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14.
  • Ozalp-Yaman, S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Al-Hourani, B. J., et al. (2021). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1092.
  • Berque-Bestel, I., et al. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European Journal of Medicinal Chemistry, 35(3), 325-337.
  • ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved from [Link]

  • Singh, R. K., et al. (2013). Pepsin assay one of the easiest approach for prescreening of HIV-protease inhibitors.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Lv, Z., & Chu, Y. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity.
  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Molecules, 28(16), 6062.
  • D'Avolio, A., et al. (2011). Review of HIV-1 Protease Inhibitor Assay Methods. Therapeutic Drug Monitoring, 33(4), 383-393.
  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 238, 114486.
  • Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol. protocols.io.
  • Gnanadeepam, P., & Manogaran, P. (2023). Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. ACS Omega, 8(11), 10049-10061.

Sources

A Senior Application Scientist's Guide to the Analytical Validation of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality and Purity in Drug Synthesis

(S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is a chiral building block of significant interest in pharmaceutical development, often serving as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Given that stereoisomers of a drug can have vastly different pharmacological and toxicological profiles, ensuring the enantiomeric purity of such intermediates is not merely a quality control checkpoint; it is a fundamental requirement for drug safety and efficacy. The synthesis of this compound, like any chemical process, can introduce impurities—ranging from starting materials and reagents to by-products and enantiomeric impurities.

This guide provides an in-depth, comparative analysis of the essential analytical methodologies required to validate synthesized (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid. We will move beyond rote procedural descriptions to explain the scientific rationale behind method selection, validation parameter design, and data interpretation. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a validated, reliable, and self-verifying analytical workflow, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3]

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueReference
CAS Number 64172-98-1[4]
Molecular Formula C₁₃H₁₆N₂O₄[4]
Molecular Weight 264.28 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 222-228°C[1]

Comparative Analysis of Core Analytical Techniques

The comprehensive validation of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid necessitates a multi-faceted analytical approach. No single technique can provide all the required information. The choice of method is dictated by the specific question being asked: "Is it the correct molecule?", "How pure is it?", and "Is it the correct enantiomer?".

Analytical TechniquePrimary ApplicationRationale & Key InsightsAdvantagesLimitations
¹H NMR & ¹³C NMR Identity & Structural ConfirmationNuclear Magnetic Resonance (NMR) provides an unambiguous fingerprint of the molecule's structure. It confirms the presence of key functional groups and the connectivity of atoms. For piperazine derivatives, temperature-dependent NMR can reveal conformational behaviors in solution.[6][7] The proton NMR of piperazine ring protons typically shows multiplets, while benzylic protons may appear as distinct doublets due to the chiral center.[8]Provides definitive structural elucidation. Can detect and help identify structurally similar impurities.Not suitable for quantifying trace-level impurities. Lower sensitivity compared to chromatographic methods.
Mass Spectrometry (MS) Identity Confirmation & Impurity IdentificationMS provides the exact mass of the molecule, confirming its elemental composition.[4] When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for identifying the mass of unknown impurities, which is critical for understanding degradation pathways.[9]Extremely high sensitivity and specificity for mass determination. Essential for impurity profiling and forced degradation studies.Does not provide stereochemical information. Quantification requires stable, isotopically labeled standards for best results.
RP-HPLC (UV Detection) Purity Determination & AssayReversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for purity and assay testing. It separates the main compound from its potential process-related impurities and degradation products based on polarity.[10] Its quantitative accuracy and precision make it the gold standard for determining the percentage purity of the bulk material.Robust, reproducible, and highly quantitative. The method can be validated to be "stability-indicating," meaning it can resolve degradation products from the main peak.Cannot separate enantiomers without a specialized chiral stationary phase. Peak identification relies on retention time comparison with a reference standard.
Chiral HPLC (UV Detection) Enantiomeric PurityThis is the most critical technique for a chiral molecule. Using a Chiral Stationary Phase (CSP), it physically separates the (S)-enantiomer from its mirror image, the (R)-enantiomer.[11] This allows for the precise quantification of enantiomeric excess (% ee), a crucial quality attribute. Reversed-phase chiral chromatography is often compatible with LC-MS, which can enhance sensitivity.[12]The only reliable method for accurately quantifying enantiomeric purity.Chiral method development can be complex and time-consuming, often requiring screening of multiple columns and mobile phases.[12]

Workflow for Comprehensive Analytical Validation

The validation process is a logical sequence of experiments designed to prove that an analytical method is fit for its intended purpose.[3]

Analytical_Validation_Workflow Figure 1: Comprehensive Validation Workflow cluster_0 Phase 1: Method Development & Identity cluster_1 Phase 2: Quantitative Method Validation (ICH Q2) cluster_2 Phase 3: Stability Assessment A Synthesized (S)-4-(benzyloxycarbonyl) piperazine-2-carboxylic acid B Structural Confirmation (¹H NMR, ¹³C NMR) A->B C Mass Verification (LC-MS) A->C E Enantiomeric Purity Method (Chiral HPLC) A->E D Purity & Assay Method (RP-HPLC) B->D C->D F Specificity / Selectivity D->F L Demonstrate Method is Stability-Indicating D->L E->F M Final Validation Report & Certificate of Analysis E->M G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J J->M K Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) K->D Inject Degraded Samples L->M

Caption: Overall workflow for analytical validation.

Experimental Protocols & Validation Parameters

The following protocols are provided as robust starting points. Method optimization and validation must be performed on the specific instrumentation used.

Protocol 1: Purity and Assay by RP-HPLC

This method is designed to separate the main analyte from potential non-chiral impurities.

  • Instrumentation: HPLC system with UV/Vis or DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is designed to separate the (S)- and (R)-enantiomers.

  • Instrumentation: HPLC system with UV/Vis or DAD detector.

  • Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., Astec CHIROBIOTIC® TAG or similar) is often effective for carboxylic acids.[12]

  • Mobile Phase: Isocratic mixture of 80:20:0.1 (v/v/v) Acetonitrile:Methanol:Acetic Acid. Note: Chiral separations are highly specific to the column and analyte; significant method development may be required.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Same as for the RP-HPLC method.

Validation According to ICH Q2(R1) Guidelines

For each of the HPLC methods above, the following validation parameters must be systematically investigated.[13]

ParameterPurpose & CausalityExperimental Approach & Acceptance Criteria
Specificity To prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, enantiomer). This is the cornerstone of a reliable method.[3]Purity Method: Analyze a placebo (all reagents except analyte), a reference standard, and a sample spiked with known impurities. Peak purity analysis using a DAD detector should be performed. Chiral Method: Inject a racemic mixture to demonstrate baseline separation of the two enantiomers. Criteria: The analyte peak must be free of interference and demonstrate spectral homogeneity. Resolution between enantiomers should be >1.5.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantification.Prepare a series of at least 5 standard solutions covering 50-150% of the expected working concentration. Plot the peak area against concentration and perform a linear regression analysis. Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Range To confirm that the method provides acceptable accuracy, precision, and linearity at the lower and upper ends of the concentration range.[2]The range is established from the linearity study. For an assay, this is typically 80-120% of the test concentration. For impurity determination, it should cover from the reporting threshold to 120% of the specification.[13] Criteria: Data for accuracy and precision must meet acceptance criteria across the defined range.
Accuracy To measure the closeness of the experimental value to the true value. It demonstrates the absence of systemic error.Perform the assay on a sample of known purity (e.g., a certified reference material) or by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate at each level. Criteria: Percent recovery should be within 98.0% to 102.0%.
Precision To measure the degree of scatter between a series of measurements. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).Repeatability: Perform at least six replicate injections of a single sample or nine determinations across the specified range (3 concentrations, 3 replicates each). Intermediate Precision: Repeat the experiment on a different day with a different analyst. Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). Crucial for impurity analysis.Can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, S/N of 3:1 for LOD and 10:1 for LOQ. Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[13]Systematically vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). Analyze the effect on system suitability parameters (e.g., resolution, tailing factor). Criteria: System suitability parameters must remain within acceptable limits.

Forced Degradation: Building a Stability-Indicating Method

A critical component of validation, particularly for a novel compound, is the forced degradation study.[14] Its purpose is to intentionally stress the sample to produce degradation products. Analyzing these stressed samples with the developed HPLC purity method demonstrates that the method can separate the newly formed degradation peaks from the main analyte peak. This proves the method is "stability-indicating."

Procedure: Expose solutions of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid to the following conditions until 5-20% degradation is observed:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Solid sample at 105°C for 48 hours.

  • Photolytic Stress: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

Analyze each stressed sample by the validated RP-HPLC method. The method is considered stability-indicating if all degradation product peaks are successfully resolved from the parent peak, and peak purity analysis confirms this.

Chemical_Structure Figure 2: Structure of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>OTD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>||TD><TD>TD><TD>TD>TR><TR><TD>HO-C-CH-N-CH₂-CH₂TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>     |         |TD><TD>TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>     CH₂-------N-C-O-CH₂-PhTD><TD>TD><TD>TD>TD>TR><TR><TD>          |TD><TD>TD><TD>||TD><TD>TD><TD>TD>TR><TR><TD>          CH₂TD><TD>TD><TD>OTD><TD>TD><TD>TD>TR>TABLE>

Caption: Chemical structure of the target analyte.

Conclusion

The analytical validation of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is a rigorous, multi-step process that underpins its use in pharmaceutical manufacturing. A scientifically sound validation package relies not on a single technique, but on the synergistic use of orthogonal methods. Identity and structure are confirmed by NMR and MS, while purity and enantiomeric excess are quantified using meticulously validated RP-HPLC and Chiral HPLC methods, respectively. By following the principles outlined in the ICH Q2(R1) guideline and incorporating forced degradation studies, researchers can establish a self-validating system that provides a high degree of assurance in the quality, purity, and stereochemical integrity of this critical chiral intermediate. This robust analytical foundation is indispensable for the development of safe and effective medicines.

References

  • 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid Cas 64172-98-1 . BIOSYNCE. 1

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime. 15

  • 4-[(benzyloxy)carbonyl]piperazine-2-carboxylic acid(CAS# 64172-98-1) . Angene Chemical. 4

  • 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid . PubChem. 16

  • 1-Boc-piperazine-2-carboxylic acid . Chem-Impex. 5

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. 2

  • Determination of piperazine derivatives in “Legal Highs” . ResearchGate. 10

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents . Assiut University. 8

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). 13

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution . RSC Publishing. 6

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution . NIH National Library of Medicine. 7

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). 3

  • Forced Degradation Studies for Biopharmaceuticals . Pharmaceutical Technology. 14

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE . ScienceAsia. 9

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts . 11

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids . 12

Sources

A Senior Application Scientist's Guide to Chiral Purity Assessment of (S)-4-(Cbz)-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical attribute that dictates efficacy, safety, and pharmacokinetic profile. For complex chiral molecules like (S)-4-(Cbz)-piperazine-2-carboxylic acid, a key building block in contemporary medicinal chemistry, rigorous assessment of enantiomeric purity is paramount. An impurity of the undesired (R)-enantiomer can introduce unforeseen toxicity or competitive binding, compromising the therapeutic outcome.

This guide provides an in-depth comparison of the primary analytical techniques for determining the chiral purity of (S)-4-(Cbz)-piperazine-2-carboxylic acid. Moving beyond mere procedural descriptions, we will explore the underlying chemical principles that govern each method, empowering you to not only select the appropriate technique but also to troubleshoot and optimize your separations with a high degree of confidence. All methodologies are presented with the standards of method validation, as outlined in the ICH Q2(R1) guidelines, in mind.[1][2][3]

The Analyte: Structural Considerations for Chiral Method Development

(S)-4-(Cbz)-piperazine-2-carboxylic acid is an N-protected cyclic amino acid derivative. Its key structural features—the rigid piperazine ring, the stereocenter at C2, the acidic carboxylic acid group, and the bulky, aromatic N-carboxybenzyl (Cbz) protecting group—are the primary determinants for selecting a chiral recognition strategy. The Cbz group, in particular, offers a strong site for π-π interactions, a crucial mechanism in many chiral separations.[4][5] The presence of both a hydrogen-bond donor (the carboxylic acid) and acceptor sites further expands the potential interaction modes with a chiral selector.

Comparative Overview of Analytical Techniques

The determination of enantiomeric excess (%ee) for our target analyte can be approached through several high-performance analytical techniques. The choice is often a balance between available instrumentation, required sensitivity, sample throughput, and the need for orthogonal methods for validation.

Technique Principle Primary Advantages Common Challenges
Chiral HPLC Differential partitioning between a mobile phase and a Chiral Stationary Phase (CSP).High versatility, wide availability of CSPs, excellent robustness and reproducibility.Method development can be time-consuming; higher solvent consumption.
Chiral SFC Differential partitioning using supercritical CO2 as the primary mobile phase.Fast separations, reduced solvent consumption ("Green" chemistry), high efficiency.Requires specialized instrumentation; analyte solubility in CO2 can be a factor.
Chiral CE Differential migration in an electric field due to transient diastereomeric complex formation with a Chiral Selector (CS) in the buffer.Extremely high efficiency, minimal sample and solvent usage, rapid method development.Lower sensitivity for UV detection due to short path length; precision can be more variable than HPLC.
NMR Spectroscopy Non-separative; uses a Chiral Solvating Agent (CSA) to induce diastereomeric environments, causing chemical shift non-equivalence for the enantiomers.Rapid, non-destructive, provides direct structural information.Lower sensitivity (requires more sample), limited accuracy for very high %ee, expensive instrumentation.

In-Depth Analysis & Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for enantiomeric purity testing due to its reliability and the vast selection of available Chiral Stationary Phases (CSPs). For an N-protected amino acid like (S)-4-(Cbz)-piperazine-2-carboxylic acid, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most effective choices.

Causality of CSP Selection:

  • Polysaccharide-based CSPs (e.g., Daicel CHIRALPAK® series): These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex chiral environment.[5][6] The separation mechanism for our analyte relies on a combination of interactions:

    • π-π Interactions: The electron-rich phenyl ring of the Cbz group interacts strongly with the phenylcarbamate derivatives on the polysaccharide backbone.[4]

    • Hydrogen Bonding: The carboxylic acid moiety of the analyte can form hydrogen bonds with the carbamate groups on the CSP.

    • Steric Fit: The overall three-dimensional structure of the analyte fits into chiral grooves or cavities on the polysaccharide polymer, leading to differential retention.[7]

  • Macrocyclic Glycopeptide CSPs (e.g., Astec® CHIROBIOTIC® T): These phases use antibiotics like teicoplanin as the chiral selector. They are exceptionally versatile for polar and ionic compounds.[8] The multiple stereogenic centers and functional groups (carboxyl, amino, hydroxyl) create a basket-like structure capable of multiple simultaneous interactions, including ionic interactions, hydrogen bonding, and inclusion complexation, making them highly suitable for amino acid derivatives.[8]

Workflow for Chiral HPLC Method Development

cluster_0 Phase 1: Column & Mobile Phase Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select CSPs: 1. Polysaccharide (e.g., CHIRALPAK IA) 2. Macrocyclic (e.g., CHIROBIOTIC T) B Screen Mobile Phases: - Normal Phase (Heptane/IPA) - Polar Organic (ACN/MeOH) - Reversed-Phase (Aq. Buffer/ACN) A->B Test each CSP with C Evaluate Initial Separation (Look for any peak splitting) B->C D Adjust Mobile Phase Ratio (e.g., vary %IPA from 5-20%) C->D If separation is observed E Introduce Additives (e.g., 0.1% TFA or Acetic Acid) Causality: Suppresses ionization of carboxylic acid, reduces peak tailing, improves interaction with CSP. D->E F Optimize Flow Rate & Temperature (e.g., 1.0 mL/min, 25°C) E->F G Achieve Baseline Resolution (Rs > 1.5) F->G H Validate per ICH Q2(R1): Specificity, LOD/LOQ, Linearity, Accuracy, Precision G->H I Final Method H->I

Caption: Workflow for Chiral HPLC Method Development.

Representative HPLC Protocol (Polysaccharide CSP):

  • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm.

  • Mobile Phase: Heptane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

    • Rationale: The normal phase mode often provides excellent selectivity for N-protected amino acids on polysaccharide CSPs. TFA is a crucial additive that protonates the carboxylic acid, preventing ionic interactions with the silica support and ensuring sharp peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm (for the Cbz group) and 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10 µL.

  • Acceptance Criteria: Baseline resolution (Rs ≥ 1.5) between the (S) and (R) enantiomers. The limit of quantification (LOQ) for the (R)-enantiomer should be ≤ 0.1%.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC.[9] It uses compressed carbon dioxide (CO2) as the main component of the mobile phase, often modified with a small amount of an organic solvent (co-solvent), such as methanol or ethanol. For N-protected amino acids, SFC often yields higher efficiency and significantly faster analysis times than HPLC.[10]

Causality of SFC Advantage:

  • The low viscosity and high diffusivity of supercritical CO2 lead to faster mass transfer, resulting in sharper peaks and allowing for higher flow rates without excessive backpressure. This translates to rapid separations, often under 5 minutes.

  • The mobile phase properties can be finely tuned by adjusting pressure, temperature, and co-solvent percentage, providing powerful control over retention and selectivity.

Representative SFC Protocol:

  • Column: CHIRALPAK® AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) coated on 3 µm silica, 150 x 4.6 mm.

  • Mobile Phase: Supercritical CO2 / Methanol with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic, e.g., 85:15).

    • Rationale: Methanol is a common co-solvent that increases the polarity of the mobile phase to elute the analyte. As in HPLC, the acidic modifier is critical for good peak shape.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in methanol at 0.5 mg/mL.

Chiral Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations of neutral or charged compounds, a chiral selector (CS) is added to the background electrolyte (BGE).[11][12]

Causality of CE Selector Selection:

  • Cyclodextrins (CDs): These cyclic oligosaccharides are the most common chiral selectors in CE.[11] They have a hydrophobic inner cavity and a hydrophilic exterior. The analyte, (S)-4-(Cbz)-piperazine-2-carboxylic acid, can interact with a CD selector (e.g., sulfated-β-cyclodextrin) through:

    • Inclusion Complexation: The aromatic Cbz group can fit into the hydrophobic cavity of the CD.

    • Electrostatic Interactions: At a suitable pH, the analyte's carboxylate anion can interact with a charged CD derivative.

    • Hydrogen Bonding: Interactions can occur between the analyte and the hydroxyl groups on the rim of the CD. The differential stability of the transient diastereomeric complexes formed between the (S) and (R) enantiomers and the CD results in different migration times.[13]

Workflow for Chiral CE Method Development

A Select Background Electrolyte (BGE) (e.g., 50 mM Phosphate Buffer) B Select Chiral Selector (CS) (e.g., Sulfated-β-Cyclodextrin) A->B C Optimize BGE pH (Affects analyte charge & EOF) B->C D Optimize CS Concentration (Affects complexation & resolution) C->D E Optimize Voltage & Temperature (Affects migration time & efficiency) D->E F Achieve Baseline Separation E->F

Caption: Workflow for Chiral CE Method Development.

Representative CE Protocol:

  • Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0, containing 15 mM Sulfated-β-Cyclodextrin.

    • Rationale: At pH 7.0, the carboxylic acid is deprotonated (anionic), allowing it to migrate against the electroosmotic flow (EOF) in a bare fused-silica capillary. The negatively charged sulfated CD also migrates towards the anode, and differential interaction with the enantiomers leads to separation.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in water or BGE at 0.1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a fundamentally different, non-separative approach. The addition of a chiral solvating agent (CSA) to a solution of the racemic analyte can form transient diastereomeric complexes that exist in fast exchange on the NMR timescale.[14][15] This results in separate, observable signals for the (S) and (R) enantiomers.

Causality of NMR Method:

  • The CSA, being a single enantiomer, creates a chiral environment. The interactions (e.g., hydrogen bonding, aromatic stacking) between the CSA and the (S)-enantiomer will be geometrically different from the interactions with the (R)-enantiomer.

  • This geometric difference leads to a small difference in the magnetic environment of specific protons in each enantiomer, resulting in a chemical shift difference (ΔΔδ). The ratio of the integrals of these now-distinct peaks directly corresponds to the enantiomeric ratio.[16]

Representative NMR Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of (S)-4-(Cbz)-piperazine-2-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or CD3CN).

  • Acquire Spectrum: Obtain a standard 1H NMR spectrum of the analyte alone.

  • Add CSA: Add a stoichiometric equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquire Second Spectrum: Re-acquire the 1H NMR spectrum.

  • Analysis: Identify a proton signal (e.g., a proton on the piperazine ring or the benzylic protons of the Cbz group) that shows clear splitting into two distinct peaks. Integrate the two peaks to determine the enantiomeric ratio.

Method Validation and System Suitability

Regardless of the chosen technique, the final analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2] For a chiral purity assay, this involves:

  • Specificity: The method must be able to resolve the undesired enantiomer from the main enantiomer and any other potential impurities. Peak purity analysis (e.g., using a diode array detector) is recommended.[1]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ for the undesired enantiomer must be at or below the reporting threshold (typically 0.1%).

  • Linearity: The response for the undesired enantiomer must be linear over a relevant concentration range.

  • Accuracy & Precision: The method must be demonstrated to be accurate and precise, particularly at the quantification limit.

  • System Suitability: Before any analysis, a system suitability test (e.g., injecting a racemic mixture) must be performed to confirm the system can achieve the required resolution (e.g., Rs > 1.5).

Conclusion and Recommendations

The selection of an optimal analytical method for the chiral purity assessment of (S)-4-(Cbz)-piperazine-2-carboxylic acid is a multi-faceted decision.

  • For routine quality control in a regulated environment, Chiral HPLC on a polysaccharide-based CSP is the recommended primary technique due to its unparalleled robustness and established history.

  • For high-throughput screening or when faster analysis times and reduced solvent usage are critical, Chiral SFC is an excellent, and often superior, alternative.

  • Chiral CE serves as a powerful orthogonal method for validation and for situations where sample volume is highly limited. Its different separation mechanism provides a high degree of confidence when confirming results from a primary HPLC or SFC method.

  • NMR with a CSA is best suited for rapid, initial confirmation of enantiomeric purity in a research or process development setting, but it generally lacks the sensitivity and accuracy required for trace-level impurity quantification in a GMP environment.

By understanding the chemical principles that drive each separation, researchers and drug development professionals can confidently develop, validate, and implement robust analytical methods that ensure the stereochemical integrity of their chiral building blocks and, ultimately, the safety and efficacy of the final pharmaceutical product.

References

  • ResearchGate. (n.d.). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase | Request PDF. Retrieved January 27, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. Retrieved January 27, 2026, from [Link]

  • Castro-Puyana, M., & Crego, A. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. PubMed. [Link]

  • Taylor & Francis Online. (n.d.). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Retrieved January 27, 2026, from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 27, 2026, from [Link]

  • Pirkle, W. H., & Welch, C. J. (2006). Chiral Recognition Mechanisms. ACS Publications. [Link]

  • Tóth, G., et al. (2017). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. PMC - NIH. [Link]

  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved January 27, 2026, from [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved January 27, 2026, from [Link]

  • NIH. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Retrieved January 27, 2026, from [Link]

  • Ferreira, I. M., et al. (2022). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - NIH. [Link]

  • Tsubogo, T., & Kobayashi, S. (2006). Determination of enantiomeric excess and concentration of unprotected amino acids, amines, amino alcohols, and carboxylic acids by competitive binding assays with a chiral scandium complex. PubMed. [Link]

  • Unknown. (n.d.). Chiral Drug Separation. Retrieved January 27, 2026, from [Link]

  • LCGC International - Chromatography Online. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved January 27, 2026, from [Link]

  • LCGC International. (2018). High Efficiency Chiral Separations in HPLC and SFC. Retrieved January 27, 2026, from [Link]

  • Wang, F., & Khaledi, M. G. (1996). Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector. PubMed. [Link]

  • RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved January 27, 2026, from [Link]

  • Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved January 27, 2026, from [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved January 27, 2026, from [Link]

  • Spectroscopy Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved January 27, 2026, from [Link]

  • NIH. (n.d.). Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Retrieved January 27, 2026, from [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 27, 2026, from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved January 27, 2026, from [Link]

  • Gubitz, G., & Schmid, M. G. (1997). Chiral separation of alpha-amino acids by ligand-exchange capillary electrophoresis using N-(2-hydroxy-octyl)-L-4-hydroxyproline as a selector. PubMed. [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved January 27, 2026, from [Link]

  • Unknown. (n.d.). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Retrieved January 27, 2026, from [Link]

  • Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved January 27, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Boc vs. Cbz Protection for Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, piperazine-2-carboxylic acid stands out as a pivotal structural motif. Its rigid, chair-like conformation and the presence of two distinct nitrogen atoms make it a valuable scaffold for introducing diverse functionalities, influencing properties like solubility, bioavailability, and target engagement[1]. However, the very presence of two nucleophilic nitrogens—one secondary (N1) and one tertiary amine precursor (N4)—presents a significant challenge: achieving regioselective functionalization. Without a robust protection strategy, chemists face the formation of undesirable product mixtures, complicating purification and drastically reducing overall yields[2].

This guide provides an in-depth comparison of two of the most ubiquitous amine-protecting groups, tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz), specifically for their application to piperazine-2-carboxylic acid. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.

The Boc Group: Acid-Labile and Versatile

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and is widely used for amine protection due to its straightforward introduction and, most notably, its mild, acid-labile removal[3].

Boc Protection: Mechanism and Protocol

The standard method for introducing the Boc group involves the reaction of the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity to attack one of the carbonyl carbons of the anhydride.

Experimental Protocol: Mono-Boc Protection of Piperazine

A common challenge with symmetrical substrates like piperazine is achieving mono-protection over di-protection. Careful control of stoichiometry and reaction conditions is paramount.

  • Dissolution: Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system like DCM/water.

  • Basification: Add a base, such as sodium bicarbonate or triethylamine (1.0-1.2 eq), to neutralize the resulting carboxylic acid and facilitate the reaction.

  • Reagent Addition: Slowly add a solution of (Boc)₂O (0.95-1.0 eq) in the reaction solvent at 0 °C to control the exotherm and minimize di-substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, perform an aqueous workup to remove the base and salts. The mono-Boc-piperazine can then be purified by column chromatography or crystallization.

Boc Deprotection: A Clean Cleavage

The key advantage of the Boc group is its facile removal under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected piperazine derivative in a suitable solvent like DCM, dioxane, or methanol.

  • Acid Treatment: Add a strong acid such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or hydrogen chloride (HCl) (e.g., 4M in dioxane) at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The volatile byproducts (isobutylene and CO₂) are easily removed under reduced pressure[4].

  • Isolation: The product is typically isolated as its corresponding salt (e.g., TFA or HCl salt), which can often be precipitated by the addition of a non-polar solvent like diethyl ether. Neutralization with a base liberates the free amine.

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Piperazine Piperazine-2-COOH Boc2O (Boc)₂O, Base MonoBoc 1-Boc-Piperazine-2-COOH Boc2O->MonoBoc Nucleophilic Acyl Substitution Protected_Piperazine 1-Boc-Piperazine-2-COOH Acid TFA or HCl Deprotected_Piperazine Piperazine-2-COOH Salt Acid->Deprotected_Piperazine Acidolysis Volatiles CO₂ + Isobutylene (Volatile) Deprotected_Piperazine->Volatiles Byproducts

Caption: Boc protection/deprotection workflow.

The Cbz Group: Robust and Orthogonal

The carboxybenzyl (Cbz or Z) group is another stalwart of amine protection, valued for its general stability towards both acidic and basic conditions, which provides a broad reaction window for modifying other parts of the molecule.

Cbz Protection: Mechanism and Protocol

Cbz protection is typically achieved via a Schotten-Baumann reaction, where the amine is treated with benzyl chloroformate (Cbz-Cl) in the presence of a mild aqueous base. The base neutralizes the HCl byproduct, driving the reaction to completion.

Experimental Protocol: Mono-Cbz Protection of Piperazine

  • Dissolution: Dissolve piperazine-2-carboxylic acid (1.0 eq) in an aqueous solution of a base like sodium carbonate or sodium hydroxide at 0 °C.

  • Reagent Addition: Add benzyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains low. Vigorous stirring is essential due to the biphasic nature of the reaction.

  • Reaction: Allow the reaction to proceed for 2-4 hours at 0 °C to room temperature.

  • Workup and Purification: After the reaction is complete, extract the product with a suitable organic solvent. Purification is typically achieved by crystallization or column chromatography.

Cbz Deprotection: Catalytic Hydrogenolysis

The defining feature of the Cbz group is its cleavage by catalytic hydrogenolysis. In the presence of a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source (H₂ gas, ammonium formate, etc.), the benzylic C-O bond is reductively cleaved, releasing the free amine, carbon dioxide, and toluene.

Experimental Protocol: Cbz Deprotection

  • Setup: Dissolve the Cbz-protected compound in a solvent like methanol, ethanol, or ethyl acetate. Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (from a balloon or a hydrogenation apparatus) and stir vigorously.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-12 hours.

  • Filtration and Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Evaporation of the solvent yields the deprotected amine[5]. It is critical to ensure complete removal of the pyrophoric Pd/C catalyst.

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Piperazine Piperazine-2-COOH CbzCl Cbz-Cl, Aq. Base MonoCbz 1-Cbz-Piperazine-2-COOH CbzCl->MonoCbz Schotten-Baumann Protected_Piperazine 1-Cbz-Piperazine-2-COOH H2_PdC H₂, Pd/C Deprotected_Piperazine Free Amine H2_PdC->Deprotected_Piperazine Hydrogenolysis Byproducts CO₂ + Toluene Deprotected_Piperazine->Byproducts Byproducts

Caption: Cbz protection/deprotection workflow.

Head-to-Head Comparison: Boc vs. Cbz

The choice between Boc and Cbz is dictated by the overall synthetic strategy, particularly the presence of other functional groups and the planned subsequent reaction steps.

FeatureBoc (tert-butyloxycarbonyl) Cbz (Carboxybenzyl)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Mildly basic (e.g., NaHCO₃, Et₃N), organic solventAqueous base (Schotten-Baumann)
Stability Stable to base, nucleophiles, and catalytic hydrogenation. Labile to acid. Stable to acid and base. Labile to hydrogenolysis and strong Lewis acids. [6]
Deprotection Method Acidolysis: TFA/DCM, HCl/DioxaneHydrogenolysis: H₂, Pd/C
Deprotection Byproducts CO₂ and isobutylene (volatile)CO₂ and toluene
Key Advantage Orthogonal to Cbz and Fmoc; volatile byproducts simplify workup.Orthogonal to Boc and Fmoc; stable across a wide pH range.
Key Disadvantage Cannot be used if subsequent steps require strong acid.Incompatible with reducible groups (alkenes, alkynes, nitro groups, etc.).

The Power of Orthogonal Protection

The true elegance of using Boc and Cbz in piperazine chemistry lies in their orthogonality. Since one is removed with acid and the other by hydrogenation, they can be used simultaneously on the N1 and N4 positions, allowing for the selective deprotection and functionalization of one nitrogen while the other remains protected[7][8]. This strategy is fundamental to building complex, unsymmetrically substituted piperazine derivatives.

For instance, one could start with commercially available 1-Boc-piperazine, functionalize the free N4 position, and then selectively remove the Boc group with acid to reveal the N1 amine for further modification. The reverse strategy, starting with 1-Cbz-piperazine, is equally viable.

Orthogonal_Strategy cluster_deprotection Selective Deprotection Start Piperazine-2-COOH Boc_Protect 1. (Boc)₂O Start->Boc_Protect Cbz_Protect 2. Cbz-Cl Boc_Protect->Cbz_Protect Di_Protected 1-Boc-4-Cbz-Piperazine-2-COOH Cbz_Protect->Di_Protected Acid_Cleave Acid (TFA) Di_Protected->Acid_Cleave Path A Hydrogen_Cleave Hydrogenolysis (H₂, Pd/C) Di_Protected->Hydrogen_Cleave Path B N1_Free 1-Boc-Piperazine-2-COOH (N4 is free) Acid_Cleave->N1_Free N4_Free 4-Cbz-Piperazine-2-COOH (N1 is free) Hydrogen_Cleave->N4_Free

Caption: Orthogonal protection of piperazine.

Conclusion and Recommendations

The choice between Boc and Cbz protection for piperazine-2-carboxylic acid is not a matter of inherent superiority but of strategic compatibility with the planned synthetic route.

  • Choose Boc protection when:

    • Your downstream chemistry involves catalytic hydrogenation or conditions where a Cbz group would be labile.

    • You require very mild deprotection conditions and easy removal of byproducts.

    • You plan to use an orthogonal Cbz or Fmoc group elsewhere in the molecule.

  • Choose Cbz protection when:

    • Your synthetic route requires strongly acidic or basic conditions that would cleave a Boc group.

    • Your molecule does not contain other reducible functional groups.

    • You need a robust protecting group to survive multiple synthetic steps before its removal is desired.

By understanding the mechanisms, advantages, and limitations of each protecting group, researchers can design more efficient, higher-yielding, and predictable syntheses, unlocking the full potential of the piperazine-2-carboxylic acid scaffold in drug discovery and beyond.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]4]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]6]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]5]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]8]

  • Maříková, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188.[2]

  • Javed, S., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(2), 163-187.[1]

Sources

A Comparative Guide to the Structure-Activity Relationship of (S)-Piperazine-2-Carboxylic Acid Analogs as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid analogs, repurposed and derivatized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). As researchers explore novel therapeutic avenues for neurodegenerative diseases like Alzheimer's, understanding how subtle molecular modifications influence inhibitory potency and selectivity is paramount. This document synthesizes experimental data from key studies to offer a comparative framework for medicinal chemists, pharmacologists, and drug development professionals in the field.

Introduction: The Piperazine Scaffold in Neurotherapeutics

The piperazine ring is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to be readily functionalized.[1] Its two nitrogen atoms provide opportunities for establishing key hydrogen bonds and allow for structural rigidity and a large polar surface area, which can enhance target affinity and bioavailability.[1] While derivatives of piperazine have been explored for a multitude of biological activities, including anticancer and antimicrobial effects, their application in neurology is particularly noteworthy.[2][3][4]

This guide focuses on a specific series of analogs derived from a piperazine-2-carboxylic acid core, which have been systematically investigated as multi-target-directed ligands (MTDLs) for Alzheimer's disease.[5] The primary targets of interest are the cholinesterase enzymes, AChE and BChE, which play a crucial role in the cholinergic hypothesis of cognitive decline.

The Therapeutic Rationale: Targeting Cholinesterases in Alzheimer's Disease

In a healthy cholinergic synapse, acetylcholine (ACh) is released into the synaptic cleft, binds to its receptors to propagate a nerve impulse, and is then rapidly hydrolyzed by AChE. BChE serves as a co-regulator of cholinergic transmission. In Alzheimer's disease, the progressive loss of cholinergic neurons leads to a deficit in ACh levels, contributing to cognitive impairment. Inhibiting AChE and BChE increases the synaptic residence time of ACh, thereby enhancing cholinergic signaling. This mechanism is the cornerstone of current first-line Alzheimer's treatments, such as donepezil and tacrine.[5]

The following diagram illustrates the central role of cholinesterases in the synapse and the therapeutic intervention point for the inhibitors discussed herein.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft ACh_Vesicle ACh Vesicles ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChR Acetylcholine Receptors (AChR) ACh->AChR Binding & Signal Transduction AChE AChE / BChE ACh->AChE Hydrolysis Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inhibitor Piperazine Analog (Inhibitor) Inhibitor->AChE Inhibition

Caption: Cholinergic synapse and the mechanism of cholinesterase inhibition.

Comparative Analysis of Structural Modifications

A seminal study by Soliman et al. provides a robust dataset for analyzing the SAR of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives.[5] The core structure was systematically modified at the C2-carboxylic acid position and at the N1 and N4 benzyl groups to explore effects on potency and selectivity against AChE and BChE.

Modification of the C2-Carboxylic Acid Moiety

The most profound shift in activity and selectivity was observed upon modification of the carboxylic acid at the C2 position of the piperazine ring. Three main classes of compounds were evaluated: free carboxylic acids, hydroxamic acids, and various carboxamides.

Key Insight: The identity of the C2-substituent acts as a selectivity switch between AChE and BChE.

  • Free Carboxylic Acids (Series 4a-g): This series demonstrated preferential inhibition of AChE. The carboxylate group is crucial, as its esterification leads to a complete loss of activity, suggesting it is involved in a key hydrogen bond or salt bridge interaction within the enzyme's active site.[5][6]

  • Hydroxamic Acids (Series 7a-f) and Carboxamides (Series 8a-s): In stark contrast, converting the carboxylic acid to a hydroxamic acid or a carboxamide resulted in highly potent and selective BChE inhibitors.[5] This suggests the active site of BChE can accommodate the bulkier amide groups and form favorable interactions that are not possible in the more constrained active site of AChE.

The following table summarizes the inhibitory activity (Ki in µM or nM) of the most potent examples from each series against AChE and BChE.

CompoundCore ModificationR (Benzyl Substituent)Ki (AChE)Ki (BChE)Selectivity Index (SI) for BChE
4c [5]Carboxylic Acid4-Cl10.18 µM182.2 µM~0.06
7b [5]Hydroxamic Acid2-Cl34.98 µM1.6 nM 21862.5
Donepezil [5](Reference Drug)--12.5 µM-
Tacrine [5](Reference Drug)--17.3 nM-

Selectivity Index (SI) = Ki (AChE) / Ki (BChE). A higher value indicates greater selectivity for BChE.

Influence of Benzyl Group Substituents

Within each series, the electronic and steric properties of substituents on the N1 and N4 benzyl rings were explored.

  • Position of Halogen: For the BChE-selective hydroxamic acid series, the position of a chloro substituent on the benzyl rings was critical. Compound 7b , with chlorine at the ortho (2-position), was extraordinarily potent (Ki = 1.6 nM).[5] This potency was significantly greater than analogs with meta or para substitution, indicating a specific and favorable interaction within a hydrophobic pocket of the BChE active site.

  • Electronic Effects: In the AChE-selective carboxylic acid series, the 4-chloro substituted analog (4c ) was the most active member.[5] This suggests that electron-withdrawing groups in the para position enhance binding to the AChE active site.

Molecular docking studies support these findings, revealing that these analogs engage with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes through a combination of hydrogen bonding, hydrophobic, and ionic interactions.[5]

cluster_0 Core Scaffold: (S)-Piperazine-2-carboxylic acid cluster_2 Biological Target & Potency Core Piperazine Ring + N-Benzyl Groups Carboxylic_Acid Carboxylic Acid (R = -COOH) Hydroxamic_Acid Hydroxamic Acid (R = -CONHOH) Carboxamide Carboxamide (R = -CONHR') AChE Selective for AChE (e.g., Compound 4c) Carboxylic_Acid->AChE BChE Potent & Selective for BChE (e.g., Compound 7b) Hydroxamic_Acid->BChE Carboxamide->BChE

Caption: SAR summary showing C2 modification as a selectivity switch.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following sections outline the core protocols for the synthesis of a representative analog and the enzymatic assay used for activity determination.

General Synthesis Workflow

The synthesis of the target analogs typically follows a multi-step sequence starting from (S)-piperazine-2-carboxylic acid. The workflow involves protection, N-alkylation, and final modification of the carboxylic acid moiety.

G start (S)-Piperazine- 2-carboxylic acid step1 Step 1: N-Protection (e.g., Boc or Cbz group) start->step1 step2 Step 2: N-Alkylation (Addition of Benzyl Groups) step1->step2 step3 Step 3: Deprotection step2->step3 step4 Step 4: C2-Carboxamide Formation (Coupling Reaction) step3->step4 end Final Analog (e.g., Carboxamide or Hydroxamic Acid) step4->end

Caption: General synthetic workflow for piperazine-2-carboxamides.

Step-by-Step Protocol for Synthesis of a Carboxamide Analog (e.g., Series 8):

  • N-Protection: Dissolve (S)-piperazine-2-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water). Cool the solution in an ice bath.

  • Add a base (e.g., NaOH) followed by the dropwise addition of a protecting group reagent such as di-tert-butyl dicarbonate (for Boc protection).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by acidifying the aqueous layer and extracting with an organic solvent (e.g., ethyl acetate) to isolate the N-protected intermediate.

  • N,N'-Bis-Benzylation: Dissolve the protected intermediate in a polar aprotic solvent like DMF.

  • Add a strong base (e.g., K₂CO₃ or NaH) and the desired substituted benzyl bromide.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until completion.

  • Purify the bis-benzylated product using column chromatography.

  • Deprotection: Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the free secondary amine.

  • Amide Coupling: Dissolve the deprotected carboxylic acid intermediate in a solvent like DMF.

  • Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA), followed by the desired amine.

  • Stir at room temperature until the reaction is complete.

  • Purify the final carboxamide product by chromatography or recrystallization.

Cholinesterase Inhibition Assay (Modified Ellman's Method)

This colorimetric assay is a standard and reliable method for measuring cholinesterase activity.[5]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (inhibitor) in DMSO.

    • Prepare buffer solution (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare DTNB solution in the buffer.

    • Prepare substrate (ATCh or BTCh for BChE) solution in the buffer.

    • Prepare enzyme (AChE or BChE) solution in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations (serial dilutions). For the control, add 10 µL of DMSO.

    • Add 20 µL of the enzyme solution and incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 10 µL of the substrate solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control without the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Use the Cheng-Prusoff equation to convert IC₅₀ values to Ki values, if the mechanism of inhibition is competitive.

Conclusion and Future Perspectives

The SAR studies of (S)-piperazine-2-carboxylic acid analogs have successfully identified potent and selective inhibitors of both AChE and BChE. The key determinant for selectivity is the functional group at the C2 position: a carboxylic acid favors AChE inhibition, while hydroxamic acids and carboxamides strongly favor BChE inhibition.[5] The exceptional potency of the 2-chlorobenzyl substituted hydroxamic acid 7b (Ki = 1.6 nM for BChE) highlights it as a promising lead candidate for further preclinical development as a potential therapeutic for Alzheimer's disease.[5]

Future work in this area should focus on optimizing the pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these lead compounds to ensure they have suitable characteristics for CNS drug candidates, including blood-brain barrier permeability.[5] The insights provided in this guide, grounded in robust experimental data, offer a clear roadmap for the rational design of the next generation of cholinesterase inhibitors based on the versatile piperazine scaffold.

References

  • Soliman, A. M., Abd El-wahab, H. A. A., Akincioglu, H., Gülçin, İ., & Omar, F. A. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]

  • Ansari, F. L., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Letters in Drug Design & Discovery. [https://www.researchgate.
  • Tiwari, M., et al. (2017). Design, synthesis, in silico and biological evaluation of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazine carboxamides. Medicinal Chemistry Research, 26, 545-558. [Link]

  • Keener, J. E., et al. (2019). Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase. Journal of Medicinal Chemistry, 62(3), 1311-1329. [Link]

  • In silico approach to find potential inhibitors of p-glycoprotein from piperazine derivatives. (n.d.). SciSpace. [Link]

  • de Freitas, R. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 147-157. [Link]

  • Singh, P., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 14(12), 2215-2234. [Link]

  • PDB: 7MS5. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

  • Tran, T. D., et al. (2021). Structure-Based Discovery of ABCG2 Inhibitors: A Homology Protein-Based Pharmacophore Modeling and Molecular Docking Approach. BioMed Research International, 2021, 6694389. [Link]

  • Soliman, A. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University.
  • Strategies for targeting undruggable targets. (n.d.). ResearchGate. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

  • S. Al-Ostoot, F. H., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(23), 8202. [Link]

  • Ramirez, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6038. [Link]

  • Khodaei, A., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 51, 249-258. [Link]

  • Zhang, L., et al. (2023). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. International Journal of Molecular Sciences, 24(13), 10582. [Link]

  • Perez-Alvarez, V. M., et al. (2016). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 3, 118-125. [Link]

  • Ansari, F. L., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Letters in Drug Design & Discovery. [Link]

  • Singh, A., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 15(4), 1018-1037. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Development for Compounds Containing the Piperazine-2-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals embarking on the evaluation of compounds featuring the piperazine-2-carboxylic acid scaffold, the journey from a novel chemical entity to a potential therapeutic candidate is paved with rigorous in vitro testing. This guide provides an in-depth technical comparison of suitable assay methodologies, grounded in scientific integrity and field-proven insights, to empower you to make informed decisions in your assay development process. The piperazine scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of approved drugs due to its favorable physicochemical properties and ability to interact with multiple biological targets.[1] The inclusion of a carboxylic acid moiety further enhances its potential for specific interactions and modulation of biological activity.[2]

This guide is structured to provide not just protocols, but the rationale behind experimental choices, ensuring a self-validating system of experimentation. We will explore biochemical and cell-based assays targeting commonly modulated proteins by this scaffold, offering a comparative analysis of their performance and detailed methodologies.

Section 1: Navigating the Target Landscape and Choosing the Right Assay

The piperazine-2-carboxylic acid scaffold is versatile, with derivatives showing activity against a range of biological targets.[3][4] Key target classes include enzymes, such as hydrolases, and G-protein coupled receptors (GPCRs). The initial and most critical step in assay development is the selection of a method that is not only compatible with the target but also robust, reproducible, and scalable.

Biochemical Assays: A Direct Measure of Target Engagement

Biochemical assays are indispensable for directly quantifying the interaction between a compound and its purified target, typically an enzyme or receptor. They are fundamental for determining key parameters like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Soluble epoxide hydrolase (sEH) is a therapeutic target for inflammatory and cardiovascular diseases.[5] Piperazine-2-carboxylic acid derivatives have been identified as potent sEH inhibitors.[5][6]

Comparison of sEH Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantagesTypical Performance
Fluorometric Enzymatic hydrolysis of a non-fluorescent substrate to a fluorescent product.High sensitivity, suitable for HTS, wide dynamic range.Susceptible to interference from fluorescent compounds or quenchers.[7]IC50 values for piperazine derivatives can range from nanomolar to micromolar.[5][8][9]
Radiometric Measures the conversion of a radiolabeled substrate to a product.High sensitivity and considered a "gold standard".Requires handling of radioactive materials, specialized equipment, and disposal protocols.Highly accurate for determining kinetic parameters.
LC-MS Based Directly measures the formation of the enzymatic product from the natural substrate.High specificity, not prone to interference from fluorescent/colored compounds, uses the endogenous substrate.Lower throughput, requires expensive instrumentation and expertise.Excellent for confirming hits and mechanistic studies.[10]

Expert Recommendation: For initial high-throughput screening (HTS) of piperazine-2-carboxylic acid derivatives against sEH, a fluorometric assay offers the best balance of sensitivity, throughput, and cost-effectiveness. However, it is crucial to include counter-screens to identify and eliminate false positives arising from compound autofluorescence. Hits should then be confirmed using an orthogonal method, such as an LC-MS-based assay, to ensure data integrity.

Experimental Workflow: sEH Fluorometric Inhibition Assay

sEH_Fluorometric_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Compound Dilution (Serial dilution in DMSO) A2 Add Test Compound & Positive Control (NCND) P1->A2 P2 Reagent Preparation (Assay Buffer, sEH Enzyme, Substrate) A1 Add Assay Buffer to 384-well plate P2->A1 A3 Add sEH Enzyme P2->A3 A5 Initiate Reaction (Add Substrate) P2->A5 A1->A2 A2->A3 A4 Incubate at RT A3->A4 A4->A5 A6 Kinetic Read (Fluorescence, Ex/Em = 362/460 nm) A5->A6 D1 Calculate % Inhibition A6->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for a fluorometric sEH inhibition assay.

Detailed Protocol: Fluorometric sEH Inhibition Assay

  • Compound Preparation: Prepare a stock solution of the piperazine-2-carboxylic acid derivative in 100% DMSO. Perform a serial dilution in DMSO to create a concentration range for IC50 determination.

  • Reagent Preparation:

    • sEH Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Human sEH Enzyme: Reconstitute the lyophilized enzyme in sEH Assay Buffer to the desired concentration. Keep on ice.

    • sEH Substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)): Prepare a stock solution in a suitable solvent (e.g., DMSO). Protect from light.

    • Positive Control: Use a known sEH inhibitor, such as N-Cyclohexyl-N'-dodecylurea (NCND), for comparison.

  • Assay Procedure (96- or 384-well black plate): a. Add sEH Assay Buffer to all wells. b. Add the test compounds and controls (positive and vehicle) to the respective wells. The final DMSO concentration should be kept low (typically ≤1%) to avoid solvent effects.[11][12][13] c. Add the human sEH enzyme to all wells except the negative control (no enzyme) wells. d. Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction. e. Initiate the enzymatic reaction by adding the sEH substrate to all wells. f. Immediately measure the fluorescence intensity in a kinetic mode for 15-30 minutes at an excitation wavelength of ~362 nm and an emission wavelength of ~460 nm.

  • Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the kinetic read). b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cholinesterase inhibitors are used in the treatment of Alzheimer's disease.[14] The piperazine-2-carboxylic acid scaffold has been explored for the development of new cholinesterase inhibitors.[14][15][16]

Comparison of AChE/BChE Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantagesTypical Performance
Ellman's Method (Absorbance) Enzymatic hydrolysis of acetylthiocholine (ATC) produces thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow product measured at 412 nm.[15]Well-established, cost-effective, reliable.Can be susceptible to interference from colored compounds and compounds containing thiol groups.IC50 and Ki values for piperazine derivatives are typically in the micromolar range.[14][15][16]
Amplex Red (Fluorometric) AChE activity is coupled to the generation of hydrogen peroxide, which reacts with Amplex Red in the presence of horseradish peroxidase to produce the highly fluorescent resorufin.Higher sensitivity than Ellman's method, suitable for HTS.More complex reaction cascade, potentially more sources of interference.Can detect lower enzyme concentrations and inhibitor potencies.

Expert Recommendation: The Ellman's method is a robust and cost-effective choice for screening and characterizing piperazine-2-carboxylic acid derivatives as cholinesterase inhibitors. Its widespread use and well-understood mechanism make it a reliable starting point. For HTS campaigns or when higher sensitivity is required, the Amplex Red-based fluorometric assay is a suitable alternative, provided that appropriate counter-screens for autofluorescence are implemented.

Experimental Workflow: AChE/BChE Inhibition Assay (Ellman's Method)

Ellmans_Method cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Compound Dilution (in buffer with low DMSO) A1 Add Buffer, DTNB, & Compound to 96-well plate P1->A1 P2 Reagent Preparation (Phosphate Buffer, DTNB, AChE/BChE, ATC) P2->A1 A2 Add AChE/BChE Enzyme P2->A2 A4 Initiate Reaction (Add ATC Substrate) P2->A4 A1->A2 A3 Pre-incubate at RT A2->A3 A3->A4 A5 Kinetic Read (Absorbance at 412 nm) A4->A5 D1 Calculate Reaction Rate A5->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50/Ki D2->D3

Caption: Workflow for the Ellman's method for AChE/BChE inhibition.

Detailed Protocol: AChE/BChE Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • DTNB Solution: Dissolve DTNB in the assay buffer.

    • Enzyme Solution: Prepare solutions of AChE (from Electrophorus electricus) and BChE (from equine serum) in assay buffer.

    • Substrate Solution: Prepare acetylthiocholine iodide (ATCI) in deionized water.

  • Assay Procedure (96-well clear plate): a. To each well, add assay buffer, DTNB solution, and the test compound solution (final DMSO concentration ≤ 1%). b. Add the enzyme solution (AChE or BChE) to the wells. c. Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes). d. Initiate the reaction by adding the ATCI substrate solution. e. Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: a. Calculate the reaction rate from the linear portion of the absorbance versus time plot. b. Determine the percentage of inhibition for each compound concentration. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value. d. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Cell-Based Assays: Assessing Functional Activity in a Biological Context

Cell-based assays are crucial for understanding how a compound affects a biological target within its native cellular environment. They provide insights into cell permeability, potential cytotoxicity, and the engagement of downstream signaling pathways.

The piperazine scaffold is a common feature in many GPCR-targeting drugs.[1] Depending on the G-protein coupling of the target receptor (Gs, Gi, or Gq), different second messenger systems are activated.

Comparison of GPCR Functional Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
cAMP Assays (for Gs/Gi-coupled GPCRs) Measures changes in intracellular cyclic AMP levels, often using FRET, BRET, or enzyme fragment complementation (EFC) biosensors.High sensitivity, amenable to HTS, provides direct measure of a key second messenger.Can be expensive, may require genetically modified cell lines.
Calcium Flux Assays (for Gq-coupled GPCRs) Measures transient increases in intracellular calcium using fluorescent dyes (e.g., Fluo-4, Fura-2).High-throughput, provides a robust signal, relatively inexpensive.Signal is transient, requiring specialized instrumentation (e.g., FLIPR) for kinetic measurements.
β-Arrestin Recruitment Assays Measures the recruitment of β-arrestin to the activated GPCR, often using EFC or other protein-protein interaction technologies.G-protein independent readout, useful for studying biased agonism, amenable to HTS.May not capture the full signaling profile of a compound, requires engineered cell lines.

Expert Recommendation: The choice of a GPCR functional assay is dictated by the receptor's primary signaling pathway. For Gs- and Gi-coupled receptors, cAMP assays are the gold standard. For Gq-coupled receptors, calcium flux assays provide a robust and high-throughput readout. To investigate biased agonism or for orphan GPCRs where the G-protein coupling is unknown, β-arrestin recruitment assays are an excellent choice.[17]

Signaling Pathways for Different GPCR Subtypes

GPCR_Signaling cluster_Gs Gs-coupled cluster_Gi Gi-coupled cluster_Gq Gq-coupled Gs_Receptor Gs-GPCR Gs_AC Adenylate Cyclase (AC) Gs_Receptor->Gs_AC + Gs_cAMP cAMP Gs_AC->Gs_cAMP + Gs_PKA Protein Kinase A (PKA) Gs_cAMP->Gs_PKA Gs_Response Cellular Response Gs_PKA->Gs_Response Gi_Receptor Gi-GPCR Gi_AC Adenylate Cyclase (AC) Gi_Receptor->Gi_AC - Gi_cAMP cAMP Gi_AC->Gi_cAMP - Gi_Response Cellular Response Gi_cAMP->Gi_Response Gq_Receptor Gq-GPCR Gq_PLC Phospholipase C (PLC) Gq_Receptor->Gq_PLC + Gq_PIP2 PIP2 Gq_PLC->Gq_PIP2 Gq_IP3 IP3 Gq_PIP2->Gq_IP3 Gq_DAG DAG Gq_PIP2->Gq_DAG Gq_Ca Ca2+ Release Gq_IP3->Gq_Ca Gq_PKC Protein Kinase C (PKC) Gq_DAG->Gq_PKC Gq_Response Cellular Response Gq_Ca->Gq_Response Gq_PKC->Gq_Response

Caption: Simplified signaling pathways for Gs, Gi, and Gq-coupled GPCRs.

Assessing the cytotoxicity of novel compounds is a critical step to ensure that the observed biological activity is not due to general cell toxicity.

Comparison of Common Cytotoxicity/Viability Assays:

AssayPrincipleAdvantagesDisadvantages
MTT/MTS/XTT Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.Inexpensive, well-established.Can be affected by compounds that interfere with cellular redox state; MTT requires a solubilization step.
CellTiter-Glo (ATP) Measures ATP levels in viable cells using a luciferase-based reaction.Highly sensitive, fast, simple "add-mix-read" protocol.More expensive than tetrazolium-based assays.
LDH Release Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.Directly measures cytotoxicity (cell death).Less sensitive for early-stage cytotoxicity, can be affected by serum LDH.

Expert Recommendation: For a sensitive and high-throughput assessment of cell viability, the CellTiter-Glo (ATP) assay is often the preferred method due to its speed, sensitivity, and simple protocol.[3] However, it is good practice to confirm cytotoxic effects with an orthogonal assay that measures a different cellular parameter, such as an LDH release assay, to rule out assay-specific artifacts.

Section 2: Ensuring Scientific Integrity and Trustworthiness

The reliability of your in vitro data hinges on the integrity of your experimental design and execution. This section outlines key considerations for building a self-validating assay system.

Addressing Compound-Specific Challenges

Compounds containing the piperazine-2-carboxylic acid scaffold may present specific challenges that need to be addressed to ensure data quality.

  • Solubility: Piperazine derivatives can have varying aqueous solubility.[18] It is crucial to ensure that the compounds remain in solution at the tested concentrations in the final assay buffer. Poor solubility can lead to compound precipitation and inaccurate results.

  • Autofluorescence: The aromatic nature of some piperazine derivatives may lead to intrinsic fluorescence, which can interfere with fluorescence-based assays.[7][19][20][21] It is essential to run a compound-only control (in the absence of the enzyme/cells) to assess autofluorescence.

  • Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives.[22][23] Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate this.[22]

  • DMSO Effects: Dimethyl sulfoxide (DMSO) is the most common solvent for compound storage and dilution. However, high concentrations of DMSO can be toxic to cells and can affect enzyme activity.[11][12][13][24] It is critical to maintain a consistent and low final DMSO concentration (typically ≤1%) across all wells of an assay plate.

Assay Validation and Quality Control

A robust and reliable assay is characterized by its performance metrics.

  • Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[25][26] It reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[26][27]

  • Signal Window: This is the ratio of the signal of the positive control to the negative control. A larger signal window generally leads to a more robust assay.

  • Reproducibility: Assays should be reproducible both within the same experiment (intra-assay variability) and between different experiments (inter-assay variability).

Section 3: Conclusion and Future Perspectives

The development of robust and reliable in vitro assays is a cornerstone of successful drug discovery programs. For compounds containing the versatile piperazine-2-carboxylic acid scaffold, a thoughtful and systematic approach to assay selection and validation is paramount. By understanding the nuances of different assay formats, anticipating potential compound-specific challenges, and implementing rigorous quality control measures, researchers can generate high-quality, reproducible data that will confidently guide their drug discovery efforts.

The future of in vitro assay development lies in the increasing use of more physiologically relevant systems, such as 3D cell cultures and organ-on-a-chip technologies. These advanced models will provide even greater predictive power for the efficacy and safety of novel therapeutic agents, including the next generation of piperazine-2-carboxylic acid derivatives.

References

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PubMed Central. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PubMed Central. [Link]

  • Assay Interference by Aggregation. NCBI Bookshelf. [Link]

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Fluorescein-core piperazine as a fluorescent labeling reagent for highly sensitive determination of jasmonic acid by high-performance liquid chromatography. Royal Society of Chemistry. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed. [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ResearchGate. [Link]

  • Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. PubMed Central. [Link]

  • HTS Assay Validation. NCBI Bookshelf. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. PubMed. [Link]

  • Synthesis and Fluorescent Probes Properties of a Coumarin-Based Piperazine Containing Fluorine. ResearchGate. [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. ResearchGate. [Link]

  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

  • Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Hopax Fine Chemicals. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. [Link]

  • Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. PubMed. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed. [Link]

  • Determined IC 50 values for inhibition of human sEH for a small library... ResearchGate. [Link]

  • Improving Long-Term Compound Storage in I.DOT Source Plates. Dispendix. [Link]

  • Quantitative visualization and detection of acetylcholinesterase activity and its inhibitor based on the oxidation character of ultrathin MnO2 nanosheets. Royal Society of Chemistry. [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar. [Link]

  • On HTS: Z-factor. HTS.bio. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Institutes of Health. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Bookshelf. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. PubMed. [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Bentham Science. [Link]

  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. ResearchGate. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ResearchGate. [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. [Link]

  • IC50 in human and murine sEH and microsomal stability values of 1, 6a-h and 10a-e. ResearchGate. [Link]

Sources

A Researcher's Guide to Orthogonal Protection Strategies in Piperazine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the piperazine scaffold is a cornerstone of molecular design. Its unique ability to present diverse functionalities in distinct spatial orientations makes it a privileged structure in a vast array of pharmaceuticals. However, the symmetrical nature of piperazine, with its two secondary amine nitrogens, presents a significant synthetic challenge: how to selectively functionalize one nitrogen while the other remains untouched. This guide provides an in-depth comparison of orthogonal protection strategies, offering the experimental data and mechanistic insights necessary to navigate this critical aspect of piperazine chemistry with precision and confidence.

The Principle of Orthogonal Protection in Piperazine Synthesis

The core principle of orthogonal protection lies in the use of protecting groups that can be removed under mutually exclusive conditions. In the context of piperazine, this means protecting the N1 and N4 positions with groups that can be cleaved selectively, allowing for the sequential introduction of different substituents. The ideal orthogonal pair of protecting groups will exhibit high stability under a range of reaction conditions while being removable with high yield and selectivity, without affecting the other protecting group or the rest of the molecule.

The choice of an orthogonal protection strategy is dictated by several factors, including the overall synthetic route, the nature of the desired substituents, and the chemical sensitivities of the starting materials and intermediates. A well-designed strategy minimizes the number of synthetic steps, maximizes yield, and provides a clear and efficient path to the target molecule.

Below is a diagram illustrating the general concept of orthogonal protection in piperazine chemistry.

Orthogonal_Protection Piperazine Piperazine Protected_Piperazine N1-P1, N4-P2 Protected Piperazine Piperazine->Protected_Piperazine Protection Selective_Deprotection_1 Selective Deprotection of P1 Protected_Piperazine->Selective_Deprotection_1 Functionalization_1 Functionalization of N1 Selective_Deprotection_1->Functionalization_1 Selective_Deprotection_2 Selective Deprotection of P2 Functionalization_1->Selective_Deprotection_2 Functionalization_2 Functionalization of N4 Selective_Deprotection_2->Functionalization_2 Final_Product Disubstituted Piperazine Functionalization_2->Final_Product

Caption: General workflow for the orthogonal functionalization of piperazine.

A Comparative Analysis of Common Orthogonal Protection Schemes

The selection of protecting groups is critical for the success of any synthetic route involving piperazine. Below, we compare some of the most widely used orthogonal protection strategies, with supporting data and mechanistic considerations.

The Boc/Cbz Orthogonal Pair

The combination of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups is one of the most classic and reliable orthogonal strategies in amine protection.

  • Boc Group: This group is stable to a wide range of non-acidic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Cbz Group: The Cbz group is stable to acidic and basic conditions but is susceptible to cleavage by catalytic hydrogenation (e.g., H₂, Pd/C).

This differential reactivity allows for the selective deprotection of either nitrogen, as illustrated in the following workflow:

Boc_Cbz_Workflow cluster_path1 Path A: Boc Removal First cluster_path2 Path B: Cbz Removal First Start N-Boc, N'-Cbz-Piperazine Boc_Removal TFA or HCl Start->Boc_Removal Cbz_Removal2 H₂, Pd/C Start->Cbz_Removal2 N_Cbz N-Cbz-Piperazine Boc_Removal->N_Cbz Func1 Functionalization of N1 N_Cbz->Func1 Cbz_Removal H₂, Pd/C Func1->Cbz_Removal Final1 N1-Substituted Piperazine Cbz_Removal->Final1 N_Boc N-Boc-Piperazine Cbz_Removal2->N_Boc Func2 Functionalization of N4 N_Boc->Func2 Boc_Removal2 TFA or HCl Func2->Boc_Removal2 Final2 N4-Substituted Piperazine Boc_Removal2->Final2

Caption: Orthogonal deprotection workflow for N-Boc, N'-Cbz-piperazine.

Comparative Data: Boc vs. Cbz

Protecting GroupAbbreviationStructureCommon Reagents for IntroductionCleavage ConditionsCompatibility
tert-ButoxycarbonylBocBoc-NDi-tert-butyl dicarbonate (Boc)₂OStrong acids (TFA, HCl)Stable to hydrogenation and mild base.
BenzyloxycarbonylCbz or ZCbz-NBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions.
The Boc/Fmoc Orthogonal Pair

The combination of Boc and 9-fluorenylmethyloxycarbonyl (Fmoc) groups offers another robust orthogonal strategy, particularly useful when avoiding hydrogenation is desirable.

  • Fmoc Group: The Fmoc group is stable to acidic conditions and hydrogenation but is readily cleaved by bases, typically a secondary amine such as piperidine.

This pairing allows for deprotection under acidic (Boc) or basic (Fmoc) conditions, providing excellent orthogonality.

Experimental Protocol: Selective Deprotection of N-Boc, N'-Fmoc-Piperazine

A. Selective Fmoc Removal:

  • Dissolve N-Boc, N'-Fmoc-piperazine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure and purify the resulting N-Boc-piperazine by column chromatography.

B. Selective Boc Removal:

  • Dissolve N-Boc, N'-Fmoc-piperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a suitable solvent (e.g., toluene) to remove excess TFA. The resulting N-Fmoc-piperazine salt can often be used directly in the next step or after neutralization.

The Alloc/Boc Orthogonal Pair

The allyloxycarbonyl (Alloc) group provides a unique deprotection mechanism that is orthogonal to many other protecting groups, including Boc.

  • Alloc Group: The Alloc group is stable to both acidic and basic conditions but can be selectively removed by palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger, such as dimedone or tributyltin hydride.

This strategy is particularly valuable when the molecule contains other functionalities sensitive to acids, bases, or hydrogenation.

Comparative Data: Common Orthogonal Protecting Group Pairs for Piperazine

Orthogonal PairP1 Cleavage ConditionP2 Cleavage ConditionKey AdvantagesPotential Considerations
Boc / Cbz Strong Acid (TFA, HCl)Hydrogenolysis (H₂, Pd/C)Well-established, reliable, commercially available starting materials.Hydrogenolysis may not be compatible with other reducible functional groups.
Boc / Fmoc Strong Acid (TFA, HCl)Base (e.g., piperidine)Avoids hydrogenation, mild cleavage conditions for Fmoc.Fmoc group is large and can sometimes hinder reactivity.
Alloc / Boc Pd(0) catalyst + scavengerStrong Acid (TFA, HCl)Very mild and selective cleavage of Alloc, orthogonal to many groups.Requires a palladium catalyst, which may need to be removed from the final product.

Advanced and Specialty Orthogonal Strategies

Beyond the common pairs, other protecting groups can be employed for more complex syntheses.

  • Teoc Group (2-(Trimethylsilyl)ethoxycarbonyl): Cleaved by fluoride sources (e.g., TBAF), offering orthogonality to acid- and base-labile groups.

  • Nosyl (Ns) and Dansyl (Dns) Groups: These sulfonyl-based protecting groups are stable to acidic conditions but can be cleaved by specific nucleophiles (e.g., thiophenol for Ns).

The selection of these specialty groups is highly dependent on the specific molecular architecture and the desired synthetic transformations.

Conclusion and Future Outlook

The orthogonal protection of piperazine is a mature field, yet the demand for novel, highly selective, and mild protection/deprotection strategies continues to grow, driven by the increasing complexity of pharmaceutical targets. The choice of an orthogonal protection strategy is a critical decision in the synthesis of piperazine-containing molecules. A thorough understanding of the chemical properties of the protecting groups and the reaction conditions for their selective cleavage is paramount for the successful execution of a multi-step synthesis.

This guide has provided a comparative overview of the most common and reliable orthogonal protection strategies for piperazine chemistry. By leveraging the experimental data and mechanistic insights presented, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • National Center for Biotechnology Information. (n.d.). Orthogonal Protection. In PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbobenzyloxy (Cbz) and Benzyl (Bn) Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 9-Fluorenylmethoxycarbonyl (Fmoc) Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyloxycarbonyl (alloc) Group. Retrieved from [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a profound commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a detailed, field-tested protocol for the safe handling and disposal of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid (also known as N-4-Cbz-2-piperazinecarboxylic acid), a common intermediate in pharmaceutical development. Our approach moves beyond simple checklists to instill a deep understanding of the causality behind each procedural step, ensuring a self-validating system of safety and compliance.

Hazard Profile & Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a multifunctional molecule; its hazards are derived from its constituent parts: a piperazine ring, a carboxylic acid, and a benzyloxycarbonyl protecting group.

While a specific, comprehensive toxicological profile for this exact molecule is not widely published, safety data sheets (SDS) for structurally similar compounds provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation, sensitization, and potential reproductive toxicity linked to the piperazine core.[1]

Causality of Hazards:

  • Skin and Eye Irritation: The presence of both an acidic (carboxylic acid) and a basic (piperazine nitrogen) functional group can lead to irritation upon contact with skin and mucous membranes.[1][2]

  • Respiratory Sensitization: Piperazine and its derivatives are known respiratory sensitizers, meaning repeated inhalation of dust or aerosols can lead to allergic, asthma-like reactions.

  • Suspected Reproductive Toxicity: Piperazine itself is suspected of damaging fertility or the unborn child, a classification that must be conservatively extended to its derivatives until proven otherwise.

This assessment dictates the stringent handling and disposal protocols that follow.

Hazard ClassificationAssociated RiskRationale & CausalityRequired Control Measures
Skin Irritant (Category 2) [1]Causes skin irritation, redness, and discomfort upon contact.The molecule's acidic and basic functional groups can disrupt the skin's natural pH and lipid barrier.Use of nitrile or neoprene gloves; wearing a fully-fastened lab coat.[1]
Serious Eye Irritant (Category 2A) [1]Can cause significant, potentially damaging, eye irritation.Direct contact with eye tissue can lead to inflammation and injury.Mandatory use of chemical safety goggles or glasses.[1]
Respiratory Sensitizer Inhalation of dust may provoke allergy or asthma symptoms.Piperazine derivatives can trigger an immune response in the respiratory tract.Handle as a solid in a well-ventilated area or chemical fume hood to minimize dust generation.[1]
Suspected Reproductive Toxin Potential risk to fertility or fetal development.Based on data for the parent piperazine compound.Obtain special instructions before use and do not handle until all safety precautions are understood.

The Principle of Compliant Disposal: Cradle-to-Grave Responsibility

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] This framework establishes a "cradle-to-grave" responsibility for the waste generator—meaning the laboratory that creates the waste is legally responsible for it from generation to final, environmentally sound disposal.[4]

Disposal is not a matter of choice but of strict legal compliance. The procedures outlined below are designed to meet the standards applicable to generators of hazardous waste as detailed in Title 40 of the Code of Federal Regulations (CFR), Part 262.[3]

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the safe collection and disposal of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid waste.

Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory. This is a non-negotiable baseline for safety.

  • Eye and Face Protection: Chemical safety goggles are required. In situations with a higher splash risk, a face shield should be worn in addition to goggles.[1] This aligns with OSHA's regulations in 29 CFR 1910.133.[5][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.[1]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Wear long pants and closed-toe shoes.[1]

  • Respiratory Protection: For weighing or transferring solid material where dust may be generated, conduct the work in a chemical fume hood. If a hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[1]

Waste Segregation & Containerization

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Step 1: Designate a Waste Stream. This compound should be disposed of as a non-halogenated organic solid waste . Do not mix it with halogenated solvents, strong acids, strong bases, or oxidizers.[1][6]

  • Step 2: Select an Appropriate Container. Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be compatible with the chemical and in good condition, with no cracks or signs of deterioration.[7] Do not use food-grade containers.[7]

  • Step 3: Collect the Waste. Carefully transfer solid waste into the designated container using a funnel or powder funnel to prevent spillage. For residual amounts in reaction flasks, dissolve the residue in a minimal amount of a suitable non-halogenated solvent (e.g., methanol, ethanol) and transfer the solution to the appropriate liquid organic waste container.

  • Step 4: Container Filling. Do not fill waste containers beyond 90% capacity (or to the designated "full" line) to allow for vapor expansion and prevent spills.[7]

Labeling of Hazardous Waste

Improperly labeled waste is a major compliance violation and a significant safety risk. As soon as the first drop of waste enters the container, it must be labeled.

  • Label Contents: The label must clearly state "Hazardous Waste" .

  • Chemical Identification: List the full chemical name: "(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid" . Do not use abbreviations or chemical formulas. List all other components and their approximate percentages.

  • Hazard Identification: Check the appropriate hazard boxes on the label (e.g., Irritant, Health Hazard).

On-site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Waste containers must be kept securely closed at all times, except when actively adding waste.[7][8]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.

Arranging for Final Disposal

The final step is the transfer of the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Final Disposal Method: The recommended disposal method for this compound is incineration in a permitted hazardous waste incinerator, preferably one equipped with an afterburner and scrubber to neutralize harmful combustion by-products.[1] This method ensures the complete destruction of the organic molecule.

  • Requesting Pickup: Follow your institution's specific procedures for requesting a waste pickup. This is often done through an online system when the container is about 75% full or has been accumulating for a set period (e.g., 150 days).[9] Do not allow waste to accumulate for more than six months.[9]

Emergency Procedures for Spills

Accidents happen. A clear, pre-planned response is essential to mitigate the risk.

Small Spills (< 1 gram, contained)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the full, appropriate PPE described in section 3.1.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[10] Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.[10]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Label the spill cleanup waste container and dispose of it according to the procedures in section 3.

Large Spills (> 1 gram or uncontained)
  • Evacuate: Immediately alert all personnel and evacuate the laboratory.

  • Isolate: If safe to do so, close the laboratory door to contain the spill. Prevent access to the area.[10]

  • Call for Help: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name, quantity spilled, and location.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup of large spills. They have the specialized equipment and training to do so safely.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the compliant disposal of chemical waste, from initial generation to final removal.

Chemical_Disposal_Workflow cluster_prep Preparation & Collection cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal cluster_emergency Emergency Path Start Waste Generated Assess Assess Hazards (SDS) Start->Assess PPE Don Appropriate PPE Assess->PPE Segregate Segregate Waste Stream (Non-Halogenated Solid) PPE->Segregate Container Select & Prepare Compatible Container Segregate->Container Label Label Container (Name, Date, Hazards) Container->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store KeepClosed Keep Container Closed Store->KeepClosed CheckFill Container >75% Full or Approaching Time Limit? Store->CheckFill Spill Spill Occurs? Store->Spill CheckFill->Store No Request Request EHS Pickup CheckFill->Request Yes Dispose Dispose via Licensed Vendor (Incineration) Request->Dispose Spill->CheckFill No SmallSpill Small Spill Procedure Spill->SmallSpill Yes (Small) LargeSpill Large Spill Procedure (Evacuate & Call EHS) Spill->LargeSpill Yes (Large) SmallSpill->Label

Caption: Decision workflow for compliant chemical waste management.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1028 - Benzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 721.11431 -- Halogenated benzene alkylcarboxylic acid (generic) (P-19-92). Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 4-Benzylmorpholine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • Angene Chemical. (n.d.). 4-[(benzyloxy)carbonyl]piperazine-2-carboxylic acid(CAS# 64172-98-1). Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.